Margaroleic acid
説明
cis-9-Heptadecenoic acid has been reported in Streptomyces and Pinus koraiensis with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(Z)-heptadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBYPNXLFMSGKH-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101020795 | |
| Record name | (Z)-9-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9Z-Heptadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1981-50-6 | |
| Record name | Margaroleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Heptadecenoic acid, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Z)-9-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9Z-Heptadecenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Margaroleic Acid: A Comprehensive Technical Guide on its Natural Sources, Dietary Intake, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Margaroleic acid (cis-9-heptadecenoic acid, C17:1), a monounsaturated odd-chain fatty acid, is emerging as a molecule of interest in nutritional science and metabolic research. Traditionally considered a trace component in the human diet, its role as a potential biomarker for the consumption of certain foods, particularly dairy products, has brought it to the forefront of lipid analysis. This technical guide provides an in-depth overview of the natural sources of this compound, its dietary intake, and detailed methodologies for its quantification in various food matrices. Furthermore, this document explores the current understanding of its biological relevance and outlines the metabolic pathways associated with odd-chain fatty acids.
Natural Sources and Dietary Intake of this compound
This compound is found in modest quantities in a limited range of natural sources. The primary dietary contributors are ruminant fats and certain marine organisms. Its presence in plant-based oils is generally negligible.
Dairy Products
Ruminant animals, through microbial activity in their digestive systems, are a primary source of odd-chain fatty acids, including this compound. Consequently, dairy products such as milk, butter, and cheese contain detectable levels of this fatty acid. While heptadecanoic acid (C17:0) is a more established biomarker for dairy fat intake, this compound (C17:1) is also present.[1][2] Quantitative analyses have revealed that the concentration of this compound in butterfat can vary, with some studies reporting levels ranging from 0.000% to 0.094% of the total fatty acids.
Fish and Seafood
Certain species of fish and shellfish are notable sources of this compound. The fatty acid composition of marine life is diverse and influenced by diet and environment. A study of 34 marine fish species from the Mediterranean Sea identified the presence of cis-10-heptadecenoic acid in concentrations ranging from 0.17% to 2.01% of the total fatty acids.[3][4] Specific quantitative data for various fish and shellfish are presented in Table 1.
Plant Sources
The occurrence of this compound in plant-based oils and fats is exceedingly rare. Extensive analyses of various vegetable oils have consistently shown either undetectable or trace amounts of this particular fatty acid.
Quantitative Data on this compound in Natural Sources
The following tables summarize the available quantitative data for this compound in various food sources. It is important to note that values can fluctuate based on factors such as animal feed, seasonality, and the specific analytical methods employed.
Table 1: this compound Content in Fish and Seafood
| Food Source | Scientific Name | This compound Content | Reference |
| Various Marine Fish (34 species) | - | 0.17 - 2.01 (% of total fatty acids) | [3][4] |
| Ayu sweetfish (wild, viscera, baked) | Plecoglossus altivelis | 32 mg / 90 g edible portion | [5] |
| Chum salmon (aramaki raw) | Oncorhynchus keta | 42 mg / 120 g edible portion | [5] |
| Coho salmon (cultured, baked) | Oncorhynchus kisutch | 27 mg / 80 g edible portion | [5] |
| Red sea bream (cultured, baked) | Pagrus major | 31 mg / 95 g edible portion | [5] |
| Red sea bream (cultured, boiled) | Pagrus major | 346 mg / 1310 g edible portion | [5] |
| Pink salmon (canned in brine) | Oncorhynchus gorbuscha | 58 mg / 180 g edible portion | [5] |
| Skipjack (caught in autumn, raw) | Katsuwonus pelamis | 363 mg / 1800 g edible portion | [5] |
| Fish paste product (fish sausage) | - | 27 mg / 95 g edible portion | [5] |
| Ayu sweetfish (wild, raw) | Plecoglossus altivelis | 14 mg / 90 g edible portion | [5] |
| Mirinboshi (anchovy) | Engraulis japonicus | 9 mg / 35 g edible portion | [5] |
Table 2: this compound Content in Dairy Products
| Food Source | This compound Content (% of total fatty acids) | Reference |
| Butter | 0.000 - 0.094 |
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound in complex food matrices necessitates a multi-step analytical approach, primarily involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).
Lipid Extraction
The initial step involves the extraction of total lipids from the food sample. A commonly employed and robust method is a modified Folch extraction.
Protocol: Lipid Extraction from Food Matrix
-
Homogenization: Homogenize a precisely weighed amount of the food sample. For solid samples, cryogenic grinding with liquid nitrogen can be beneficial to ensure homogeneity.
-
Solvent Addition: To the homogenized sample, add a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be sufficient to ensure complete immersion and extraction, typically a 20-fold excess relative to the sample weight.
-
Internal Standard Spiking: Before extraction, spike the sample with a known amount of an internal standard, such as heptadecanoic acid (C17:0) or a deuterated analog, to correct for extraction losses and variations in derivatization and injection.
-
Agitation: Vigorously agitate the mixture for an extended period (e.g., 1-2 hours) at room temperature to ensure thorough lipid extraction.
-
Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and centrifuge to facilitate phase separation.
-
Collection: Carefully collect the lower chloroform phase containing the lipids using a glass pipette.
-
Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
Transesterification to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the fatty acids within the extracted lipids (primarily triglycerides) must be converted to their more volatile methyl ester derivatives.
Protocol: Base-Catalyzed Transesterification
-
Redissolution: Dissolve the dried lipid extract in a small volume of a non-polar solvent like hexane or toluene.
-
Methanolic Sodium Methoxide Addition: Add a solution of sodium methoxide in methanol (e.g., 0.5 M) to the lipid solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) for a short period (e.g., 10-20 minutes) with occasional vortexing.
-
Neutralization and Extraction: Stop the reaction by adding an acid (e.g., methanolic HCl or acetic acid). Add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.
-
Washing: Wash the organic phase containing the FAMEs with water to remove any residual catalyst or glycerol.
-
Drying and Concentration: Dry the FAMEs solution over anhydrous sodium sulfate and then concentrate it under a stream of nitrogen before GC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the preferred method for the identification and quantification of FAMEs due to its high sensitivity and specificity.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A polar capillary column is essential for the separation of fatty acid isomers. Commonly used columns include HP-88 (100 m x 0.25 mm x 0.20 µm) or CP-Sil 88.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250-280°C.
-
Injection Mode: Splitless or split, depending on the concentration of the sample.
-
Oven Temperature Program: A programmed temperature ramp is crucial for resolving a wide range of FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 5-15°C/min) to a final temperature of around 250-320°C, followed by a hold period.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound, using its characteristic ions, or full scan mode for qualitative analysis.
-
Biological Role and Signaling Pathways
The specific biological roles and signaling pathways directly involving this compound are not yet well-elucidated. However, as an odd-chain fatty acid, its metabolism is integrated into general fatty acid and energy metabolism.
Fatty acids, in general, are known to act as signaling molecules, influencing various cellular processes.[6][7][8][9][10][11] They can modulate membrane properties, serve as precursors for bioactive lipid mediators, and regulate gene expression through interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[10]
Metabolism of Odd-Chain Fatty Acids
The metabolism of odd-chain fatty acids, including this compound, follows the general pathway of beta-oxidation. However, the final cleavage step yields propionyl-CoA instead of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle. This anaplerotic role of odd-chain fatty acids can contribute to gluconeogenesis.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical workflow for the quantitative analysis of this compound from a food sample.
Conclusion
This compound, while present in trace amounts, is a fatty acid of growing interest due to its potential as a dietary biomarker and its unique position as an odd-chain monounsaturated fatty acid. This guide provides a consolidated resource of its known natural sources, quantitative data, and detailed analytical methodologies. Further research is warranted to fully elucidate the specific biological functions and signaling pathways of this compound, which may reveal novel insights into its role in human health and disease. The provided experimental protocols offer a robust framework for researchers to accurately quantify this fatty acid in various matrices, paving the way for future investigations into its physiological significance.
References
- 1. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heptadecenoic acid Content of Fishes and Shellfishes (51 - 60) | Whole Food Catalog [wholefoodcatalog.info]
- 6. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. mdpi.com [mdpi.com]
- 10. Biological significance of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Biological Role of (9Z)-Heptadecenoic Acid in Mammals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z)-Heptadecenoic acid (C17:1n-8), a monounsaturated odd-chain fatty acid, has emerged from relative obscurity to become a molecule of significant interest in mammalian biology and disease. Historically considered a minor dietary component, recent evidence highlights its endogenous production and multifaceted roles in cellular signaling, metabolism, and pathophysiology. This technical guide provides a comprehensive overview of the current understanding of (9Z)-heptadecenoic acid's biological functions in mammals, with a focus on its metabolism, signaling pathways, and implications for human health. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of its molecular interactions to serve as a valuable resource for the scientific community.
Introduction
(9Z)-Heptadecenoic acid is a long-chain fatty acid characterized by a 17-carbon backbone with a single cis-double bond at the ninth carbon from the carboxyl end.[1] While its saturated counterpart, heptadecanoic acid (C17:0), has been more extensively studied as a biomarker for dairy fat intake and is associated with a lower risk of cardiometabolic diseases, the specific roles of the monounsaturated form are now gaining attention.[2][3] Emerging research indicates that (9Z)-heptadecenoic acid is not merely a passive dietary component but is actively metabolized and participates in critical cellular processes, including the regulation of cell proliferation and survival.
Metabolism of (9Z)-Heptadecenoic Acid
The metabolism of (9Z)-heptadecenoic acid in mammals is believed to follow the general pathways for monounsaturated and odd-chain fatty acids, primarily through mitochondrial and peroxisomal beta-oxidation.
2.1. Beta-Oxidation:
The degradation of (9Z)-heptadecenoic acid via beta-oxidation involves a series of enzymatic reactions that shorten the fatty acid chain. Due to its monounsaturated and odd-chain nature, its catabolism requires additional enzymatic steps compared to saturated even-chain fatty acids.
-
Activation: Before entering the mitochondria, (9Z)-heptadecenoic acid is activated to (9Z)-heptadecenoyl-CoA in the cytoplasm.
-
Mitochondrial Transport: The activated fatty acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.
-
Beta-Oxidation Cycles: The fatty acyl-CoA undergoes cycles of beta-oxidation, each consisting of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.
-
Isomerization: The cis-double bond at the Δ9 position poses a challenge for the standard beta-oxidation enzymes. An isomerase is required to convert the cis-Δ3-enoyl-CoA intermediate, formed after several cycles of beta-oxidation, to a trans-Δ2-enoyl-CoA, which can then re-enter the beta-oxidation spiral.[4][5]
-
Final Products: The final cycle of beta-oxidation of the 17-carbon chain yields one molecule of propionyl-CoA and six molecules of acetyl-CoA.[4][6] Acetyl-CoA enters the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate.[4]
2.2. Alpha-Oxidation:
While beta-oxidation is the primary catabolic pathway, alpha-oxidation has been identified as a mechanism for the endogenous production of odd-chain fatty acids.[2][3] This peroxisomal process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. It is plausible that (9Z)-heptadecenoic acid could be a substrate for or a product of alpha-oxidation, contributing to the cellular pool of odd-chain fatty acids. One study has provided evidence that 2-hydroxyacyl-CoA lyase (HACL1), an enzyme involved in alpha-oxidation, plays a significant role in the endogenous biosynthesis of heptadecanoic acid (C17:0).[7]
2.3. Endogenous Synthesis and Dietary Sources:
(9Z)-Heptadecenoic acid is found in trace amounts in dairy products and ruminant fats.[8] Its saturated counterpart, C17:0, is a well-established biomarker for dairy fat intake. Additionally, gut microbiota are known to produce odd-chain fatty acids, which can then be absorbed by the host.[2] Studies in mice have shown that a high-fat diet can lead to lower levels of C17:0 in the liver.[2]
Biological Roles and Signaling Pathways
(9Z)-Heptadecenoic acid and its saturated analog, heptadecanoic acid, have been implicated in a range of biological processes, from influencing the risk of chronic diseases to directly modulating cancer cell signaling.
3.1. Cardiometabolic Health:
Epidemiological studies have consistently shown an inverse association between circulating levels of odd-chain saturated fatty acids, particularly C15:0 and C17:0, and a lower risk of type 2 diabetes and cardiovascular disease.[2][3] While the direct contribution of (9Z)-heptadecenoic acid to these protective effects is still under investigation, its presence in the same dietary sources and its metabolic relationship with C17:0 suggest a potential role.
3.2. Anti-Cancer Activity:
A growing body of evidence points to the anti-proliferative and pro-apoptotic effects of heptadecanoic acid in various cancer cell lines. While much of this research has focused on the saturated form (C17:0), it provides a strong rationale for investigating the bioactivity of (9Z)-heptadecenoic acid.
Heptadecanoic acid has been shown to significantly inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells, including those with acquired resistance to gefitinib.[9][10] It also promotes apoptosis and enhances the cytotoxicity of chemotherapeutic agents.[9] In pancreatic cancer cells, heptadecanoic acid induces apoptosis and improves sensitivity to gemcitabine.[11][12]
3.3. PI3K/Akt/mTOR Signaling Pathway:
The anti-cancer effects of heptadecanoic acid appear to be mediated, at least in part, through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[8][13][14][15][16] Treatment of cancer cells with heptadecanoic acid has been shown to suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting the pathway's activity.[9][10]
Figure 1. Simplified signaling pathway showing the inhibitory effect of (9Z)-heptadecenoic acid on the PI3K/Akt/mTOR pathway.
Quantitative Data
Quantitative data on the tissue distribution and biological effects of (9Z)-heptadecenoic acid are crucial for understanding its physiological relevance.
Table 1: Concentration of Heptadecanoic Acid (C17:0) in Human Tissues
| Tissue | Concentration (g/kg dry weight) in Controls | Concentration (g/kg dry weight) in Alzheimer's Disease | Fold Change | Reference |
| Brain (Neocortex) | Mean ± SD | Mean ± SD | ||
| 0.28 ± 0.08 | 0.38 ± 0.11 | 1.36 | [17] |
Note: Data for (9Z)-heptadecenoic acid specifically were not available in this study. The data for its saturated form, heptadecanoic acid, are presented as an indicator of odd-chain fatty acid presence in the brain.
Table 2: In Vitro Cytotoxicity of Heptadecanoic Acid (C17:0) in Pancreatic Cancer Cells
| Cell Line | Compound | IC50 (µM) | Reference |
| MIA PaCa-2 | Heptadecanoic Acid | 77.47 ± 2.10 | [12] |
| Gemcitabine-Resistant MIA PaCa-2 | Heptadecanoic Acid | 71.45 ± 6.37 | [12] |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (9Z)-heptadecenoic acid.
5.1. Quantification of (9Z)-Heptadecenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and analysis of fatty acids from biological samples.
Figure 2. General workflow for the quantification of fatty acids by GC-MS.
5.1.1. Sample Preparation and Lipid Extraction:
-
Homogenize tissue samples or lyse cultured cells in a suitable buffer.
-
Extract total lipids using a chloroform:methanol (2:1, v/v) mixture according to the Folch method.[18]
-
Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
5.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Resuspend the dried lipid extract in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4) or a base catalyst (e.g., 0.5 M sodium methoxide).[18]
-
Heat the mixture at an appropriate temperature (e.g., 80°C for 1 hour for acid-catalyzed transesterification) to convert fatty acids to their corresponding FAMEs.
-
Extract the FAMEs with an organic solvent such as hexane.
5.1.3. GC-MS Analysis:
-
Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.
-
Use a suitable capillary column (e.g., a polar column like DB-23 or SP-2560) for the separation of FAMEs.[18]
-
Set the GC oven temperature program to achieve optimal separation of the different FAMEs.
-
The mass spectrometer is used to identify and quantify individual FAMEs based on their retention times and mass spectra. Use of an internal standard (e.g., deuterated heptadecanoic acid) is recommended for accurate quantification.[19]
5.2. Western Blot Analysis of Akt Phosphorylation
This protocol is used to assess the effect of (9Z)-heptadecenoic acid on the PI3K/Akt signaling pathway.
Figure 3. Workflow for Western blot analysis of Akt phosphorylation.
5.2.1. Cell Lysis and Protein Extraction:
-
Culture cells to the desired confluency and treat with various concentrations of (9Z)-heptadecenoic acid for the desired time.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
5.2.2. SDS-PAGE and Protein Transfer:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2][20]
5.2.3. Immunoblotting and Detection:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[2][20]
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) for normalization.
5.3. Assessment of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
5.3.1. Cell/Tissue Preparation:
-
For cultured cells, grow them on coverslips and treat with (9Z)-heptadecenoic acid.
-
For tissue samples, prepare paraffin-embedded or frozen sections.
-
Fix the samples with 4% paraformaldehyde.
-
Permeabilize the cells/tissues with a detergent (e.g., 0.25% Triton X-100 in PBS) to allow entry of the labeling reagents.[9]
5.3.2. TUNEL Reaction:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP).[4][11]
-
The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
5.3.3. Detection and Analysis:
-
Wash the samples to remove unincorporated nucleotides.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI.
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.
-
Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.
Conclusion and Future Directions
(9Z)-Heptadecenoic acid is an emerging bioactive lipid with significant implications for mammalian health and disease. Its metabolism is intricately linked to that of other odd-chain fatty acids, and its biological activities, particularly its anti-cancer effects via modulation of the PI3K/Akt/mTOR pathway, are of considerable therapeutic interest.
Future research should focus on several key areas:
-
Detailed Metabolic Fate: Elucidating the specific enzymes and regulatory steps involved in the metabolism of (9Z)-heptadecenoic acid in different tissues.
-
Quantitative Tissue Distribution: Establishing comprehensive data on the concentrations of (9Z)-heptadecenoic acid in various mammalian tissues under normal and pathological conditions.
-
Mechanism of Action: Further delineating the molecular mechanisms by which (9Z)-heptadecenoic acid exerts its biological effects, including the identification of its direct molecular targets and its impact on other signaling pathways.
-
In Vivo Efficacy: Translating the promising in vitro anti-cancer findings into in vivo animal models to assess its therapeutic potential.
A deeper understanding of the biological role of (9Z)-heptadecenoic acid will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies for a range of human diseases.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 5. researchgate.net [researchgate.net]
- 6. β-oxidation and rapid metabolism, but not uptake regulate brain eicosapentaenoic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. Distribution of hexadecenoic, octadecenoic and octadecadienoic acid isomers in human tissue lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Wide-ranging alterations in the brain fatty acid complement of subjects with late Alzheimer’s disease as detected by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. lipidmaps.org [lipidmaps.org]
- 19. benchchem.com [benchchem.com]
- 20. biotna.net [biotna.net]
An In-depth Technical Guide to Margaroleic Acid: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Margaroleic acid, systematically known as (9Z)-heptadecenoic acid, is a monounsaturated odd-chain fatty acid. While less common than its even-chained counterparts, it has garnered scientific interest due to its presence in various natural sources and its notable antifungal properties. This technical guide provides a comprehensive overview of the structure, chemical and physical properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action as an antifungal agent. Detailed experimental methodologies and quantitative data are presented to support further research and development.
Structure and Chemical Identity
This compound is a carboxylic acid with a 17-carbon chain and a single cis-double bond located between the ninth and tenth carbon atoms.
-
IUPAC Name: (Z)-heptadec-9-enoic acid[1]
-
Synonyms: cis-9-Heptadecenoic acid, this compound, 9Z-Heptadecenoic acid[1][2][3]
-
Molecular Weight: 268.43 g/mol [4]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Physical State | Solid at room temperature | [1] |
| Melting Point | 13-13.5 °C | [4] |
| Boiling Point | 175 °C at 0.5 Torr | [4] |
| Density | 0.902 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | ||
| Water | Insoluble | |
| Ethanol | Soluble[2][3][4] | |
| Methanol | 207.81 g/L at 25°C | [2] |
| Isopropanol | 330.66 g/L at 25°C | [2] |
| XLogP3-AA | 6.9 | [2] |
Synthesis of this compound
The synthesis of this compound, with its characteristic cis-double bond, can be achieved through established organic chemistry reactions. While specific protocols for this compound are not abundant in the reviewed literature, analogous syntheses of other cis-monounsaturated fatty acids suggest the following viable routes:
Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. To synthesize this compound, a phosphonium ylide would react with an aldehyde. A plausible retrosynthetic analysis suggests the disconnection at the double bond, leading to two synthons: an eight-carbon aldehyde (octanal) and a nine-carbon phosphonium ylide.
General Experimental Workflow for Wittig-based Synthesis:
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Alkyne Semi-hydrogenation
Another common strategy for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
General Experimental Workflow for Alkyne Semi-hydrogenation:
Caption: General workflow for the synthesis of this compound via alkyne semi-hydrogenation.
Biological Activity: Antifungal Properties
This compound, produced by the yeast-like fungus Pseudozyma flocculosa, exhibits significant antifungal activity against a range of fungi.[4]
Proposed Mechanism of Antifungal Action
The primary mode of antifungal action of this compound is the disruption of the fungal cell membrane. The proposed mechanism involves a series of molecular events that lead to cytoplasmic disintegration. The sensitivity of a fungus to this compound is correlated with a low intrinsic sterol content in its membrane.
Caption: Proposed mechanism of antifungal action of this compound.
Experimental Protocol for Antifungal Activity Assessment
The following protocol is based on methodologies used to study the antifungal effects of cis-9-heptadecenoic acid.
4.2.1. Fungal Growth Inhibition Assay
-
Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Treatment: Add this compound (dissolved in a suitable solvent like ethanol or DMSO) to the fungal culture to achieve the desired final concentration. An equivalent volume of the solvent should be added to the control cultures.
-
Incubation: Incubate the treated and control cultures under optimal growth conditions (temperature, agitation).
-
Assessment of Inhibition: Determine the fungal growth inhibition by measuring parameters such as dry weight of the mycelium, optical density of the culture, or by plating serial dilutions and counting colony-forming units (CFUs).
4.2.2. Analysis of Fungal Membrane Integrity
-
Lipid Extraction: After treatment with this compound, harvest the fungal cells and extract the total lipids using a standard method such as the Bligh-Dyer extraction.
-
Lipid Analysis: Analyze the lipid composition, particularly the sterol content, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).
-
Membrane Fluidity Measurement: Assess changes in membrane fluidity using fluorescence anisotropy with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH). An increase in fluidity is indicative of membrane disruption.
Spectroscopic Data
While detailed spectral data for this compound is not extensively published, general characteristics for fatty acids can be inferred.
-
¹H NMR: Characteristic signals would be expected for the olefinic protons (~5.3 ppm), the α- and β-protons relative to the carboxyl group, the allylic protons, the long methylene chain, and the terminal methyl group.
-
¹³C NMR: Resonances for the carboxyl carbon (~180 ppm), the olefinic carbons (~130 ppm), and the aliphatic carbons would be observed.
-
Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, along with characteristic fragmentation patterns of fatty acids. For instance, in negative ion mode, the deprotonated molecule [M-H]⁻ would be prominent.[1]
Conclusion
This compound is a monounsaturated fatty acid with well-defined chemical and physical properties. Its most significant biological activity reported to date is its antifungal action, which proceeds through the disruption of the fungal cell membrane. The proposed mechanism, which is dependent on the sterol content of the fungal membrane, presents a potential target for the development of novel antifungal agents. The synthetic routes outlined provide a basis for obtaining this compound for further investigation. This guide serves as a foundational resource for researchers interested in exploring the chemical biology and therapeutic potential of this compound.
References
- 1. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specificity and mode of action of the antifungal fatty acid cis-9-heptadecenoic acid produced by Pseudozyma flocculosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of Margaroleic Acid in Human Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margaroleic acid (cis-9-heptadecenoic acid, C17:1) is an odd-chain monounsaturated fatty acid found in human plasma. Unlike its more abundant even-chain counterparts, this compound is present in trace amounts and its physiological significance is an emerging area of research. This technical guide provides an in-depth overview of the physiological concentrations of this compound in human plasma, detailed experimental protocols for its quantification, and a discussion of its potential, though not yet fully elucidated, role in metabolic signaling.
Data Presentation: Plasma Concentrations of this compound
The concentration of this compound in human plasma can fluctuate based on dietary intake, particularly of dairy products, as well as individual metabolic differences. The following table summarizes quantitative data from a comprehensive study profiling fatty acid concentrations in a cohort of healthy young Canadian adults.
| Fatty Acid | Common Name | Mean (μmol/L) | Standard Deviation (μmol/L) | 5th Percentile (μmol/L) | 95th Percentile (μmol/L) | Reference |
| C17:1 | This compound | 11.1 | 5.4 | 4.6 | 21.8 | [Abdelmagid et al., 2015] |
Table 1: Plasma concentrations of this compound in healthy young adults (n=826). Data is for total plasma lipids.
Experimental Protocols for Quantification
The accurate quantification of this compound in human plasma is crucial for understanding its physiological roles. The most common methodologies involve lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.
Key Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for the quantification of total fatty acids, including this compound, in human plasma.
1. Sample Preparation and Lipid Extraction:
-
Sample Collection: Blood is collected from fasting individuals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.[1]
-
Internal Standard Addition: A known amount of an internal standard, typically a fatty acid not naturally abundant in plasma (e.g., heptadecanoic acid, C17:0, for studies not focusing on odd-chain fatty acids, or a deuterated standard like d3-C17:0), is added to the plasma sample.[1] This allows for correction for sample loss during preparation and for accurate quantification.
-
Lipid Extraction: Total lipids are extracted from the plasma using a solvent mixture, most commonly chloroform:methanol (2:1, v/v).[1] The mixture is vortexed and then centrifuged to separate the organic (lipid-containing) and aqueous layers. The lower organic phase is collected.
2. Saponification and Derivatization (Methylation):
-
Saponification: The extracted lipids are saponified (hydrolyzed) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is typically achieved by heating with a methanolic potassium hydroxide (KOH) solution.
-
Methylation: The free fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs). This is a critical step to increase the volatility of the fatty acids for gas chromatography. A common methylating agent is boron trifluoride (BF3) in methanol, followed by heating.[1]
3. FAMEs Extraction and Sample Preparation for GC-MS:
-
Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a nonpolar solvent such as hexane. The hexane layer, containing the FAMEs, is carefully collected.
-
Sample Concentration: The hexane extract is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent for injection into the GC-MS.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injection: A small volume of the prepared FAMEs sample is injected into the GC.
-
Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column (e.g., a highly polar biscyanopropyl polysiloxane column). The oven temperature is programmed to ramp up over time to facilitate the separation of a wide range of fatty acids.
-
Detection and Quantification: As the separated FAMEs elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the FAMEs and separates the resulting ions based on their mass-to-charge ratio. The instrument is typically operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity, where only the characteristic ions for each FAME of interest are monitored. The abundance of each FAME is quantified by comparing its peak area to that of the internal standard.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound in human plasma using GC-MS.
Caption: Workflow for the quantification of this compound in human plasma.
Signaling Pathways
Currently, there is a lack of specific scientific literature detailing signaling pathways that are directly initiated or significantly modulated by this compound. Research on fatty acid signaling has predominantly focused on more abundant long-chain fatty acids.
However, it is plausible that this compound, as a fatty acid, may interact with known fatty acid sensing receptors, although its affinity and the physiological relevance of such interactions remain to be determined. Key signaling pathways for other long-chain fatty acids that could be investigated for their interaction with this compound include:
-
G-protein coupled receptors (GPCRs): Receptors such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4) are activated by medium and long-chain fatty acids and are involved in processes like insulin secretion and anti-inflammatory responses.
-
Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that are activated by fatty acids and their derivatives, and they play a crucial role in lipid and glucose metabolism.
The metabolism of odd-chain fatty acids, including this compound, results in the production of propionyl-CoA, which can enter the Krebs cycle after being converted to succinyl-CoA. This metabolic fate is distinct from that of even-chain fatty acids, which primarily yield acetyl-CoA.
The following diagram illustrates a generalized fatty acid signaling pathway through a G-protein coupled receptor, which could be a potential, though unconfirmed, mechanism for this compound.
Caption: A generalized fatty acid signaling pathway via a G-protein coupled receptor.
Conclusion
This compound is a minor but consistently present component of the human plasma fatty acid profile. Standardized protocols, primarily based on GC-MS, allow for its reliable quantification. While its specific roles in cellular signaling are yet to be fully elucidated, its unique status as an odd-chain monounsaturated fatty acid warrants further investigation, particularly in the context of metabolic health and disease. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to further explore the significance of this intriguing fatty acid.
References
A Technical Guide to the Structural and Physicochemical Distinctions Between Margaroleic Acid and Margaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and physicochemical differences between margaroleic acid and margaric acid. It includes a detailed comparison of their properties, in-depth experimental protocols for their differentiation, and visualizations of relevant biochemical pathways.
Core Structural Differences
Margaric acid and this compound are both odd-chain fatty acids containing 17 carbon atoms. The fundamental structural distinction lies in the presence of a double bond in this compound, rendering it unsaturated, while margaric acid is a saturated fatty acid.
-
Margaric Acid (Heptadecanoic Acid): As a saturated fatty acid, all carbon-carbon bonds in its aliphatic chain are single bonds. Its molecular formula is C17H34O2.[1][2][3] The linear structure of margaric acid allows for efficient packing of its molecules, leading to stronger intermolecular forces.
-
This compound ((Z)-9-Heptadecenoic Acid): This is a monounsaturated fatty acid with the molecular formula C17H32O2.[4][5] The most common isomer is cis-9-heptadecenoic acid, where the double bond is located between the 9th and 10th carbon atoms with a cis configuration.[4][6] This cis double bond introduces a distinct kink in the hydrocarbon chain, which hinders close packing of the molecules. Other isomers, such as trans-10-heptadecenoic acid, also exist in nature.[7]
Comparative Physicochemical Data
The structural variance between these two fatty acids gives rise to notable differences in their physical and chemical properties. The following table summarizes key quantitative data for margaric acid and cis-9-margaroleic acid.
| Property | Margaric Acid (C17:0) | This compound (cis-9-C17:1) |
| Molecular Formula | C17H34O2 | C17H32O2 |
| Molecular Weight | 270.45 g/mol [2] | 268.4 g/mol [4] |
| Melting Point | 61.3 °C[2] | Data not readily available; expected to be lower than margaric acid |
| Boiling Point | 227 °C at 100 mmHg[2] | Estimated at 348 °C[4] |
| Solubility in Water | Insoluble | Insoluble |
| Solubility in Ethanol | Soluble[8] | 298.59 g/L at 25°C[4] |
| Appearance | White crystalline solid[2] | Solid[5] |
Experimental Protocols for Differentiation
The differentiation and quantification of margaric acid and this compound in biological or chemical samples typically involve lipid extraction, derivatization, and chromatographic separation.
Lipid Extraction and Saponification
The initial step involves extracting the total lipids from the sample matrix. This is followed by saponification to hydrolyze the ester linkages and liberate the free fatty acids.
Protocol: Lipid Extraction and Saponification
-
Lipid Extraction (Folch Method):
-
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol.
-
Add 0.2 volumes of a 0.9% NaCl solution to the extract to induce phase separation.
-
The lower chloroform phase, containing the lipids, is collected.
-
The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.
-
-
Saponification:
-
Dissolve the dried lipid extract in a solution of 0.5 M KOH in methanol.
-
Heat the mixture at 70°C for 1-2 hours to ensure complete hydrolysis of ester bonds.
-
After cooling, acidify the solution with HCl to a pH of approximately 2 to protonate the fatty acid salts, forming free fatty acids.
-
Extract the free fatty acids from the aqueous methanol solution using a non-polar solvent like hexane.
-
Wash the hexane extract with water to remove any remaining salts and acid.
-
Dry the hexane phase over anhydrous sodium sulfate and evaporate the solvent to obtain the free fatty acid fraction.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For gas chromatography (GC) analysis, the free fatty acids are converted into their more volatile and less polar methyl esters (FAMEs).
Protocol: Boron Trifluoride-Methanol Method
-
Esterification:
-
Add 1-2 mL of 14% boron trifluoride (BF3) in methanol to the dried free fatty acid sample.
-
Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of water and 1 mL of hexane to the vial.
-
Vortex vigorously to partition the FAMEs into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC is the primary technique for separating and quantifying margaric and this compound methyl esters. The difference in saturation and the resulting slight difference in boiling point and polarity allow for their separation on a suitable GC column.
Protocol: GC-MS Analysis of FAMEs
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.
-
Column: A polar capillary column, such as one with a polyethylene glycol (e.g., Carbowax) or a biscyanopropyl stationary phase, is typically employed for the separation of saturated and unsaturated FAMEs.
-
Injection: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the heated GC inlet.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).
-
Detection: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of each compound provides a unique fragmentation pattern that allows for positive identification. Margaric acid methyl ester will have a molecular ion peak corresponding to its molecular weight, while this compound methyl ester will have a molecular ion peak that is 2 Da lower due to the presence of the double bond.
-
Quantification: The area under the chromatographic peak for each FAME is proportional to its concentration in the sample. By using an internal standard, the absolute concentration of margaric and margaroleic acids can be determined.
Biochemical Pathways
Margaric acid and this compound are odd-chain fatty acids, and their biosynthesis follows a distinct pathway compared to the more common even-chain fatty acids.
Biosynthesis of Odd-Chain Fatty Acid Backbone
The synthesis of odd-chain fatty acids is initiated with propionyl-CoA as the primer, in contrast to acetyl-CoA which is the primer for even-chain fatty acids.[9]
Caption: Initial steps of odd-chain fatty acid biosynthesis using propionyl-CoA as a primer.
Desaturation of Margaric Acid
This compound is formed from margaric acid through a desaturation reaction catalyzed by a stearoyl-CoA desaturase-like enzyme. This reaction introduces a double bond into the saturated fatty acyl chain.
Caption: Enzymatic conversion of margaric acid to this compound via desaturation.
Conclusion
The primary difference between this compound and margaric acid is the presence of a double bond in the former, which classifies it as an unsaturated fatty acid, while the latter is saturated. This single structural variation leads to significant differences in their physicochemical properties, which are exploited for their analytical separation and identification. The detailed protocols provided in this guide offer a robust framework for researchers to accurately differentiate and quantify these two important odd-chain fatty acids.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scent.vn [scent.vn]
- 5. cis-9-Heptadecenoic Acid | CAS 1981-50-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Lipid extraction and FA lipidomic analysis [bio-protocol.org]
- 8. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 9. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
The Anti-inflammatory Potential of Margaroleic Acid: A Technical Whitepaper for Researchers
Disclaimer: This document provides a technical overview of the potential anti-inflammatory properties of Margaroleic acid. It is intended for researchers, scientists, and drug development professionals. Direct research on the anti-inflammatory effects of this compound is limited. Therefore, this paper synthesizes information from studies on structurally related odd-chain fatty acids, particularly heptadecanoic acid (C17:0), and the established anti-inflammatory mechanisms of monounsaturated fatty acids to infer potential activities and guide future research.
Executive Summary
This compound ((9Z)-heptadec-9-enoic acid) is a monounsaturated odd-chain fatty acid found in trace amounts in ruminant fats and certain plant-based oils. While the anti-inflammatory and antioxidative properties of fatty acids are well-documented, specific research into this compound's therapeutic potential remains nascent. This whitepaper explores the hypothesized anti-inflammatory mechanisms of this compound by examining the biological activities of its saturated counterpart, heptadecanoic acid, and the broader class of monounsaturated fatty acids. We present potential signaling pathways of interest, detailed experimental protocols for investigation, and a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent.
Introduction: The Emerging Interest in Odd-Chain Fatty Acids
Odd-chain fatty acids (OCFAs) have garnered increasing attention for their potential roles in metabolic health and disease modulation. Unlike their even-chained counterparts, OCFAs are less common in the human diet and are often used as biomarkers for the consumption of dairy and ruminant fats. Emerging evidence suggests that OCFAs may possess unique biological activities, including anti-inflammatory effects. This compound, as a C17:1 monounsaturated fatty acid, stands at the intersection of two classes of lipids with known immunomodulatory properties. This paper aims to provide a comprehensive technical guide for the scientific community to explore the anti-inflammatory potential of this unique lipid.
Current State of Research: Evidence from Related Fatty Acids
Direct experimental data on the anti-inflammatory properties of this compound is scarce. However, studies on its saturated analog, heptadecanoic acid (C17:0), and other monounsaturated fatty acids (MUFAs) provide a foundation for hypothesizing its potential mechanisms of action.
Insights from Heptadecanoic Acid (C17:0)
Heptadecanoic acid has been investigated for its effects on inflammatory signaling. While some in vivo studies have yielded inconclusive results, in vitro studies in hepatocytes suggest that C17:0 can diminish pro-inflammatory signaling.[1] A key finding is the reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine.[1] Furthermore, treatment with C17:0 has been shown to decrease the phosphorylation of key signaling proteins JAK2 and STAT3, suggesting an inhibitory effect on the JAK/STAT pathway.[1]
Table 1: Summary of Semi-Quantitative Data on the Anti-inflammatory Effects of Heptadecanoic Acid (C17:0)
| Parameter | Cell Type | Treatment | Observed Effect | Reference |
| TNF-α mRNA Expression | Primary Hepatocytes | Heptadecanoic Acid (C17:0) | Reduced Expression | [1] |
| JAK2 Phosphorylation | Primary Hepatocytes | Heptadecanoic Acid (C17:0) | Decreased Phosphorylation | [1] |
| STAT3 Phosphorylation | Primary Hepatocytes | Heptadecanoic Acid (C17:0) | Decreased Phosphorylation | [1] |
Note: This table presents data for heptadecanoic acid (C17:0) as a proxy due to the limited availability of data for this compound.
General Anti-inflammatory Mechanisms of Monounsaturated Fatty Acids (MUFAs)
Monounsaturated fatty acids are generally considered to have anti-inflammatory properties, in contrast to the often pro-inflammatory effects of saturated fatty acids.[2][3] Their mechanisms of action are multifaceted and include:
-
Inhibition of NF-κB Signaling: MUFAs can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[2][4] This inhibition can occur through various upstream mechanisms, including modulation of Toll-like receptor (TLR) signaling.[2][4]
-
Activation of PPARs: Peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, are nuclear receptors with potent anti-inflammatory activities. MUFAs are known to be ligands for PPARs, and their activation can lead to the downregulation of pro-inflammatory cytokine production.[4]
-
Modulation of the NLRP3 Inflammasome: Unlike some saturated fatty acids that can activate the NLRP3 inflammasome to promote IL-1β secretion, unsaturated fatty acids like oleic acid do not typically induce its activation.[3]
Hypothesized Signaling Pathways for this compound
Based on the evidence from related fatty acids, this compound may exert anti-inflammatory effects through the modulation of key signaling pathways. The following diagrams illustrate these potential mechanisms.
Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway. This diagram illustrates the potential mechanism by which this compound may inhibit the activation of the IKK complex, preventing the release and nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Figure 2: Potential Modulation of the MAPK Signaling Pathway. This diagram shows the hypothesized inhibitory effect of this compound on the upstream kinases of the MAPK pathway, which could lead to reduced activation of transcription factors like AP-1 and a dampened inflammatory response.
Experimental Protocols for Assessing Anti-inflammatory Activity
The following section details standard experimental protocols that can be employed to investigate the anti-inflammatory properties of this compound.
In Vitro Assays
Figure 3: General In Vitro Experimental Workflow. A flowchart outlining the key steps for assessing the anti-inflammatory effects of this compound in a cell culture model.
-
Cell Lines: Murine macrophages (RAW 264.7), human monocytic cells (THP-1), or primary human peripheral blood mononuclear cells (PBMCs) are suitable models.
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to final concentrations in culture media. A vehicle control should always be included.
-
Inflammatory Stimulus: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS; 100 ng/mL to 1 µg/mL) or a pro-inflammatory cytokine like TNF-α (10-20 ng/mL).
-
Treatment Protocol: Pre-treat cells with varying concentrations of this compound for 1-2 hours before adding the inflammatory stimulus, or co-treat simultaneously, depending on the experimental question.
-
Objective: To measure the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Procedure:
-
After the treatment period, collect the cell culture supernatant.
-
Centrifuge to remove cellular debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate cytokine concentrations based on a standard curve.
-
-
Data Presentation: Results can be presented as pg/mL or ng/mL of cytokine. The inhibitory effect of this compound can be expressed as a percentage reduction in cytokine secretion compared to the stimulated control, and IC50 values can be calculated.
-
Objective: To determine the effect of this compound on the mRNA expression of inflammatory genes.
-
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using SYBR Green or TaqMan probes for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh, Actb).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
-
Objective: To investigate the effect of this compound on the phosphorylation and activation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-p38, p38).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software.
-
In Vivo Models of Inflammation
-
LPS-Induced Endotoxemia Model:
-
Animals: C57BL/6 mice are commonly used.
-
Protocol: Administer this compound (e.g., by oral gavage) for a specified period. Induce systemic inflammation by intraperitoneal injection of LPS.
-
Endpoints: Collect blood samples to measure serum cytokine levels. Harvest tissues (e.g., liver, lung) for histological analysis and measurement of inflammatory markers.
-
-
Carrageenan-Induced Paw Edema Model:
-
Animals: Wistar or Sprague-Dawley rats are often used.
-
Protocol: Administer this compound orally prior to the induction of inflammation. Inject carrageenan into the sub-plantar region of the hind paw.
-
Endpoints: Measure the increase in paw volume at various time points using a plethysmometer.
-
Conclusion and Future Directions
While direct evidence is currently lacking, the existing literature on odd-chain and monounsaturated fatty acids provides a strong rationale for investigating the anti-inflammatory properties of this compound. The proposed mechanisms, centered around the inhibition of the NF-κB and MAPK pathways, offer a solid starting point for hypothesis-driven research. The experimental protocols detailed in this whitepaper provide a clear roadmap for researchers to systematically evaluate the efficacy and mechanisms of action of this compound.
Future research should focus on:
-
In vitro screening: Utilizing the described cell-based assays to determine the direct effects of this compound on inflammatory responses and to elucidate the underlying signaling pathways.
-
In vivo validation: Employing animal models of inflammation to assess the therapeutic potential of this compound in a physiological context.
-
Structure-activity relationship studies: Comparing the anti-inflammatory potency of this compound with its saturated counterpart (heptadecanoic acid) and other C17 fatty acid isomers to understand the role of the double bond.
A thorough investigation into the anti-inflammatory properties of this compound could unveil a novel therapeutic agent for the management of inflammatory diseases and contribute to a deeper understanding of the immunomodulatory roles of dietary lipids.
References
- 1. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of dietary fatty acid intake in inflammatory gene expression: a critical review: O papel da ingestão dos ácidos graxos da dieta na expressão de genes inflamatórios: uma revisão crítica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monounsaturated Fatty Acids in Obesity-Related Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Antioxidative Potential of Heptadecenoic (C17:1) Fatty Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecenoic acid (C17:1), a monounsaturated odd-chain fatty acid, has garnered interest for its potential health benefits. While direct research into its specific antioxidative mechanisms is still emerging, its association with anti-inflammatory properties suggests a role in mitigating oxidative stress. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antioxidative effects of C17:1 and its closely related saturated odd-chain fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). This document summarizes available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.
Introduction to C17:1 Fatty Acid and Oxidative Stress
Heptadecenoic acid, also known as margaroleic acid, is a monounsaturated odd-chain fatty acid found in trace amounts in ruminant fats and some plant oils.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous chronic diseases. While research has broadly associated certain fatty acids with either pro- or anti-oxidative effects, the specific role of C17:1 is an area of active investigation. Some studies have associated (Z)-9-Heptadecenoic acid with antioxidant and anti-inflammatory properties, suggesting its potential as a bioactive molecule for addressing allergies and autoimmune diseases.[2]
Due to the limited direct experimental data on the antioxidative mechanisms of C17:1, this guide will also provide a detailed examination of its saturated counterparts, C15:0 and C17:0, for which more extensive research is available. Understanding the bioactivities of these structurally similar fatty acids can provide valuable insights and hypotheses for future studies on C17:1.
Antioxidative and Anti-inflammatory Effects of Odd-Chain Fatty Acids
While specific quantitative data on the direct antioxidant activity of C17:1 is not yet well-documented in the literature, the anti-inflammatory effects of odd-chain fatty acids, in general, are more thoroughly described. Inflammation is intrinsically linked to oxidative stress, with each process capable of inducing and amplifying the other. Therefore, the anti-inflammatory properties of these fatty acids are highly relevant to their potential antioxidative capacity.
Insights from C15:0 and C17:0
Research into the saturated odd-chain fatty acids C15:0 and C17:0 has provided evidence of their ability to modulate key signaling pathways involved in inflammation and cellular stress responses. These fatty acids have been shown to suppress inflammatory signaling and, in the case of C15:0, reduce the production of mitochondrial ROS.
Key Signaling Pathways
Several signaling pathways are implicated in the biological effects of odd-chain fatty acids. While direct evidence for C17:1 is still needed, studies on C15:0 and C17:0 have identified their interaction with the NF-κB and JAK/STAT pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Certain saturated fatty acids can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. The modulation of this pathway by odd-chain fatty acids is a critical area of investigation for their anti-inflammatory and, by extension, antioxidative effects.
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical communication hub for cytokine signaling, which is heavily involved in inflammation. Treatment of primary hepatocytes with C15:0 and C17:0 has been shown to suppress JAK2/STAT3 signaling, indicating a potential anti-inflammatory mechanism.
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological effects of odd-chain fatty acids from relevant studies. It is important to note that this data primarily pertains to C15:0 and C17:0.
| Fatty Acid | Cell Type/Model | Parameter Measured | Concentration | Result |
| C15:0 | Primary Mouse Hepatocytes | TNFα mRNA expression | 125 µM | Reduced expression |
| C17:0 | Primary Mouse Hepatocytes | TNFα mRNA expression | 125 µM | Reduced expression |
| C15:0 | Primary Mouse Hepatocytes | p-AKT (Insulin Stimulated) | 125 µM | Increased phosphorylation |
| C17:0 | Primary Mouse Hepatocytes | p-AKT (Insulin Stimulated) | 125 µM | No significant change |
| C17:0 | Primary Mouse Hepatocytes | Lipogenic gene expression (Fasn, Elovl6, Scd1) | 125 µM | Increased mRNA expression |
Experimental Protocols
This section details the methodologies used in key studies investigating the effects of odd-chain fatty acids. These protocols can serve as a reference for designing future experiments on C17:1.
In Vitro Hepatocyte Treatment
-
Objective: To assess the direct effects of odd-chain fatty acids on liver cells.
-
Cell Line: Primary hepatocytes isolated from male C57BL/6JRj mice (10-14 weeks old).
-
Treatment: Cells were treated with 125 µM of pentadecanoic acid (C15:0) or heptadecanoic acid (C17:0). The fatty acids were complexed with bovine serum albumin (BSA) and palmitic acid (PA) at a concentration of 125 µM BSA to 250 µM PA. To prevent lipotoxicity, half of the PA concentration was replaced by the respective odd-chain fatty acid.
-
Incubation: Treatment was carried out for 24 or 48 hours in serum starvation media.
-
Analysis: Following incubation, cells were harvested for various analyses, including quantitative real-time PCR (qRT-PCR) for gene expression (e.g., Tnfa, Fasn, Scd1) and Western blotting for protein expression and phosphorylation status (e.g., p-AKT, total AKT).
Conclusion and Future Directions
The current body of scientific literature suggests that heptadecenoic acid (C17:1) may possess beneficial antioxidative and anti-inflammatory properties. However, there is a clear need for further research to elucidate its specific molecular mechanisms of action. The more extensive data available for the related saturated odd-chain fatty acids, C15:0 and C17:0, indicate that modulation of inflammatory signaling pathways such as NF-κB and JAK/STAT may be a key aspect of their bioactivity.
Future research should focus on:
-
Direct Antioxidant Assays: Quantifying the radical scavenging and ROS-quenching capabilities of C17:1 in various in vitro systems.
-
Cellular Models of Oxidative Stress: Investigating the effects of C17:1 on cell viability, lipid peroxidation, and the activity of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) in response to oxidative insults.
-
Signaling Pathway Analysis: Determining whether C17:1 activates the Nrf2 pathway, a master regulator of the antioxidant response, or modulates other relevant pathways like NF-κB and MAPKs in a manner distinct from its saturated counterparts.
-
In Vivo Studies: Evaluating the impact of dietary C17:1 on biomarkers of oxidative stress and inflammation in preclinical animal models.
A deeper understanding of the antioxidative effects of C17:1 will be crucial for evaluating its potential as a nutraceutical or therapeutic agent for the prevention and management of oxidative stress-related diseases.
References
The Endogenous Synthesis of Odd-Chain Fatty Acids in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Odd-chain fatty acids (OCFAs), once considered minor components of the human lipidome, are gaining significant attention for their roles in metabolic health and disease. While dietary intake, particularly from dairy and ruminant fats, contributes to bodily OCFA pools, compelling evidence demonstrates robust endogenous synthesis in humans. This technical guide provides an in-depth exploration of the core pathways of human OCFA biogenesis, focusing on the enzymatic machinery, substrate availability, and regulatory mechanisms. We present a consolidation of quantitative data on OCFA distribution, detail key experimental methodologies for their study, and provide visual representations of the primary synthesis pathways to support further research and therapeutic development in this burgeoning field.
Introduction
Odd-chain fatty acids (OCFAs) are fatty acids that possess an odd number of carbon atoms in their aliphatic tail. The most common OCFAs in humans are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)[1]. Historically, plasma levels of these fatty acids were primarily considered biomarkers for the consumption of dairy and ruminant fats[2]. However, a growing body of research indicates that endogenous synthesis significantly contributes to the circulating pool of OCFAs, potentially linking them to fundamental metabolic processes and offering new therapeutic targets[1][3]. This guide delineates the key pathways of endogenous OCFA synthesis: de novo synthesis utilizing propionyl-CoA as a primer and the α-oxidation of even-chain fatty acids.
Core Pathways of Endogenous OCFA Synthesis
De Novo Synthesis via Propionyl-CoA Priming
The canonical pathway for fatty acid synthesis involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, initiated by acetyl-CoA. For the synthesis of OCFAs, the initial primer is propionyl-CoA, a three-carbon molecule[2][4].
Key Substrates and Enzymes:
-
Propionyl-CoA: The essential precursor for OCFA synthesis. Its primary sources in humans include:
-
The catabolism of branched-chain amino acids (isoleucine, valine, and threonine) and methionine[5][6].
-
The β-oxidation of even-chain fatty acids with an odd number of carbons in dietary sources.
-
The fermentation of dietary fibers (e.g., inulin) by the gut microbiota, which produces propionate that is absorbed into circulation and converted to propionyl-CoA in the liver[3][7][8][9].
-
-
Fatty Acid Synthase (FAS): The multi-enzyme complex that catalyzes the elongation of the fatty acid chain. In OCFA synthesis, FAS utilizes propionyl-CoA as the initial substrate instead of acetyl-CoA[2].
-
Propionyl-CoA Carboxylase (PCC): A biotin-dependent mitochondrial enzyme that carboxylates propionyl-CoA to methylmalonyl-CoA. This represents a competing pathway that shunts propionyl-CoA towards the tricarboxylic acid (TCA) cycle[6]. The enzyme is encoded by the PCCA and PCCB genes[10].
-
Methylmalonyl-CoA Mutase (MCM): A vitamin B12-dependent mitochondrial enzyme that converts L-methylmalonyl-CoA to succinyl-CoA, an intermediate of the TCA cycle[5][11].
The balance between propionyl-CoA incorporation into fatty acids and its entry into the TCA cycle is a critical regulatory node.
α-Oxidation of Even-Chain Fatty Acids
α-oxidation is a peroxisomal pathway that removes a single carbon atom from the carboxyl end of a fatty acid[12]. This process can convert an even-chain fatty acid into an odd-chain fatty acid. For instance, stearic acid (C18:0) can be shortened to heptadecanoic acid (C17:0) through one round of α-oxidation. This pathway is particularly important for the metabolism of branched-chain fatty acids like phytanic acid, but it also contributes to the endogenous pool of OCFAs from straight-chain precursors[1].
Quantitative Data on OCFA Distribution in Humans
The concentrations of OCFAs are generally lower than their even-chain counterparts. However, their levels can vary significantly between different tissues and lipid fractions. The following tables summarize available quantitative data on pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in human samples.
Table 1: Concentration of Pentadecanoic Acid (C15:0) in Human Samples
| Sample Type | Lipid Fraction | Mean Concentration (µmol/L) | Reference Range/Percentile | Notes |
| Serum | Total Lipids | 12.4 | 10.9 (Min) - 160.0 (Max) | Data from a middle-aged Singaporean cohort[13]. |
| Plasma Phospholipids | - | Increased by ~13% with propionate supplementation | P = 0.05 | Study on healthy individuals supplemented with 6 g/d propionate for 7 days[3]. |
| Plasma Phospholipids | - | Increased by ~17% with inulin supplementation | P < 0.05 | Study on healthy individuals supplemented with 30 g/d inulin for 7 days[3]. |
| Plasma | - | - | <0.5% of total plasma fatty acids | General estimate[1]. |
Table 2: Concentration of Heptadecanoic Acid (C17:0) in Human Samples
| Sample Type | Lipid Fraction | Mean Concentration (µmol/L) | Reference Range/Percentile | Notes |
| Serum | Total Lipids | - | - | Data from a middle-aged Singaporean cohort[13]. |
| Plasma Phospholipids | - | Increased by ~13% with propionate supplementation | P < 0.001 | Study on healthy individuals supplemented with 6 g/d propionate for 7 days[3]. |
| Plasma Phospholipids | - | Increased by ~11% with inulin supplementation | P < 0.01 | Study on healthy individuals supplemented with 30 g/d inulin for 7 days[3]. |
| Plasma | - | Ratio of C15:0 to C17:0 is approx. 1:2 | - | Contradicts the ~2:1 ratio found in dairy fat, suggesting endogenous production[1]. |
Experimental Protocols for OCFA Research
Quantification of OCFAs by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is the gold standard for the accurate quantification of fatty acids, including OCFAs, in biological samples.
Protocol Outline:
-
Sample Preparation and Lipid Extraction:
-
For plasma or serum, a small volume (e.g., 50 µL) is used. For tissues, a known weight (e.g., 50 mg) is homogenized.
-
An internal standard, such as undecanoic acid (C11:0) or a deuterated OCFA standard, is added to the sample for accurate quantification[14].
-
Lipids are extracted using a solvent mixture, typically chloroform:methanol (2:1, v/v)[14]. The mixture is vortexed and centrifuged to separate the organic (lipid-containing) and aqueous layers.
-
The organic layer is collected and dried under a stream of nitrogen.
-
-
Saponification and Fatty Acid Methylation:
-
The dried lipid extract is saponified using a methanolic sodium hydroxide or potassium hydroxide solution to release free fatty acids from complex lipids.
-
The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol. FAMEs are more volatile and suitable for GC analysis.
-
-
GC-MS Analysis:
-
The FAMEs are reconstituted in a solvent like hexane and injected into the GC-MS system.
-
An extremely polar stationary phase capillary column is often used to achieve good separation of different FAMEs, including isomers[15].
-
The GC oven temperature is programmed to ramp up, allowing for the separation of FAMEs based on their boiling points.
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for specific FAMEs.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations[16][17].
-
Measurement of De Novo OCFA Synthesis using Stable Isotope Tracing
Stable isotope tracing allows for the dynamic measurement of fatty acid synthesis in vivo or in vitro.
Protocol Outline:
-
Tracer Administration:
-
A stable isotope-labeled precursor, such as [1-¹³C]-propionate or [¹³C]-acetate, is administered to the subject (e.g., via intravenous infusion) or added to cell culture media[18].
-
The tracer is incorporated into newly synthesized fatty acids.
-
-
Sample Collection and Processing:
-
Blood samples are collected at various time points during and after the tracer infusion. Plasma is separated by centrifugation.
-
Lipoproteins, such as very-low-density lipoprotein (VLDL), can be isolated by ultracentrifugation, as they are major carriers of newly synthesized fatty acids from the liver[18].
-
Lipids are extracted and converted to FAMEs as described in the GC-MS protocol.
-
-
Isotopic Enrichment Analysis:
-
The isotopic enrichment of the OCFAs (and other fatty acids) is determined by GC-MS or isotope ratio mass spectrometry.
-
The pattern and extent of ¹³C incorporation into the fatty acid chains provide a quantitative measure of the rate of de novo synthesis[19]. Mass isotopomer distribution analysis (MIDA) can be used to calculate the fractional contribution of synthesis to the total OCFA pool[19].
-
Measurement of α-Oxidation Rate
The rate of α-oxidation can be determined by measuring the release of ¹⁴CO₂ from a fatty acid labeled at the carboxyl carbon.
Protocol Outline:
-
Substrate Preparation:
-
A [1-¹⁴C]-labeled even-chain fatty acid (e.g., [1-¹⁴C]-stearic acid) is used as the substrate.
-
-
Incubation:
-
The radiolabeled fatty acid is incubated with tissue homogenates or cultured cells.
-
-
CO₂ Trapping and Measurement:
-
The reaction is stopped, and the ¹⁴CO₂ produced from the decarboxylation step of α-oxidation is trapped using a strong base (e.g., sodium hydroxide).
-
The amount of radioactivity in the trapped CO₂ is measured by scintillation counting. The rate of ¹⁴CO₂ production is proportional to the rate of α-oxidation[20].
-
Signaling Pathways and Regulation
The endogenous synthesis of OCFAs is regulated at multiple levels, including substrate availability and the transcriptional control of key enzymes.
Regulation by Substrate Availability
The concentration of propionyl-CoA is a primary determinant of the rate of OCFA synthesis. Increased consumption of fermentable fibers like inulin leads to higher production of propionate by the gut microbiota, which in turn increases the hepatic synthesis of C15:0 and C17:0[3].
Transcriptional Regulation
While the detailed transcriptional regulation of OCFA synthesis in humans is an active area of research, studies in other organisms provide valuable insights. In Rhodobacter sphaeroides, the transcriptional regulator PccR controls the expression of the gene encoding propionyl-CoA carboxylase, thereby managing the flux of propionyl-CoA[21][22]. It is plausible that analogous transcription factors exist in humans to regulate the expression of PCCA and PCCB. Furthermore, propionyl-CoA can act as a substrate for histone propionylation, an epigenetic modification that can influence gene expression, suggesting a feedback loop where propionyl-CoA metabolism can directly impact the transcription of metabolic genes[23].
Visualizations
Pathway Diagrams
Caption: Core pathways of endogenous odd-chain fatty acid synthesis in humans.
Experimental Workflow
Caption: Generalized workflow for the quantification of OCFAs by GC-MS.
Conclusion and Future Directions
The endogenous synthesis of odd-chain fatty acids is a significant contributor to their presence in the human body. The interplay between diet, gut microbiota, and host metabolism in providing the necessary precursors highlights a complex and dynamic system. For researchers and drug development professionals, understanding these pathways is crucial for several reasons:
-
Biomarker Refinement: The knowledge of endogenous synthesis pathways necessitates a re-evaluation of C15:0 and C17:0 as simple dietary biomarkers. Future studies should consider the contribution of endogenous production when correlating OCFA levels with dietary intake and disease risk.
-
Therapeutic Targeting: The enzymes involved in propionyl-CoA metabolism, such as PCC and MCM, represent potential targets for modulating OCFA levels. Furthermore, interventions that modify the gut microbiome to enhance propionate production, such as supplementation with specific dietary fibers, could be explored as therapeutic strategies.
-
Disease Pathophysiology: Dysregulation of OCFA synthesis may be implicated in various metabolic disorders. Further research is needed to elucidate the precise roles of endogenously synthesized OCFAs in health and disease, including their influence on cell signaling, membrane composition, and energy metabolism.
The methodologies outlined in this guide provide a robust framework for investigating the nuances of OCFA metabolism. Continued research in this area will undoubtedly uncover new insights into human physiology and may pave the way for novel therapeutic interventions for a range of metabolic diseases.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Odd-chain fatty acids as a biomarker for dietary fiber intake: a novel pathway for endogenous production from propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rethinking Short-Chain Fatty Acids: A Closer Look at Propionate in Inflammation, Metabolism, and Mucosal Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genecards.org [genecards.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Fatty Acid Reference Ranges and Relationship with Lipid Biomarkers in Middle-Aged Healthy Singaporean Men and Women - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transcriptional Regulation by the Short-Chain Fatty Acyl Coenzyme A Regulator (ScfR) PccR Controls Propionyl Coenzyme A Assimilation by Rhodobacter sphaeroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. Propionyl-CoA metabolism links chromatin acylation to cardiac transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Fungal Metabolite Activity of Margaroleic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margaroleic acid, systematically known as (Z)-9-heptadecenoic acid or cis-9-heptadecenoic acid (C17:1), is an odd-chain monounsaturated fatty acid that has garnered significant interest for its notable biological activities. As a fungal metabolite, particularly produced by the biocontrol agent Pseudozyma flocculosa, it exhibits potent antifungal properties.[1][2][3] Beyond its effects on fungi, this compound has also demonstrated potential antibacterial and anti-inflammatory activities.[1] This technical guide provides an in-depth overview of the fungal metabolite activity of this compound, including its efficacy, mechanisms of action, and the experimental protocols used to elucidate these properties. The information is tailored for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this fatty acid.
Antifungal Activity
This compound has been shown to be effective against a range of fungi, particularly phytopathogenic species.[3] Its activity is characterized by the inhibition of both mycelial growth and conidial germination.[3]
Quantitative Data on Antifungal Efficacy
The antifungal efficacy of this compound has been quantified against several fungal species. The following table summarizes the inhibitory effects at a concentration of 0.15 mg/mL.
| Fungal Species | Mycelial Growth Inhibition (%) | Conidial Germination Inhibition (%) |
| Pythium infestans | 75.3 | - |
| Pythium aphanidermatum | 69.8 | - |
| Botrytis cinerea | 48.2 | 85.0 |
| Cladosporium cucumerinum | 45.1 | 79.3 |
| Idriella bolleyi | 23.6 | 12.3 |
| Pezicula rugulosa | 8.0 | 4.7 |
| Sphaerotheca fuliginea | - | 98.7 |
| [Data sourced from Avis, T. J., & Bélanger, R. R. (2001)][1][4] |
Mechanism of Antifungal Action
The primary mechanism of antifungal action for this compound is the disruption of the fungal cell membrane.[1][5] This process involves a series of molecular events:
-
Partitioning into the Fungal Membrane: this compound integrates into the lipid bilayer of the fungal cell membrane.[3][5]
-
Increased Membrane Fluidity: The incorporation of this fatty acid leads to an increase in the fluidity of the membrane. The extent of this effect is dependent on the intrinsic sterol content of the fungus, with lower sterol content correlating with higher sensitivity.[3][5]
-
Disruption of Membrane Integrity: The altered fluidity and disorder in the membrane cause conformational changes in membrane-bound proteins and increase membrane permeability.[3][5]
-
Cytoplasmic Disintegration: Ultimately, the loss of membrane integrity leads to the leakage of intracellular components and cytoplasmic disintegration, resulting in fungal cell death.[3][5]
It is noteworthy that this compound does not appear to interact directly with membrane sterols, nor is it metabolized by the fungal cells.[6]
References
- 1. Frontiers | Fatty Acid Composition, Antioxidant, and in vitro Anti-inflammatory Activity of Five Cold-Pressed Prunus Seed Oils, and Their Anti-biofilm Effect Against Pathogenic Bacteria [frontiersin.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Dietary fatty acids differentially affect secretion of pro-inflammatory cytokines in human THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specificity and mode of action of the antifungal fatty acid cis-9-heptadecenoic acid produced by Pseudozyma flocculosa - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Presence of Margaroleic Acid in Marine Life: A Technical Deep Dive
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the occurrence, biosynthesis, and potential physiological significance of margaroleic acid (C17:1), a less-studied odd-chain monounsaturated fatty acid, within a diverse array of marine organisms. This in-depth whitepaper, tailored for researchers, scientists, and professionals in drug development, consolidates current quantitative data, details key experimental methodologies, and visualizes the biosynthetic pathway of this intriguing molecule.
This compound, a monounsaturated fatty acid with a 17-carbon chain, has been identified in various marine life forms, from microscopic algae to complex invertebrates and fish. While not as prevalent as its even-chained counterparts, its consistent, albeit often minor, presence suggests specific biological roles that are beginning to be explored.
Quantitative Distribution of this compound in Marine Organisms
The concentration of this compound and its saturated precursor, heptadecanoic acid (C17:0), varies significantly across different marine phyla. The following tables summarize the available quantitative data, providing a comparative overview of their distribution.
| Marine Organism Category | Species | Heptadecanoic Acid (C17:0) (% of Total Fatty Acids) | This compound (C17:1) (% of Total Fatty Acids) | Reference |
| Fish | Gadus morhua (Cod) - Liver Oil | 0.33 ± 0.03 | - | [1] |
| 34 Mediterranean Species (Range) | 0.31 - 1.84 | 0.17 - 2.01 | [2] | |
| Invertebrates | Chamelea gallina (Striped venus) | 2.66 | - | [3] |
| Crassostrea gigas (Pacific oyster) | 0.95 | - | [3] | |
| Mytilus galloprovincialis (Mediterranean mussel) | - | - | [3] | |
| Microalgae | Chaetoceros sp. | Present | Present | [4] |
| Nitzschia sp. | Present | Present | [4] | |
| Sellaphora pupula | Present | Present | [4] |
Note: Data for some species may not be available or were not explicitly quantified in the cited literature. The table reflects the best available information from the conducted research.
Biosynthesis of this compound: The Propionyl-CoA Connection
The synthesis of odd-chain fatty acids, including this compound, is initiated by the substitution of the usual acetyl-CoA starter unit with propionyl-CoA in the fatty acid synthase (FAS) pathway. Propionyl-CoA can be generated through several metabolic routes, including the catabolism of certain amino acids (valine, isoleucine, methionine) and the breakdown of odd-chain fatty acid precursors.
Once the C17 saturated fatty acid backbone (heptadecanoic acid) is formed, a desaturase enzyme introduces a double bond to produce this compound. The precise enzymes responsible for this desaturation in many marine organisms are still under investigation, though it is hypothesized that they are related to the well-characterized stearoyl-CoA desaturases (SCDs) that produce oleic acid from stearic acid.
Experimental Protocols for the Analysis of this compound
The identification and quantification of this compound in marine organisms typically involve a multi-step process. The following outlines a standard workflow employed in lipidomic studies.
1. Lipid Extraction: The initial step involves the extraction of total lipids from the biological sample. The most commonly used methods are the Folch and Bligh & Dyer techniques, which utilize a chloroform and methanol solvent system to efficiently extract a broad range of lipids.
-
Folch Method Workflow:
Folch Method for Lipid Extraction.
2. Fatty Acid Methyl Ester (FAME) Preparation: For analysis by gas chromatography, the extracted fatty acids are converted into their more volatile methyl ester derivatives. This transesterification is commonly achieved using a catalyst such as boron trifluoride (BF₃) in methanol.
-
FAME Preparation Workflow:
FAME Preparation Workflow.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The prepared FAMEs are then separated and identified using GC-MS. The gas chromatograph separates the different fatty acid methyl esters based on their boiling points and polarity, while the mass spectrometer provides detailed structural information for confident identification. Quantification is typically achieved by comparing the peak areas of the analytes to that of an internal standard.
Potential Physiological Roles and Future Directions
The precise physiological functions of this compound in marine organisms remain largely speculative. As a component of cell membranes, it likely contributes to maintaining membrane fluidity, particularly in response to environmental stressors such as temperature and pressure changes. Its presence as an odd-chain fatty acid may also offer unique structural properties to the lipid bilayer.
Furthermore, the potential role of this compound as a signaling molecule or a precursor to other bioactive compounds is an area ripe for investigation. While direct evidence is currently lacking, the established signaling roles of other fatty acids suggest that this compound could participate in various cellular communication pathways.
This technical guide provides a foundational resource for researchers interested in the underexplored world of odd-chain fatty acids in marine ecosystems. Further quantitative studies across a broader range of species, coupled with functional genomic and metabolomic approaches, are necessary to fully elucidate the biosynthesis, regulation, and physiological significance of this compound in the marine environment. Such research holds the potential to uncover novel bioactive compounds and provide insights into the intricate biochemical adaptations of marine life.
References
Methodological & Application
Application Note: Quantification of Margaroleic Acid using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margaroleic acid (17:1) is an odd-chain monounsaturated fatty acid that has garnered increasing interest in biomedical research. Its quantification in biological matrices is crucial for understanding its metabolic role and its potential as a biomarker for various physiological and pathological states. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is a robust and widely used analytical technique for the analysis of fatty acids.[1] This application note provides a detailed protocol for the quantification of this compound in biological samples using GC, including sample preparation, derivatization, and analytical conditions.
Data Presentation
Quantitative data for the analysis of this compound (as its saturated analog, Heptadecanoic acid, C17:0, often used for method validation) by GC-FID is summarized in the table below.[2] These values can serve as a benchmark for method development and validation.
| Parameter | Value | Reference |
| Retention Time (min) | ~4.1 | [2] |
| Limit of Detection (LOD) | 0.25 mg/mL | [2] |
| Limit of Quantification (LOQ) | 0.51 mg/mL | [2] |
| Linearity Range | 0.51 - 9.80 mg/mL | [2] |
| Correlation Coefficient (r²) | >0.999 | [2] |
Experimental Protocols
A critical step in the GC analysis of fatty acids is their conversion into volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs).[2] This process, known as derivatization, overcomes the low volatility of free fatty acids.[3]
Lipid Extraction from Biological Samples
This protocol is a general guideline and may require optimization based on the specific sample matrix.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate, cell pellet)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Vortex mixer
-
Centrifuge
Procedure:
-
To your sample, add a 2:1 mixture of chloroform and methanol.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex again for 1 minute.
-
Centrifuge the sample at 1,500 x g for 10 minutes to separate the layers.
-
The lower chloroform layer, containing the lipids, should be carefully collected and transferred to a new tube.
-
Evaporate the chloroform under a gentle stream of nitrogen to obtain the dried lipid extract.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common acid-catalyzed esterification method.
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Add 1-2 mL of BF3-methanol solution to the dried lipid extract.
-
Cap the tube tightly and heat at 60°C for 10 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex thoroughly to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
The FAME sample is now ready for GC analysis.
Gas Chromatography (GC) Analysis
The following are typical GC conditions for FAME analysis. These may need to be optimized for your specific instrument and column.
-
GC System: Agilent 6890N or equivalent
-
Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 220°C, hold for 15 minutes
-
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280°C
Mandatory Visualization
Caption: Experimental workflow for this compound quantification.
Caption: Simplified overview of odd-chain fatty acid metabolism.
References
Application Note: HPLC Analysis of Underivatized Margaroleic Acid
Introduction
Margaroleic acid ((9Z)-heptadec-9-enoic acid) is a monounsaturated omega-8 fatty acid with the molecular formula C17H32O2.[1] While less common than other fatty acids, its accurate quantification is essential in various research areas, including lipidomics and biomarker discovery. Traditionally, fatty acid analysis involves derivatization followed by gas chromatography (GC). However, this process can be time-consuming and may introduce artifacts. High-performance liquid chromatography (HPLC) offers a direct and robust alternative for the analysis of underivatized fatty acids, eliminating the need for derivatization and reducing the risk of isomerization of unsaturated fatty acids.[2][3] This application note presents a detailed protocol for the analysis of underivatized this compound using reversed-phase HPLC with UV detection.
Principle
This method utilizes a reversed-phase C18 column to separate fatty acids based on their hydrophobicity. A mobile phase consisting of a mixture of organic solvents and an acidic modifier is used to achieve optimal separation and peak shape. The carboxyl group of the fatty acids allows for detection at low UV wavelengths, typically around 200-210 nm.[2][4] The addition of acid to the mobile phase suppresses the ionization of the fatty acid's carboxyl group, leading to better retention and symmetrical peaks on the reversed-phase column.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photo Diode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound Standard: High-purity standard of this compound.
-
Solvents: HPLC grade acetonitrile, methanol, n-hexane, and water.
-
Acid: Glacial acetic acid.
-
Sample Preparation: Standard laboratory glassware, centrifuge, and nitrogen evaporator.
Experimental Protocols
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Biological Matrix)
This protocol is a general guideline and may need optimization depending on the specific sample matrix. The Folch method is a widely recognized and reliable technique for lipid extraction.
-
Homogenization: Homogenize the sample in a suitable solvent.
-
Lipid Extraction (Folch Method):
-
To the homogenized sample, add a 2:1 (v/v) mixture of chloroform and methanol. The final solvent volume should be 20 times the sample volume.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.2 volumes of a 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge at a low speed to separate the layers.
-
Carefully collect the lower organic phase containing the lipids.[5]
-
-
Hydrolysis (Saponification):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of 0.5 M KOH in methanol to the dried extract.
-
Heat the mixture at 80°C for 1 hour with occasional stirring to hydrolyze the lipids into free fatty acids.[6]
-
-
Fatty Acid Extraction:
-
After cooling, acidify the mixture to a pH of approximately 2 with HCl.
-
Extract the free fatty acids with n-hexane (three times).
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried fatty acid extract in a known volume of the mobile phase for HPLC analysis.
HPLC Conditions
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Methanol:n-Hexane (90:8:2 v/v/v) with 0.2% acetic acid.[2][4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detector: UV or PDA at 208 nm[2]
Data Presentation
The following table summarizes the expected quantitative data for this compound analysis based on typical performance for similar underivatized fatty acids.
| Parameter | Expected Value |
| Retention Time (RT) | ~ 12 - 15 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 - 1.0 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 - 3.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Mandatory Visualization
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of HPLC separation for this compound.
References
- 1. This compound | C17H32O2 | CID 5282748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Extraction of Margaroleic Acid from Biological Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margaroleic acid (C17:1) is an odd-chain monounsaturated fatty acid found in various biological tissues, often in trace amounts. Its presence is linked to dietary intake, particularly of ruminant fats, as well as endogenous metabolism.[1][2] Emerging research suggests that odd-chain fatty acids may have significant biological activities, including roles in metabolic health and disease, making their accurate quantification in biological samples crucial for further investigation.[1][3]
These application notes provide detailed protocols for the extraction of total lipids, including this compound, from biological tissues, followed by methods for its quantification. Additionally, potential signaling pathways involving this compound are illustrated to provide a broader context for its biological significance.
Data Presentation: Fatty Acid Composition in Biological Tissues
While specific quantitative data on the extraction efficiency and yield of this compound are limited in the current literature, the following table provides a summary of the fatty acid composition, including odd-chain fatty acids where reported, in various biological tissues. This information can serve as a reference for expected fatty acid profiles.
| Biological Tissue | Predominant Fatty Acids | Reported Odd-Chain Fatty Acid Content (if available) | Citation |
| Bovine Milk Fat | Palmitic acid (C16:0), Oleic acid (C18:1), Stearic acid (C18:0), Myristic acid (C14:0) | C15:0: ~0.9 g/100g , C17:0: not specified, C17:1: ~0.1 g/100g | [4][5] |
| Human Adipose Tissue (Subcutaneous) | Oleic acid (C18:1), Palmitic acid (C16:0), Linoleic acid (C18:2) | Odd-chain fatty acids constitute a minor fraction, typically <1% of total fatty acids. | [6][7][8] |
| Human Plasma | Palmitic acid (C16:0), Linoleic acid (C18:2), Oleic acid (C18:1), Stearic acid (C18:0) | Low levels of C15:0, C17:0, and C17:1 have been quantified. | [9] |
Note: The concentration of this compound can vary significantly based on diet, genetics, and metabolic status. The values presented are illustrative and may not be representative of all samples.
Experimental Protocols
I. Total Lipid Extraction from Biological Tissues
Two widely accepted methods for total lipid extraction are the Folch method and the Bligh & Dyer method. The choice of method may depend on the sample type and lipid content.
A. Folch Method
This method is robust for a wide range of tissue types.
Materials:
-
Tissue sample (e.g., adipose tissue, liver, muscle)
-
Chloroform
-
Methanol
-
0.9% NaCl solution (or 0.73% NaCl)
-
Homogenizer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
Protocol:
-
Weigh the tissue sample (e.g., 1 g) and homogenize it in a 20-fold volume of chloroform:methanol (2:1, v/v) (i.e., 20 mL for 1 g of tissue).
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Filter the homogenate through a filter paper or centrifuge to separate the liquid phase.
-
To the collected liquid, add 0.2 volumes of 0.9% NaCl solution (e.g., 4 mL for 20 mL of extract).
-
Vortex the mixture for a few seconds and then centrifuge at low speed (e.g., 2000 rpm) to separate the phases.
-
The lower phase (chloroform) contains the lipids. Carefully remove the upper aqueous phase.
-
Evaporate the chloroform from the lower phase using a rotary evaporator or under a stream of nitrogen to obtain the total lipid extract.
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.
B. Bligh & Dyer Method
This method is particularly suitable for samples with high water content.
Materials:
-
Tissue homogenate or cell suspension (containing 1 mL of water)
-
Chloroform
-
Methanol
-
Vortex mixer
-
Centrifuge
Protocol:
-
To a sample containing 1 mL of water (e.g., 1 mL of tissue homogenate), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture for 10-15 minutes.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of water and vortex for another minute.
-
Centrifuge the mixture to separate the two phases.
-
The lower chloroform phase contains the lipids. Collect the lower phase using a Pasteur pipette.
-
Evaporate the solvent to obtain the total lipid extract.
-
Resuspend the dried lipid extract in a known volume of chloroform:methanol (2:1, v/v) for storage at -20°C.
II. Preparation of Fatty Acid Methyl Esters (FAMEs)
For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.
Materials:
-
Total lipid extract
-
Methanolic HCl (e.g., 5% acetyl chloride in methanol) or BF3-methanol
-
Pentane or Hexane
-
Sodium methoxide (NaOCH₃) in methanol (optional, for a two-step methylation)
-
Heater block or water bath
Protocol (using Methanolic HCl):
-
Transfer a known amount of the lipid extract to a glass tube with a Teflon-lined cap.
-
Add 1-2 mL of methanolic HCl.
-
Cap the tube tightly and heat at 80°C for 10 minutes.
-
Cool the tube to room temperature.
-
Add 2 mL of pentane or hexane to extract the FAMEs and vortex.
-
Add 1 mL of water to facilitate phase separation and vortex again.
-
Centrifuge briefly and collect the upper organic phase containing the FAMEs.
-
The FAMEs are now ready for GC analysis.
III. Quantification by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column suitable for FAME analysis (e.g., a polar column like BPX70 or similar).
Protocol:
-
Injection: Inject 1 µL of the FAMEs extract into the GC.
-
Temperature Program: An example of a suitable temperature program is:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 240°C at 5°C/min, hold for 10 minutes.
-
-
Carrier Gas: Use helium or hydrogen as the carrier gas at an appropriate flow rate.
-
Identification: Identify the this compound methyl ester peak by comparing its retention time with that of a pure standard.
-
Quantification: Quantify the amount of this compound by using an internal standard (e.g., heptadecanoic acid, C17:0, if not present in the sample) and creating a calibration curve with known concentrations of a this compound standard.[10]
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and quantification of this compound.
Logical Relationship of Extraction Methods
Caption: Selection of lipid extraction method based on sample characteristics.
Signaling Pathways of this compound
Odd-chain fatty acids, including this compound, are recognized as signaling molecules that can activate specific receptors, thereby influencing various cellular processes. Two key receptor families are G-protein coupled receptors (GPCRs) and peroxisome proliferator-activated receptors (PPARs).
1. G-Protein Coupled Receptor (GPCR) Signaling
Long-chain fatty acids are known to activate GPR40 (also known as Free Fatty Acid Receptor 1), which is coupled to the Gq/11 signaling pathway.
Caption: Putative GPR40 signaling pathway activated by this compound.
2. Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids and their derivatives are natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.
Caption: General PPAR signaling pathway potentially activated by this compound.
Conclusion
The provided protocols offer a comprehensive guide for the extraction and quantification of this compound from biological tissues. While specific quantitative data for this compound remains an area for further research, the methodologies outlined here provide a robust framework for its analysis. The illustrated signaling pathways highlight the potential biological importance of this odd-chain fatty acid, encouraging further investigation into its specific roles in health and disease.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. kch.zf.jcu.cz [kch.zf.jcu.cz]
- 5. researchgate.net [researchgate.net]
- 6. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid composition of adipose tissue in humans: differences between subcutaneous sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Margaroleic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of margaroleic acid (heptadecanoic acid, C17:0) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below are standard methods for the analysis of fatty acids and are applicable to this compound, a common odd-chain saturated fatty acid used both as an internal standard and as a biomarker in various studies.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids. However, the direct analysis of free fatty acids like this compound is challenging due to their low volatility and the polar nature of the carboxylic acid group, which can lead to poor chromatographic peak shape and retention time variability.[1] To overcome these limitations, a derivatization step is essential to convert the polar carboxyl group into a less polar, more volatile functional group.
The two most common derivatization techniques for fatty acids are:
-
Esterification: This process, typically methylation, converts fatty acids into fatty acid methyl esters (FAMEs). FAMEs are significantly more volatile and less polar than their corresponding free fatty acids, making them ideal for GC-MS analysis.[2]
-
Silylation: This method replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, forming a TMS ester. TMS-derivatized fatty acids are also highly volatile and thermally stable.[1]
The choice of derivatization method depends on the sample matrix, the presence of other analytes, and the specific requirements of the analysis.
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification to form Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride-Methanol (BF₃-Methanol)
This is a widely used method for the esterification of free fatty acids and the transesterification of fatty acids from complex lipids.
Materials:
-
Sample containing this compound (e.g., dried lipid extract)
-
Boron trifluoride in methanol (12-14% w/w)
-
Hexane or Heptane (GC grade)
-
Saturated sodium chloride (NaCl) solution or distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Screw-capped glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 1-25 mg of the dried lipid extract containing this compound into a screw-capped glass tube.[2] If the sample is in an aqueous solution, it must be evaporated to dryness under a stream of nitrogen.
-
Reagent Addition: Add 2 mL of 12-14% BF₃-Methanol reagent to the tube.[2]
-
Reaction: Tightly cap the tube and heat at 60°C for 5-10 minutes in a heating block or water bath.[2] For complex lipids requiring transesterification, the reaction time may be extended.
-
Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution (or water) and 1 mL of hexane.[2]
-
Vortex the tube vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Phase Separation: Centrifuge the tube at a low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.
-
Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the GC vial to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation to form Trimethylsilyl (TMS) Esters using BSTFA
This method is effective for derivatizing free fatty acids and other compounds with active hydrogens. It is crucial to perform this reaction under anhydrous conditions as the silylating reagent is moisture-sensitive.
Materials:
-
Dried sample containing this compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
GC vials with PTFE-lined screw caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Ensure the sample containing this compound is completely dry. This is a critical step as BSTFA is highly sensitive to moisture.
-
Reagent Addition: To the dried sample in a GC vial, add 100 µL of an anhydrous aprotic solvent, followed by 50 µL of BSTFA + 1% TMCS.[1] A molar excess of the reagent is required to ensure complete derivatization.
-
Reaction: Tightly cap the vial and vortex for 10 seconds. Heat the vial at 60°C for 60 minutes in a heating block or oven.[1]
-
Cooling: After incubation, remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with an appropriate solvent before analysis.
Data Presentation
The following tables summarize representative quantitative data for the GC-MS analysis of fatty acids, including this compound (C17:0), after derivatization. The exact values can vary depending on the specific instrumentation and analytical conditions.
Table 1: Representative GC-MS Parameters for FAME and TMS-derivatized this compound
| Parameter | FAME Derivative (Margaroleate Methyl Ester) | TMS Derivative (this compound, TMS ester) |
| GC Column | DB-FastFAME (20 m x 0.18 mm x 0.20 µm) | 5%-phenyl-95%-dimethylpolysiloxane capillary column |
| Carrier Gas | Helium | Helium |
| Injection Mode | Splitless | Splitless |
| Injector Temp. | 250°C | 250°C |
| Oven Program | Optimized temperature gradient | Initial 110°C, ramp 4°C/min to 400°C |
| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan or Selected Ion Monitoring (SIM) |
| Retention Index | N/A | 2144.58 |
Table 2: Performance Characteristics for the Quantification of Fatty Acids by GC-MS
| Parameter | FAME Derivatization | Silylation (TMS) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low femtomol range on column | pg range on column |
| Limit of Quantification (LOQ) | Low to mid femtomol range on column | pg to ng range on column |
| Precision (RSD%) | < 10% for intra- and inter-day | < 15% for intra- and inter-day |
| Recovery | 85-115% | 80-120% |
Note: The data in this table are representative values for long-chain saturated fatty acids and may vary based on the specific experimental conditions and matrix.
Mandatory Visualization
Below are diagrams illustrating the experimental workflows for the derivatization of this compound.
Caption: Workflow for FAME derivatization of this compound.
Caption: Workflow for TMS derivatization of this compound.
References
Application Notes and Protocols for FAMEs Analysis of Odd-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining increasing interest in the scientific community.[1][2] Unlike their even-chain counterparts, OCFAs are present in lower concentrations in human tissues and are primarily derived from the diet, particularly from dairy products and ruminant fats, as well as from endogenous synthesis.[1][2] Emerging evidence suggests a potential link between the levels of circulating OCFAs and various health outcomes, making their accurate quantification in biological samples crucial for research and drug development.
This document provides a comprehensive protocol for the analysis of odd-chain fatty acids in biological matrices using gas chromatography-mass spectrometry (GC-MS) after conversion to their fatty acid methyl esters (FAMEs).
Data Presentation: Quantitative Levels of Odd-Chain Fatty Acids
The following tables summarize the reported concentrations of key odd-chain fatty acids in various human biological samples. These values can serve as a reference for experimental design and data interpretation.
Table 1: Concentration of Odd-Chain Fatty Acids in Human Plasma/Serum
| Fatty Acid | Concentration Range | Sample Type | Notes | Reference |
| C15:0 (Pentadecanoic Acid) | 0.19 - 0.30 mol% | Plasma | Median (Q1, Q3) values in a study population. | [3] |
| C17:0 (Heptadecanoic Acid) | 0.42 - 0.52 mol% | Plasma | Median (Q1, Q3) values in a study population. | [3] |
| C17:1n7 | 0.16 - 0.25 mol% | Plasma | Median (Q1, Q3) values in a study population. | [3] |
| Total OCFAs | 0.79 - 1.08 mol% | Plasma | Median (Q1, Q3) values in a study population. | [3] |
Table 2: Relative Abundance of Odd-Chain Fatty Acids in Human Tissues and Cells
| Fatty Acid | Tissue/Cell Type | Relative Abundance | Notes | Reference |
| C15:0 | Adipocytes | Increased during differentiation | Indicates endogenous synthesis. | [1] |
| C17:0 | Erythrocytes | Increased with higher dairy intake | Biomarker for dairy fat consumption. | [4] |
| OCFAs | Brain | Found in sphingolipids | Important components of neural tissues. | [5][6] |
| OCFAs | Adipose Tissue | Accumulate more than even-chain FAs |
Experimental Protocols
This section details the methodologies for the extraction of lipids from biological samples, their derivatization into FAMEs, and subsequent analysis by GC-MS.
Lipid Extraction from Biological Samples
This protocol is a general guideline and may need optimization depending on the specific sample matrix.
Materials:
-
Biological sample (e.g., 100 µL plasma, 10-50 mg tissue, 1-2 million cells)
-
Phosphate-buffered saline (PBS)
-
Internal Standard (IS) solution (e.g., C13:0 or C19:0 in methanol)
-
Chloroform:Methanol (2:1, v/v)
-
0.9% NaCl solution
-
Nitrogen gas supply
-
Glass centrifuge tubes with Teflon-lined caps
Procedure:
-
Sample Preparation:
-
Plasma/Serum: Thaw frozen samples on ice. Use 100 µL of plasma or serum.
-
Tissues: Weigh 10-50 mg of frozen tissue and homogenize in PBS.
-
Cells: Pellet 1-2 million cells by centrifugation and wash with PBS.
-
-
Internal Standard Addition: Add a known amount of the internal standard solution to the sample. The amount should be optimized to be within the linear range of the assay.
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of chloroform:methanol (2:1, v/v) to the sample (e.g., 2 mL for 100 µL of plasma).
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL).
-
Vortex for another 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection of Lipid Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract is now ready for derivatization.
Derivatization of Fatty Acids to FAMEs (Acid-Catalyzed Methylation)
This is one of the most common methods for FAMEs preparation.
Materials:
-
Dried lipid extract
-
Toluene
-
2% Sulfuric acid in methanol
-
Saturated sodium bicarbonate solution
-
Hexane
-
Anhydrous sodium sulfate
-
Heating block or water bath
Procedure:
-
Resuspension: Dissolve the dried lipid extract in 1 mL of toluene.
-
Methylation:
-
Add 2 mL of 2% sulfuric acid in methanol.
-
Cap the tube tightly under nitrogen and seal with parafilm to prevent evaporation.
-
Heat at 50-60°C for 2-16 hours in a heating block or water bath. The optimal time should be determined empirically.
-
-
Neutralization and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the reaction.
-
Add 2 mL of hexane and vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
-
Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Final Preparation: The hexane solution containing the FAMEs is now ready for GC-MS analysis. The sample can be concentrated under a stream of nitrogen if necessary and reconstituted in a smaller volume of hexane.
GC-MS Analysis of FAMEs
The following are typical GC-MS parameters for FAMEs analysis. These may need to be optimized for your specific instrument and column.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-23, SP-2560, or similar polar column, 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes
-
-
Injection Volume: 1 µL
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Mode: Full scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for targeted quantification. In SIM mode, monitor characteristic ions for each FAME of interest and the internal standard.
Visualizations
Experimental Workflow
Caption: Experimental workflow for FAMEs analysis of odd-chain fatty acids.
Metabolic Pathway of Odd-Chain Fatty Acids
Caption: Metabolic pathway of odd-chain fatty acid oxidation.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of plasma and erythrocyte fatty acids C15:0, t-C16:1n-7 and C17:0 as biomarkers of dairy fat consumption in adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Fragmentation of Margaroleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margaroleic acid, systematically known as (9Z)-heptadecenoic acid, is an odd-chain monounsaturated fatty acid. Its presence and metabolism in biological systems are of growing interest in various research fields, including microbiology and drug development. Accurate identification and quantification of this compound are crucial, and mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical tool for this purpose. Understanding the fragmentation pattern of its methyl ester derivative under electron ionization (EI) is fundamental for its unambiguous identification in complex biological matrices.
These application notes provide a detailed overview of the expected mass spectrometry fragmentation pattern of this compound methyl ester (MAME C17:1) and a comprehensive protocol for its analysis.
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern
Upon electron ionization, the this compound methyl ester molecule (molecular weight: 282.46 g/mol ) will undergo characteristic fragmentation, yielding several key diagnostic ions.
Key Fragmentation Pathways:
-
Molecular Ion (M+•): The molecular ion peak is expected at m/z 282. While often weak in the spectra of long-chain FAMEs, its observation is crucial for confirming the molecular weight.
-
McLafferty Rearrangement: A hallmark of FAMEs is the McLafferty rearrangement, which results in a prominent ion at m/z 74 . This fragment arises from the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-γ carbon-carbon bond. This is a strong indicator of a methyl ester functionality.
-
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group results in the loss of the methoxy group (-OCH3), leading to an ion at m/z 251 ([M-31]⁺).
-
Hydrocarbon Fragmentation: The long alkyl chain will undergo a series of cleavages, resulting in a characteristic pattern of fragment ions separated by 14 Da (corresponding to CH₂ groups). Key hydrocarbon fragments are expected at m/z 55, 69, 83, 97, etc., corresponding to C₄H₇⁺, C₅H₉⁺, C₆H₁₁⁺, C₇H₁₃⁺, etc.
-
Cleavage around the Double Bond: The location of the double bond at C9 influences the fragmentation pattern, although it can be challenging to pinpoint without derivatization specifically designed to locate double bonds. Cleavage allylic to the double bond can lead to characteristic ions. For a Δ9 double bond, significant fragments can be expected from cleavage at the C7-C8 and C11-C12 bonds.
Quantitative Data Summary
The following table summarizes the predicted key fragment ions and their expected relative abundances for this compound methyl ester, based on the analysis of isomeric C17:1 FAMEs.
| m/z | Proposed Fragment | Expected Relative Abundance |
| 282 | [M]⁺• (Molecular Ion) | Low |
| 251 | [M-31]⁺ (Loss of •OCH₃) | Moderate |
| 74 | [C₃H₆O₂]⁺• (McLafferty Rearrangement) | High (Often the base peak) |
| 55 | [C₄H₇]⁺ | High |
| 69 | [C₅H₉]⁺ | Moderate to High |
| 83 | [C₆H₁₁]⁺ | Moderate |
| 97 | [C₇H₁₃]⁺ | Moderate |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the steps for the derivatization of this compound to its methyl ester and subsequent analysis by GC-MS.
I. Sample Preparation and Derivatization (Esterification)
Objective: To convert non-volatile this compound into its volatile methyl ester (MAME) for GC analysis.
Materials:
-
This compound standard or lipid extract containing this compound
-
Methanolic HCl (1.25 M) or Boron trifluoride-methanol solution (14% BF₃ in methanol)
-
Hexane or Heptane (GC grade)
-
Anhydrous Sodium Sulfate
-
Screw-cap glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Sample Aliquoting: Place a known amount of the lipid sample (typically 1-10 mg) or this compound standard into a screw-cap glass tube.
-
Solvent Evaporation: If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Esterification:
-
Add 2 mL of methanolic HCl (or 14% BF₃-methanol) to the dried sample.
-
Cap the tube tightly and vortex for 30 seconds.
-
Heat the mixture at 60-100°C for 15-60 minutes. The optimal time and temperature should be determined empirically.
-
-
Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 2 mL of hexane (or heptane).
-
Vortex vigorously for 1 minute to extract the FAMEs into the organic layer.
-
Centrifuge briefly (e.g., 1000 x g for 2 minutes) to separate the phases.
-
-
Isolation and Drying:
-
Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Final Preparation: Transfer the dried organic extract to a GC autosampler vial. The sample is now ready for GC-MS analysis.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate the FAMEs and obtain their mass spectra for identification and quantification.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a split/splitless injector.
-
GC Column: A polar capillary column is recommended for FAME analysis, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane or an Omegawax (polyethylene glycol) column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5-10 minutes at 240°C.
-
This program should be optimized based on the specific column and instrument used.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless or split (e.g., 20:1), depending on the sample concentration.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
III. Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound methyl ester based on its retention time (compared to a standard if available).
-
Mass Spectrum Confirmation: Extract the mass spectrum of the identified peak. Compare the obtained fragmentation pattern with the expected pattern described above and with spectral libraries (e.g., NIST, Wiley).
-
Quantification: If quantitative analysis is required, it is recommended to use an internal standard (e.g., heptadecanoic acid-d33 methyl ester) and generate a calibration curve.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Fragmentation of this compound Methyl Ester.
Application Notes and Protocols: Margaroleic Acid as an Internal Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of lipidomics, accurate and reproducible quantification of lipid species is paramount for biomarker discovery, understanding disease pathogenesis, and developing novel therapeutics. Mass spectrometry (MS), coupled with chromatographic separation techniques such as gas chromatography (GC) and liquid chromatography (LC), has become the primary analytical platform for comprehensive lipid analysis. However, the complexity of lipidomes and the multi-step nature of analytical workflows introduce potential variability, necessitating the use of internal standards (IS) to ensure data accuracy and precision.
Margaroleic acid (C17:1) is an odd-chain monounsaturated fatty acid that serves as an excellent internal standard for the quantitative analysis of fatty acids and other lipid classes. Its utility stems from the fact that odd-chain fatty acids are naturally absent or present at very low concentrations in most mammalian biological samples, thus minimizing interference with endogenous analytes. This document provides detailed application notes and experimental protocols for the use of this compound as an internal standard in lipidomics workflows.
Principle of Internal Standardization
An ideal internal standard is a compound of known concentration that is added to a sample at the earliest stage of analysis. It should be chemically similar to the analytes of interest and exhibit similar behavior during sample extraction, derivatization, and ionization. By monitoring the ratio of the analyte signal to the internal standard signal, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.
Key characteristics of an ideal internal standard:
-
Not naturally present in the sample.
-
Chemically and physically similar to the analyte.
-
Elutes close to the analytes of interest in chromatographic separations.
-
Does not interfere with the detection of other analytes.
-
Commercially available in high purity.
This compound, as an odd-chain fatty acid, fulfills these criteria for the analysis of a wide range of fatty acids and lipid classes containing fatty acyl chains.
Quantitative Performance Data
While extensive quantitative validation data for every internal standard in every matrix is not always available in a single source, the performance of odd-chain fatty acids as internal standards is well-established in the literature. The following tables summarize the typical performance characteristics of methods utilizing odd-chain fatty acid internal standards for lipid analysis by GC-MS and LC-MS. These values can be considered representative of the expected performance when using this compound.
Table 1: Typical Method Validation Parameters for Fatty Acid Analysis using an Odd-Chain Internal Standard (GC-MS)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L |
| Limit of Quantification (LOQ) | 2.4 - 285.3 nmol/L |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Table 2: Typical Method Validation Parameters for Complex Lipid Analysis using an Odd-Chain Internal Standard (LC-MS/MS)
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (%CV) | < 20% |
| Accuracy (% Recovery) | 80 - 120% |
| Matrix Effect | Monitored and compensated for by the IS |
Experimental Protocols
Protocol 1: Total Fatty Acid Analysis in Plasma by GC-MS
This protocol describes the extraction of total lipids from plasma, followed by transesterification to fatty acid methyl esters (FAMEs) for analysis by GC-MS, using this compound as an internal standard.
Materials:
-
Plasma samples
-
This compound internal standard solution (1 mg/mL in methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride-methanol (BF₃-MeOH) solution (14% w/v)
-
Hexane
-
Anhydrous sodium sulfate
-
Screw-cap glass tubes with PTFE liners
-
Nitrogen gas evaporator
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
Lipid Extraction (Modified Folch Method):
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 2 mL of 14% BF₃-Methanol solution.[1]
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water to extract the FAMEs.
-
Vortex vigorously and centrifuge at 1,500 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the final extract to an autosampler vial for GC-MS analysis.
-
GC-MS Parameters (Example):
| Parameter | Setting |
| Column | DB-225 or similar polar capillary column (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Oven Program | Initial 60°C, hold for 2 min; ramp to 220°C at 10°C/min; hold for 10 min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Protocol 2: Comprehensive Lipid Profiling in Plasma by LC-MS/MS
This protocol describes a method for the analysis of a broad range of lipid classes from plasma using a methyl-tert-butyl ether (MTBE) extraction and LC-MS/MS. A complex internal standard mix including a C17:1-containing lipid is used.
Materials:
-
Plasma samples
-
Internal standard mixture in methanol (containing LPE(17:1) and d5-TG(17:0/17:1/17:0) among others)[2]
-
Methanol (cold)
-
Methyl-tert-butyl ether (MTBE) (cold)
-
LC-MS grade water
-
LC-MS/MS system
Procedure:
-
Sample Preparation and Internal Standard Spiking:
-
To a 10 µL aliquot of plasma in a 1.5 mL microcentrifuge tube, add 225 µL of cold methanol containing the internal standard mixture.[2]
-
Vortex for 10 seconds.
-
-
Lipid Extraction (MTBE Method):
-
Add 750 µL of cold MTBE.[2]
-
Vortex for 10 seconds and shake at 4°C for 6 minutes.[2]
-
Induce phase separation by adding 188 µL of LC-MS grade water.[2]
-
Vortex for 1 minute and centrifuge at 14,000 x g for 2 minutes.[2]
-
Collect the upper organic phase into a clean tube.
-
Evaporate the solvent to dryness using a centrifugal evaporator.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 9:1 methanol/toluene).[2]
-
Transfer to an LC-MS vial for analysis.
-
LC-MS/MS Parameters (Example):
| Parameter | Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 10 mM ammonium formate and 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol (10:90, v/v) with 10 mM ammonium formate and 0.1% formic acid |
| Gradient | A typical gradient starts with a higher percentage of A, ramping to a high percentage of B to elute lipids. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in both positive and negative modes |
| Acquisition Mode | Full scan with data-dependent MS/MS |
Visualizations
Caption: Workflow for lipidomics analysis using an internal standard.
Caption: Role of this compound in achieving accurate quantification.
Conclusion
This compound is a valuable and effective internal standard for a wide range of lipidomics applications. Its use, in conjunction with validated extraction and analytical methods, is crucial for obtaining high-quality, reproducible quantitative data. The protocols and information provided in this document offer a solid foundation for researchers to implement this compound into their lipid analysis workflows, thereby enhancing the accuracy and reliability of their findings. As with any analytical method, it is recommended to perform in-house validation to ensure the method meets the specific requirements of the study.
References
Application Notes and Protocols for Margaroleic Acid Supplementation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature directly investigating the cell culture applications of Margaroleic acid ((9Z)-heptadec-9-enoic acid) is limited. The following application notes and protocols are based on the known biological activities of structurally related fatty acids, including other monounsaturated fatty acids (MUFAs) like oleic acid, and odd-chain fatty acids like heptadecanoic acid. These notes are intended to provide a hypothetical framework and guide for the investigation of this compound in cell culture. All proposed effects and protocols require direct experimental validation.
Introduction
This compound is an odd-chain monounsaturated fatty acid. While its specific roles in cell biology are not extensively studied, related fatty acids have demonstrated significant effects on cellular processes, particularly in cancer cell lines. Odd-chain fatty acids have been shown to induce apoptosis and modulate chemosensitivity in cancer cells.[1] Similarly, monounsaturated fatty acids are known to influence cell proliferation, apoptosis, and key signaling pathways.[2][3] These findings suggest that this compound may be a valuable tool for in vitro studies in cancer research and drug development.
These application notes provide an overview of the potential applications of this compound supplementation in cell culture, with a focus on its proposed anti-cancer effects. Detailed protocols for the preparation and use of this compound in cell culture experiments are also provided.
Potential Applications in Cell Culture
-
Investigation of Anti-Cancer Properties: Based on the activity of similar fatty acids, this compound may exhibit cytotoxic effects against various cancer cell lines. Its potential to induce apoptosis and inhibit cell proliferation makes it a candidate for studies focused on cancer therapeutics.[1][4]
-
Modulation of Signaling Pathways: this compound may influence key signaling pathways involved in cell growth, survival, and metabolism, such as the PTEN/AKT/mTOR and Hippo pathways.[1][5][6]
-
Studies on Drug Synergy: It could be used in combination with existing chemotherapeutic agents to investigate potential synergistic effects in killing cancer cells and overcoming drug resistance.[1]
-
Lipid Metabolism Research: As an odd-chain fatty acid, this compound can be used to study the specific effects of this class of lipids on cellular physiology and metabolism.
Data Presentation: Proposed Effects of this compound on Cancer Cells
The following table summarizes the potential quantitative effects of this compound on various cancer cell lines, extrapolated from studies on heptadecanoic acid and oleic acid. Note: These values are hypothetical and require experimental verification.
| Cell Line | Assay | Parameter Measured | Proposed Effective Concentration (µM) | Expected Outcome | Reference for Extrapolation |
| Pancreatic Cancer (Panc-1, MIA PaCa-2) | MTT Assay | Cell Viability (IC50) | 50 - 100 | Dose-dependent decrease in viability | [1] |
| Pancreatic Cancer (Panc-1, MIA PaCa-2) | Annexin V/PI Staining | Apoptosis | 50 - 100 | Increase in apoptotic cell population | [1] |
| Non-Small-Cell Lung Cancer (PC-9) | Proliferation Assay (e.g., BrdU) | Cell Proliferation | 50 - 200 | Inhibition of proliferation | [4] |
| Non-Small-Cell Lung Cancer (PC-9) | Migration Assay (e.g., Transwell) | Cell Migration | 50 - 200 | Inhibition of migration | [4] |
| Endometrial Cancer (KLE, Hec-1B) | Colony Formation Assay | Clonogenic Survival | 100 - 200 | Reduction in colony formation ability | [5][6] |
| Breast Cancer (MCF-7, MDA-MB-231) | Cell Cycle Analysis | Cell Cycle Distribution | 50 - 150 | G1 phase arrest | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation in cell culture media. Fatty acids are poorly soluble in aqueous solutions and are typically complexed with fatty acid-free Bovine Serum Albumin (BSA) for cell culture applications.[7]
Materials:
-
This compound (powder)
-
Ethanol, 100% (molecular biology grade)
-
Fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in sterile PBS)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile filters (0.22 µm)
-
Water bath
Procedure:
-
Prepare this compound-Ethanol Solution:
-
In a sterile conical tube, dissolve this compound powder in 100% ethanol to make a concentrated stock solution (e.g., 100 mM).
-
Vortex thoroughly to ensure complete dissolution. This solution can be stored at -20°C.
-
-
Prepare BSA Solution:
-
If starting with BSA powder, dissolve it in sterile PBS to make a 10% (w/v) solution.
-
Sterile-filter the BSA solution using a 0.22 µm filter.
-
-
Complex this compound with BSA:
-
Warm the 10% fatty acid-free BSA solution to 37°C in a water bath.
-
Slowly add the this compound-ethanol stock solution dropwise to the warm BSA solution while gently swirling. A typical molar ratio of fatty acid to BSA is between 3:1 and 6:1. For a 10% BSA solution (~1.5 mM), adding the 100 mM this compound stock to achieve a final fatty acid concentration of 5-10 mM is a good starting point.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexing.
-
The final concentration of ethanol in the stock solution should be kept low (ideally <1%).
-
-
Final Preparation and Storage:
-
The resulting this compound-BSA complex is the final stock solution.
-
Aliquot the stock solution into sterile tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Panc-1)
-
Complete cell culture medium
-
This compound-BSA stock solution (from Protocol 1)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound-BSA stock solution in complete medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100, 200 µM).
-
Include a vehicle control group treated with the same concentration of BSA-ethanol complex without the fatty acid.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound-BSA stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat the cells with various concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-negative cells are viable.
-
Visualization of Proposed Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound, based on the known mechanisms of related fatty acids.
References
- 1. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor effect of oleic acid; mechanisms of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Oleic Acid Exhibits Anti-Proliferative and Anti-Invasive Activities via the PTEN/AKT/mTOR Pathway in Endometrial Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Model Studies Involving Dietary Odd-Chain Fatty Acids
A focus on Heptadecanoic Acid (C17:0) due to limited research on Margaroleic Acid (C17:1)
Introduction
This compound (C17:1), a monounsaturated odd-chain fatty acid, is a subject of growing interest in metabolic research. However, a comprehensive review of current scientific literature reveals a significant gap in animal model studies specifically investigating the effects of dietary this compound. The available research predominantly focuses on its saturated counterpart, heptadecanoic acid (C17:0). Heptadecanoic acid is a saturated odd-chain fatty acid found in dairy products and ruminant fats.[1] Epidemiological studies have suggested an inverse association between circulating levels of C17:0 and the risk of type 2 diabetes, although the causal relationship is still under investigation.[1]
This document provides detailed application notes and protocols derived from animal model studies that have explored the metabolic effects of dietary heptadecanoic acid (C17:0). While this information does not directly pertain to this compound (C17:1), it offers valuable insights into the in vivo effects of a closely related odd-chain fatty acid. The methodologies and findings presented here can serve as a foundational resource for researchers designing future studies on both saturated and unsaturated odd-chain fatty acids.
Quantitative Data Summary
The following tables summarize key quantitative data from a representative study investigating the effects of dietary heptadecanoic acid (C17:0) supplementation in a high-fat diet-induced mouse model of metabolic dysfunction.
Table 1: Effects of Dietary C17:0 on Body Weight and Liver Parameters
| Parameter | Low-Fat Diet (LFD) | High-Fat Diet (HFD) | HFD + 14% Milk Fat (HFMF) | HFD + 5% C17:0 (HFC17) |
| Final Body Weight (g) | 29.5 ± 0.9 | 42.1 ± 1.5 | 42.5 ± 1.3 | 41.5 ± 1.4 |
| Liver Weight (g) | 0.9 ± 0.0 | 2.1 ± 0.2 | 2.2 ± 0.1 | 2.0 ± 0.1 |
| Hepatic Triglycerides (µmol/g) | 15.6 ± 1.5 | 118.8 ± 19.1 | 114.7 ± 11.8 | 105.9 ± 14.5 |
Data adapted from Gehre et al., 2023. Values are presented as mean ± SEM. The study found that C17:0 supplementation did not significantly affect body weight gain or hepatic lipid accumulation compared to the high-fat diet control group.[1]
Table 2: Effects of Dietary C17:0 on Plasma Parameters
| Parameter | Low-Fat Diet (LFD) | High-Fat Diet (HFD) | HFD + 14% Milk Fat (HFMF) | HFD + 5% C17:0 (HFC17) |
| Plasma Glucose (mg/dL) | 148.3 ± 5.6 | 189.2 ± 9.8 | 195.1 ± 8.7 | 185.5 ± 7.9 |
| Plasma Insulin (ng/mL) | 0.4 ± 0.1 | 2.1 ± 0.4 | 2.3 ± 0.3 | 2.0 ± 0.3 |
| Plasma Triglycerides (mg/dL) | 55.4 ± 4.7 | 78.9 ± 6.1 | 85.2 ± 7.3 | 75.1 ± 5.9 |
| Plasma Cholesterol (mg/dL) | 88.1 ± 3.9 | 145.7 ± 8.2 | 152.3 ± 9.5 | 141.6 ± 7.8 |
Data adapted from Gehre et al., 2023. Values are presented as mean ± SEM. Supplementation with C17:0 did not lead to improvements in glucose homeostasis or plasma lipid profiles in mice fed a high-fat diet.[1]
Experimental Protocols
The following are detailed methodologies for key experiments from a study investigating the effects of dietary heptadecanoic acid.
Animal Model and Dietary Intervention
Objective: To investigate the long-term metabolic effects of dietary C17:0 supplementation in a high-fat diet-induced obesity model.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6JRj
-
Sex: Male
-
Age at start of experiment: 8 weeks
Housing and Acclimation:
-
Animals were group-housed in a temperature and humidity-controlled environment with a 12-hour light-dark cycle.
-
Mice had ad libitum access to water and standard chow for a one-week acclimation period before the start of the dietary intervention.
Experimental Diets:
-
Low-Fat Diet (LFD): Control diet with 10% of calories from fat.
-
High-Fat Diet (HFD): 60% of calories from fat, primarily from palm oil.
-
High-Fat Diet + C17:0 (HFC17): HFD supplemented with 5% (w/w) heptadecanoic acid.
Experimental Duration: 20 weeks.
Protocol:
-
After the acclimation period, randomly assign mice to the different dietary groups (n=8-10 per group).
-
Provide ad libitum access to the respective pelleted diets and water for 20 weeks.
-
Monitor body weight and food intake weekly.
-
At the end of the intervention, fast the animals for 6 hours before euthanasia.
-
Collect blood samples via cardiac puncture for plasma analysis.
-
Harvest and weigh tissues (liver, adipose tissue) for further analysis.
Glucose and Insulin Tolerance Tests
Objective: To assess whole-body glucose homeostasis and insulin sensitivity.
Intraperitoneal Glucose Tolerance Test (IPGTT):
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from a tail snip using a glucometer.
-
Administer an intraperitoneal injection of glucose (2 g/kg body weight).
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
Intraperitoneal Insulin Tolerance Test (IPITT):
-
Fast mice for 4 hours.
-
Measure baseline blood glucose.
-
Administer an intraperitoneal injection of human insulin (0.75 U/kg body weight).
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
Gene Expression Analysis (RT-qPCR)
Objective: To determine the effect of dietary C17:0 on the expression of genes involved in hepatic lipid metabolism and inflammation.
Protocol:
-
Isolate total RNA from frozen liver tissue using a suitable RNA extraction kit (e.g., TRIzol).
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh).
-
Calculate relative gene expression using the ΔΔCt method.
Target Genes:
-
Lipogenesis: Srebf1, Fasn, Scd1
-
Fatty Acid Oxidation: Ppara, Cpt1a
-
Inflammation: Tnf, Il6, Ccl2
Visualizations
The following diagrams illustrate key conceptual frameworks and experimental workflows related to the study of dietary fatty acids.
Caption: Experimental workflow for a dietary intervention study.
Caption: Potential metabolic fate of dietary heptadecanoic acid.
References
Application Note: High-Resolution Mass Spectrometry for the Identification and Quantification of Margaroleic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Margaroleic acid (cis-9-heptadecenoic acid, C17:1) is an odd-chain monounsaturated fatty acid found in various biological systems. Unlike their even-chain counterparts, odd-chain fatty acids are present in lower concentrations in mammals and are often associated with dietary intake, particularly from dairy and ruminant fats. The study of this compound is of growing interest due to its potential role as a biomarker for dietary habits and its involvement in metabolic pathways. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers a powerful analytical platform for the accurate identification and sensitive quantification of this compound in complex biological matrices. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Experimental Protocols
Sample Preparation: Lipid Extraction from Biological Matrices
This protocol is applicable to various biological samples such as plasma, serum, and cell cultures.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS) solution (e.g., Heptadecanoic acid-d33, C17:0-d33, at 1 µg/mL in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the internal standard solution to the sample.
-
Add 300 µL of cold methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute for lipid extraction.
-
Add 250 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (approximately 1 mL) containing the lipids and transfer it to a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid) for LC-HRMS analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Analysis
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Parameters:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 80% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, then return to 80% B and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
HRMS Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 35 psi |
| Mass Range | m/z 100-1000 |
| Acquisition Mode | Full Scan and Targeted MS/MS (for fragmentation confirmation) |
| Resolution | > 20,000 FWHM |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
Data Presentation
Identification of this compound
This compound is identified based on its accurate mass and retention time compared to an authentic standard. The theoretical exact mass of the deprotonated molecule [M-H]⁻ is 267.2329 g/mol .[1] High-resolution mass spectrometry allows for a narrow mass tolerance window (e.g., < 5 ppm) for confident identification.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Compound | Formula | Ionization Mode | Adduct | Theoretical m/z | Measured m/z (example) | Mass Error (ppm) |
| This compound | C₁₇H₃₂O₂ | ESI- | [M-H]⁻ | 267.2329 | 267.2327 | -0.75 |
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) is used to confirm the identity of this compound by analyzing its fragmentation pattern. In negative ion mode, the carboxylate anion undergoes collision-induced dissociation (CID). For monounsaturated fatty acids, characteristic fragments arise from cleavages around the double bond. The in-silico fragmentation of the [M-H]⁻ ion of this compound (cis-9-heptadecenoic acid) is available in public databases such as PubChem.[1]
Quantitative Analysis
Quantification is achieved by integrating the peak area of the extracted ion chromatogram for the [M-H]⁻ ion of this compound and normalizing it to the peak area of the internal standard. A calibration curve is constructed using a series of standard solutions of known concentrations.
Table 2: Representative Quantitative Performance for Fatty Acid Analysis using LC-HRMS
Note: The following data is representative of the performance of LC-HRMS methods for fatty acid analysis and may not be specific to this compound.
| Fatty Acid | Linearity (R²) | LLOQ (ng/mL) | ULOQ (ng/mL) | Precision (%CV) | Accuracy (%) |
| C17:0 | >0.99 | 1.0 | 1000 | <15 | 85-115 |
| C16:1 | >0.99 | 0.5 | 1000 | <15 | 85-115 |
| C18:1 | >0.99 | 0.5 | 1000 | <15 | 85-115 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Metabolic Pathway of Odd-Chain Fatty Acids
Caption: Metabolism of this compound.
Conclusion
This application note provides a robust and sensitive method for the identification and quantification of this compound in biological samples using LC-HRMS. The detailed protocols for sample preparation and instrumental analysis, combined with the high resolution and accuracy of modern mass spectrometers, enable confident characterization of this and other odd-chain fatty acids. This methodology is a valuable tool for researchers in various fields, including nutrition, metabolic diseases, and drug development, facilitating a deeper understanding of the roles of odd-chain fatty acids in health and disease.
References
Application Notes and Protocols for Solid-Phase Extraction of Odd-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining increasing interest in biomedical research due to their associations with various health outcomes. Accurate and efficient isolation of these fatty acids from complex biological matrices is crucial for their quantification and downstream analysis. Solid-phase extraction (SPE) offers a robust and selective method for the purification of free fatty acids, including OCFAs, from other lipid classes. This document provides detailed application notes and experimental protocols for the isolation of OCFAs from biological samples, particularly plasma, using aminopropyl-bonded silica SPE cartridges.
Principles of Solid-Phase Extraction for Free Fatty Acid Isolation
Aminopropyl-bonded silica SPE cartridges are a form of weak anion exchange media. At a neutral pH, the primary amine functional group on the silica surface is protonated, carrying a positive charge. This allows for the retention of acidic compounds, such as free fatty acids (which are deprotonated to their carboxylate form), through ionic interactions. Neutral lipids and other non-acidic components of the sample will not be retained and can be washed away. The retained free fatty acids can then be eluted by disrupting the ionic interaction with a solvent mixture containing a small amount of a weak acid, which protonates the carboxylate groups of the fatty acids, neutralizing their charge and releasing them from the sorbent.
Experimental Protocols
Protocol 1: Isolation of Total Free Fatty Acids (including OCFAs) from Plasma
This protocol details the steps for the isolation of the total free fatty acid fraction from a plasma sample using aminopropyl-bonded silica SPE cartridges.
Materials:
-
Aminopropyl-bonded silica SPE cartridges (e.g., 500 mg, 3 mL)
-
Plasma sample
-
Chloroform
-
2-Propanol
-
Diethyl ether
-
Acetic acid (glacial)
-
Methanol
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
-
Glass collection tubes
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment (Lipid Extraction):
-
To 100 µL of plasma, add 1 mL of a chloroform:methanol (2:1, v/v) solution.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 3000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant (the lipid extract) and transfer it to a clean glass tube.
-
Evaporate the solvent from the lipid extract under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in 200 µL of chloroform.
-
-
SPE Cartridge Conditioning:
-
Place the aminopropyl SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 2 mL of methanol through the sorbent.
-
Equilibrate the cartridges by passing 2 mL of chloroform through the sorbent. Do not allow the cartridges to dry out completely between steps.
-
-
Sample Loading:
-
Load the reconstituted lipid extract (from step 1) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, dropwise rate (approximately 1 mL/min).
-
-
Washing (Removal of Neutral Lipids):
-
Wash the cartridge with 2 mL of chloroform:2-propanol (2:1, v/v) to elute neutral lipids such as triglycerides and cholesterol esters.[1]
-
Collect this fraction separately if analysis of neutral lipids is also desired.
-
Dry the sorbent bed by applying a vacuum for 5 minutes.
-
-
Elution of Free Fatty Acids:
-
Place a clean glass collection tube under the cartridge outlet.
-
Elute the free fatty acid fraction (including OCFAs) by passing 2 mL of diethyl ether containing 2% acetic acid through the cartridge.[1]
-
Apply a gentle vacuum to ensure a slow elution rate (approximately 1 mL/min).
-
-
Post-Elution Processing:
-
Evaporate the solvent from the collected free fatty acid fraction under a gentle stream of nitrogen gas.
-
The dried residue, containing the isolated OCFAs and other free fatty acids, is now ready for derivatization and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
-
Quantitative Data Summary
The recovery of fatty acids using SPE can be influenced by the specific sorbent, solvents, and the fatty acid itself. The following tables summarize expected recovery rates for free fatty acids using aminopropyl SPE and for long-chain fatty acids of similar chain length to common OCFAs using C18 SPE as a proxy.
Table 1: Expected Recovery of Free Fatty Acids using Aminopropyl SPE
| Analyte Class | Matrix | Average Recovery (%) | Reference |
| Free Fatty Acids | Serum | ≥ 98% | [2] |
Table 2: Recovery of Long-Chain Fatty Acids using C18 SPE (as a proxy for OCFAs)
| Fatty Acid | Matrix | Average Recovery (%) | Reference |
| Palmitic acid (C16:0) | Plasma | 95.2 | [3] |
| Stearic acid (C18:0) | Plasma | 96.1 | [3] |
Signaling Pathway Visualization
Odd-chain fatty acids are not merely metabolic intermediates but also act as signaling molecules. For instance, pentadecanoic acid (C15:0) has been demonstrated to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which is often activated by pro-inflammatory cytokines like Interleukin-6 (IL-6).[4]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the solid-phase extraction of odd-chain fatty acids from a biological sample.
References
Application Note: Quantification of Margaroleic Acid in Human Erythrocytes by Gas Chromatography-Mass Spectrometry
Abstract
This application note provides a detailed protocol for the quantification of Margaroleic acid (17:0) in human erythrocytes. The methodology encompasses erythrocyte isolation, total lipid extraction, derivatization of fatty acids to their corresponding methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in drug development who require accurate and reproducible measurement of this specific odd-chain saturated fatty acid in red blood cell membranes.
Introduction
This compound (heptadecanoic acid, C17:0) is an odd-chain saturated fatty acid found in trace amounts in human tissues, including erythrocyte membranes. The fatty acid profile of red blood cells is considered a reliable biomarker, reflecting long-term dietary intake and metabolic status due to the erythrocyte lifespan of approximately 120 days.[1] Accurate quantification of this compound can be valuable in nutritional studies and for investigating its potential role as a biomarker in various physiological and pathological conditions. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids due to its high sensitivity and specificity.[2][3] This protocol outlines a comprehensive workflow for the reliable quantification of this compound in human erythrocytes.
Experimental Workflow
The overall experimental workflow for the quantification of this compound in erythrocytes is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Detailed Experimental Protocol
Materials and Reagents
-
Whole blood collected in EDTA-containing tubes
-
Physiological saline solution (0.9% NaCl), ice-cold
-
Deionized water, ice-cold
-
Butylated hydroxytoluene (BHT)
-
Internal Standard (IS): Methyl nonadecanoate (C19:0 FAME) or Heptadecanoic acid (C17:1)[2][4]
-
Chloroform/Methanol (2:1, v/v)
-
Anhydrous sodium sulfate
-
Nitrogen gas, high purity
-
Glassware: centrifuge tubes, vials with PTFE-lined caps
Erythrocyte Isolation and Preparation
-
Collect venous blood samples into 10 mL EDTA tubes.
-
Centrifuge the whole blood at 2500 x g for 10 minutes at 4°C.[4]
-
Carefully aspirate and discard the plasma and buffy coat layers.
-
Resuspend the packed erythrocytes in 10 mL of ice-cold 0.9% saline solution.
-
Centrifuge at 2500 x g for 5 minutes and discard the supernatant. Repeat this washing step twice.[2]
-
After the final wash, add an antioxidant such as BHT to a final concentration of 90 µM to the packed erythrocytes.[4]
-
For cell lysis, add 1 mL of distilled water to the washed erythrocytes and store for at least 30 minutes at 4°C.[2]
-
The washed and packed erythrocyte samples can be stored at -20°C for up to 4 weeks.[4]
Lipid Extraction and Derivatization
This protocol utilizes a one-step extraction and derivatization method.
-
In a glass vial with a PTFE-lined cap, add 150 µL of the erythrocyte sample.
-
Add a known amount of internal standard (e.g., 25 µg of C19:0 FAME).[4]
-
Add 2 mL of 14% BF3-Methanol solution directly to the sample.[4]
-
Cap the vials tightly and vortex vigorously for 30 seconds.
-
Flush the vials with nitrogen gas to prevent oxidation of fatty acid methyl esters.
-
Incubate the mixture at 90-100°C for 10-60 minutes for transmethylation.[2][4]
-
Cool the samples to room temperature.
-
Add 1 mL of n-heptane or hexane and vortex for 30 seconds to extract the FAMEs.[4]
-
Centrifuge at 2500 x g for 5 minutes to facilitate phase separation.[2]
-
Carefully transfer the upper organic layer (containing FAMEs) to a clean glass vial.
-
Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument.
-
Gas Chromatograph: Agilent GC or similar
-
Mass Spectrometer: Agilent MS or similar
-
Column: DB-23, 60 m x 0.25 mm x 0.25 µm or similar polar capillary column
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[4]
-
Injector Temperature: 260°C[4]
-
Split Ratio: 1:25[4]
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 160°C, hold for 3 minutes
-
Ramp: 3°C/min to 229°C
-
Hold: 2 minutes at 229°C[4]
-
-
MS Ionization Mode: Electron Impact (EI) or Chemical Ionization (CI)[2]
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-550
Quantification
Quantification of this compound is achieved by using an internal standard and generating a calibration curve.
-
Prepare a series of calibration standards containing known concentrations of a certified this compound methyl ester standard and a constant concentration of the internal standard.
-
Analyze the calibration standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound methyl ester to the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the erythrocyte samples by interpolating their peak area ratios from the calibration curve.
Data and Performance Characteristics
The following table summarizes typical performance characteristics for fatty acid analysis in erythrocytes, as reported in the literature.
| Parameter | Typical Value | Reference |
| Repeatability (Intra-assay variation) | < 15% | [6] |
| Intermediate Reproducibility (Inter-assay variation) | < 15% | [6] |
| Linearity (Coefficient of Variation) | ≤ 2.5% | [6] |
| GC-MS/MS Run Time | ~9 minutes | [2][3] |
Signaling Pathway Visualization
While this compound is primarily a dietary biomarker, odd-chain fatty acids can be incorporated into cellular lipids and may influence membrane properties. The general pathway of fatty acid incorporation into membrane phospholipids is illustrated below.
Caption: Fatty acid incorporation into membrane phospholipids.
Conclusion
The protocol described in this application note provides a reliable and robust method for the quantification of this compound in human erythrocytes. The use of an appropriate internal standard and careful execution of the extraction and derivatization steps are critical for achieving accurate and reproducible results. This methodology can be readily adopted in clinical and nutritional research settings for the analysis of fatty acid profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. Determination of red blood cell fatty acid profiles: Rapid and high-confident analysis by chemical ionization-gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Quantification of fatty acids in erythrocytes and plasma by fast gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming co-elution of Margaroleic acid in gas chromatography
Topic: Overcoming Co-elution of Margaroleic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals facing challenges with the co-elution of this compound (C17:1) during gas chromatography (GC) analysis. The following sections provide troubleshooting steps, frequently asked questions, and detailed experimental protocols to help you resolve this common analytical issue.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem for this compound analysis?
Co-elution occurs when two or more compounds, in this case, fatty acid methyl esters (FAMEs), exit the GC column at the same time, resulting in a single, overlapping chromatographic peak.[1] This is problematic because it prevents accurate identification and quantification of the individual compounds, including this compound.[1] Asymmetrical peaks or the presence of a "shoulder" are often strong indicators of co-elution.[1]
Q2: Which fatty acids are most likely to co-elute with this compound (C17:1)?
This compound (C17:1) can potentially co-elute with other fatty acids of similar chain length and polarity. The most common culprits are typically saturated and unsaturated fatty acids with 16 or 18 carbons, such as Palmitoleic acid (C16:1) or certain isomers of Oleic acid (C18:1), depending on the column and analytical conditions used.
Q3: Is derivatization necessary for analyzing this compound?
Yes, derivatization is a critical step for the GC analysis of all fatty acids, including this compound.[2][3] Free fatty acids are not volatile enough and can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and inaccurate results.[4] Converting them to more volatile and stable Fatty Acid Methyl Esters (FAMEs) through esterification is the standard and recommended procedure.[2][4]
Q4: How can I confirm that I have a co-elution issue?
If you are using a Mass Spectrometry (MS) detector, you can confirm co-elution by examining the mass spectra across the peak. If the spectra are inconsistent from the leading edge to the trailing edge, it indicates the presence of multiple components.[1][5] For a Flame Ionization Detector (FID), a non-symmetrical peak shape is the primary indicator.[1] Injecting pure standards of suspected co-eluting compounds can also help confirm their retention times under your current method.[6]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to resolving the co-elution of this compound.
Step 1: Initial Assessment and System Check
Before making significant changes to your method, it's crucial to perform an initial assessment.
-
Review Sample Preparation : Ensure that the conversion of fatty acids to FAMEs is complete. Incomplete derivatization can lead to broad peaks of the original free fatty acids, which may overlap with FAME peaks.[1][4]
-
Check for Contamination : Run a blank solvent injection to ensure that the co-eluting peak is not a contaminant from the system or solvents.[1]
Step 2: Method Optimization
Simple adjustments to your GC method can often resolve co-elution by influencing chromatographic resolution.[1]
A. Modify the Temperature Program
Altering the oven temperature ramp rate or holds can significantly impact separation.[1] A slower temperature ramp generally improves separation for most compounds.[1]
| Parameter Adjustment | Effect on Separation | Best Use Case for this compound |
| Lower Initial Temperature | Increases retention and resolution of early-eluting peaks.[1] | Separating C17:1 from more volatile compounds like C16 FAMEs. |
| Slower Temperature Ramp | Increases analysis time but improves separation for most compounds.[1] | Resolving C17:1 from a closely eluting isomer or C18:1. |
| Add Isothermal Hold | Can improve separation for specific compounds eluting during the hold period.[1] | Targeting the specific region of the chromatogram where C17:1 co-elution occurs. |
B. Adjust Carrier Gas Flow Rate
Reducing the carrier gas flow rate can increase column efficiency and enhance separation, although it will lead to longer run times. This is a simple parameter to test for improving the resolution of a critical pair.
Step 3: Select an Appropriate GC Column
The choice of the stationary phase in your GC column is one of the most critical factors for achieving selectivity between different fatty acids.[7] If optimizing the GC method does not resolve co-elution, changing the column is the next logical step.[1] For FAME analysis, highly polar stationary phases are recommended.[7][8]
| Column Type | Stationary Phase | Key Characteristics & Performance |
| High-Polarity Cyanopropyl | e.g., HP-88, SP-2560, CP-Sil 88 | Specifically designed for FAME separation, offering excellent resolution based on the degree of unsaturation and positional isomers.[7][8] These are the preferred columns for complex fatty acid mixtures.[9][10] |
| Mid-Polarity PEG (Wax) | e.g., DB-WAX, HP-INNOWax | Good for general FAME analysis but may offer insufficient selectivity for resolving geometric (cis/trans) or positional isomers compared to cyanopropyl phases.[7][8] |
Longer columns (e.g., 100-120m) provide higher resolution but also lead to longer analysis times.[6][8]
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids to FAMEs using BF₃-Methanol
This protocol describes the widely used acid-catalyzed esterification method to prepare FAMEs for GC analysis.[4][11]
Materials:
-
Lipid extract or oil sample
-
14% Boron Trifluoride (BF₃) in Methanol
-
Hexane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with caps
-
Heating block or water bath
Procedure:
-
Place approximately 10-25 mg of the lipid sample into a reaction vial.
-
Add 1-2 mL of 14% BF₃-Methanol reagent to the vial.[4]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30-60 minutes in a heating block or water bath.[4][11] The optimal time may need to be determined for your specific sample matrix.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.[11]
-
Add 1-2 mL of hexane to extract the FAMEs and vortex for 10 seconds.
-
Allow the layers to separate. The upper hexane layer contains the FAMEs.[4]
-
Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[11]
-
The sample is now ready for GC analysis.
Protocol 2: Example GC-FID Method for FAME Analysis
This protocol provides a starting point for the analysis of FAMEs using a high-polarity column. Parameters should be optimized for your specific instrument and application.[7]
Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 6890 GC (or equivalent) with FID |
| Column | Agilent HP-88 (100 m x 0.25 mm, 0.20 µm) or equivalent high-polarity cyanopropyl column |
| Carrier Gas | Hydrogen or Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 (can be adjusted based on sample concentration) |
| Oven Program | Initial: 140 °C, hold for 5 minutesRamp: 4 °C/min to 240 °CHold: Hold at 240 °C for 5 minutes |
| Detector | FID at 250 °C |
| FID Gas Flows | H₂: 40 mL/min, Air: 450 mL/min, Makeup (N₂): 30 mL/min |
This method provides a robust starting point for separating a complex mixture of fatty acids.[7] For resolving this compound, pay close attention to the region where C16-C18 fatty acids elute and consider adjusting the temperature ramp (e.g., slowing it to 2-3 °C/min) through that specific window to improve resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 3. youtube.com [youtube.com]
- 4. restek.com [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. agilent.com [agilent.com]
- 10. Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing C17:1 Isomer Separations by HPLC
Welcome to the technical support center for the chromatographic separation of C17:1 (heptadecenoic acid) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the peak resolution of C17:1 isomers in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating C17:1 isomers by HPLC?
A1: The primary challenges in separating C17:1 isomers stem from their high structural similarity. Positional isomers (differing in the double bond location) and geometric isomers (cis/trans) have very similar physicochemical properties, making their separation difficult. Standard reversed-phase C18 columns often provide insufficient selectivity to resolve these closely eluting compounds.
Q2: What are the recommended HPLC methods for separating C17:1 isomers?
A2: Two primary HPLC modes are recommended for C17:1 isomer separation:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on hydrophobicity. While standard C18 columns can be used, specialized columns such as those with cholesteryl-bonded phases often provide better shape selectivity for geometric isomers.[1]
-
Silver-Ion HPLC (Ag+-HPLC): This is a powerful technique for separating unsaturated fatty acid isomers.[2][3] The separation is based on the formation of reversible π-complexes between silver ions on the stationary phase and the double bonds of the fatty acids. The strength of this interaction depends on the position and configuration (cis/trans) of the double bond, allowing for high-resolution separation of both positional and geometric isomers.
Q3: Is derivatization of C17:1 fatty acids necessary for HPLC analysis?
A3: While not always mandatory, derivatization of C17:1 fatty acids to their methyl esters (FAMEs) is highly recommended for both RP-HPLC and Ag+-HPLC.[4] Derivatization improves peak shape and reduces tailing. For UV detection, derivatization to phenacyl or other UV-active esters can significantly enhance sensitivity.
Q4: How can I improve the resolution of cis and trans C17:1 isomers?
A4: For cis/trans isomer separation, Ag+-HPLC is generally superior to RP-HPLC. In Ag+-HPLC, trans isomers are retained less strongly than cis isomers.[5] In RP-HPLC, specialized columns with high molecular shape selectivity, such as cholesteryl-bonded columns, can improve the separation of geometric isomers which is often challenging on standard C18 columns due to their similar hydrophobicity.[1]
Q5: Which mobile phase composition is best for separating C17:1 isomers?
A5: The optimal mobile phase depends on the chosen HPLC mode:
-
RP-HPLC: A mixture of acetonitrile and water is commonly used for the separation of fatty acid methyl esters.[6] Methanol can also be used as the organic modifier. The elution order is influenced by the acetonitrile concentration. Varying the solvent strength can help resolve overlapping peaks.[6]
-
Ag+-HPLC: A mobile phase consisting of a non-polar solvent like hexane with a small amount of a more polar modifier such as acetonitrile is typical.[2] Gradient elution, where the concentration of the polar modifier is increased over time, is often necessary to elute all isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of C17:1 isomers.
Issue 1: Poor Peak Resolution or Co-elution of Isomers
| Possible Cause | Recommended Solution |
| Inappropriate Column | For RP-HPLC, consider a column with enhanced shape selectivity, such as a cholesteryl-bonded phase. For complex mixtures of positional and geometric isomers, Ag+-HPLC is the preferred method. |
| Suboptimal Mobile Phase | In RP-HPLC, systematically vary the organic modifier (acetonitrile vs. methanol) and the water content. A shallower gradient can improve the separation of closely eluting peaks. In Ag+-HPLC, optimize the gradient of the polar modifier (e.g., acetonitrile in hexane). |
| Incorrect Flow Rate | Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, although it will lengthen the run time.[7] |
| Inadequate Temperature Control | Use a column oven to maintain a consistent temperature. In Ag+-HPLC with hexane-based mobile phases, increasing the temperature can paradoxically increase retention times for unsaturated fatty acids.[8] This effect can be exploited to improve separation. |
Issue 2: Peak Tailing
| Possible Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Ensure that the fatty acids are derivatized to FAMEs to block the polar carboxyl group. Adding a small amount of acid (e.g., formic acid or acetic acid) to the mobile phase in RP-HPLC can improve peak shape.[9] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column or using a guard column to protect the analytical column. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Issue 3: Fluctuating Retention Times
| Possible Cause | Recommended Solution |
| Inadequate Column Equilibration | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation. |
| Pump Malfunction | Check for leaks and ensure the pump is delivering a consistent flow rate. |
| Temperature Fluctuations | Use a thermostatted column compartment to maintain a stable temperature.[10] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) of C17:1 FAME Isomers
This protocol provides a general starting point for the separation of C17:1 FAME isomers using a column with enhanced shape selectivity.
-
Sample Preparation: Convert C17:1 fatty acids to fatty acid methyl esters (FAMEs) using a standard procedure, such as reaction with BF3-methanol.
-
HPLC System: A standard HPLC system with a UV or evaporative light scattering detector (ELSD).
-
Column: Cholesteryl-bonded silica column (e.g., COSMOSIL Cholester), 4.6 mm I.D. x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water
-
-
Gradient Elution:
-
Start with 80% A.
-
Linear gradient to 100% A over 40 minutes.
-
Hold at 100% A for 10 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 205 nm (for FAMEs) or ELSD.
-
Injection Volume: 10 µL
Protocol 2: Silver-Ion HPLC (Ag+-HPLC) of C17:1 FAME Isomers
This protocol is designed for high-resolution separation of both positional and geometric C17:1 FAME isomers.
-
Sample Preparation: Prepare C17:1 FAMEs as described in Protocol 1.
-
HPLC System: An HPLC system capable of delivering accurate gradients at low flow rates, with a UV detector.
-
Column: Silver-ion column (e.g., ChromSpher 5 Lipids), 4.6 mm I.D. x 250 mm. For improved resolution, two columns can be connected in series.[2]
-
Mobile Phase:
-
Solvent A: Hexane
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start with 0.1% B in A.
-
Linear gradient to 1% B in A over 60 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 20 °C
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL
Data Presentation
Table 1: Comparison of HPLC Columns for C17:1 Isomer Separation
| Column Type | Stationary Phase | Separation Principle | Advantages | Disadvantages |
| Reversed-Phase | C18 (Octadecylsilane) | Hydrophobicity | Robust, widely available. | Limited resolution of positional and geometric isomers.[1] |
| Reversed-Phase | Cholesteryl-bonded | Hydrophobicity & Molecular Shape | Improved separation of geometric (cis/trans) isomers compared to C18.[1] | May not resolve all positional isomers. |
| Silver-Ion | Silver-impregnated silica | π-complexation | Excellent resolution of both positional and geometric isomers.[2] | Columns can be less stable and more expensive. |
Visualizations
Caption: Experimental workflow for HPLC analysis of C17:1 isomers.
Caption: Troubleshooting logic for poor peak resolution in C17:1 isomer analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, chromatographic separation and relative retention times of cis/trans heptadecaenoic (17:1) fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ionsource.com [ionsource.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Quantifying Low-Abundance Odd-Chain Fatty Acids
Welcome to the technical support center for the quantification of low-abundance odd-chain fatty acids (OCFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to address common challenges encountered during the analysis of OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Q1: Why are my chromatographic peaks for odd-chain fatty acids tailing or showing poor shape in GC-MS analysis?
A1: Poor peak shape, particularly tailing, is a common issue when analyzing fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS). This is often attributed to the polar nature of the carboxylic acid group, which can interact with active sites in the GC system.[1][2]
Troubleshooting Steps:
-
Incomplete Derivatization: Free fatty acids are not suitable for direct GC-MS analysis due to their low volatility.[1][3] Ensure that the derivatization process to fatty acid methyl esters (FAMEs) is complete. Incomplete reactions will leave polar free fatty acids that tail on the column.[2]
-
Active Sites in the GC System: Exposed silanol groups in the injector liner or on the GC column can interact with the analytes.[2][4]
-
Improper Column Installation: A poorly cut or installed column can create dead volumes, leading to peak distortion.[2][4]
-
Action: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the injector and detector.[2]
-
Q2: I'm observing high background noise in my LC-MS/MS analysis, which is obscuring my low-abundance odd-chain fatty acid peaks. How can I reduce this noise?
A2: High background noise in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can originate from various sources, including contaminated solvents, sample matrix effects, and the analytical system itself.[5][6]
Troubleshooting Steps:
-
Solvent and Mobile Phase Contamination: Solvents and additives can be a major source of background ions.[5][7]
-
Matrix Effects: Complex biological samples contain numerous compounds that can co-elute with the analytes of interest and cause ion suppression or enhancement.[8]
-
System Contamination: Contaminants can accumulate in the LC system, including tubing, injector, and the mass spectrometer's ion source.
-
Action: Regularly flush the LC system with a strong solvent. Clean the ion source according to the manufacturer's recommendations. Run blank injections to identify the source of contamination.
-
Q3: My sensitivity is too low to detect odd-chain fatty acids in my samples. What can I do to improve it?
A3: Low sensitivity is a significant challenge due to the naturally low concentrations of odd-chain fatty acids in many biological matrices.[11]
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Enhance Mass Spectrometry Detection:
-
Action: For GC-MS, operate in Single Ion Monitoring (SIM) mode for targeted analysis to increase sensitivity.[12] For LC-MS/MS, use Multiple Reaction Monitoring (MRM) for targeted quantification, which significantly improves the signal-to-noise ratio.[12][13] Fine-tune MS parameters like collision energy for your specific analytes.[14]
-
-
Improve Chromatography:
-
Action: Ensure your chromatographic method provides sharp, narrow peaks. Broad peaks lead to lower signal intensity. Optimize the mobile phase gradient (LC) or temperature program (GC) to improve peak shape.[15]
-
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the analysis of odd-chain fatty acids.
Table 1: Comparison of Analytical Methods for Fatty Acid Quantification
| Performance Parameter | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column[12] | 0.8 - 10.7 nmol/L[12][13] |
| Limit of Quantitation (LOQ) | 9 - 88 ng[12] | 2.4 - 285.3 nmol/L[12][13] |
| Precision (RSD) | <15% | <10% (intraday), <10% (interday)[12] |
| Recovery | 88.0 - 99.2% | 83.4 - 112.8% |
| Derivatization | Mandatory (e.g., FAMEs)[12] | Often not required, but can enhance sensitivity[12] |
Table 2: Typical Concentrations of C15:0 and C17:0 in Human Plasma
| Fatty Acid | Concentration Range (% of total fatty acids) | Notes |
| Pentadecanoic Acid (C15:0) | <0.5%[11] | Circulating levels are influenced by dietary intake, particularly from dairy fat.[11][16] |
| Heptadecanoic Acid (C17:0) | <0.5%[11] | Also considered a biomarker for dairy fat consumption.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis (Acid-Catalyzed)
This protocol describes the conversion of fatty acids to their more volatile methyl esters using Boron Trifluoride (BF₃)-Methanol.[3][17]
Materials:
-
Lipid sample (1-25 mg) or dried lipid extract
-
Screw-capped glass tube with PTFE liner
-
12-14% Boron Trifluoride in methanol (BF₃-methanol)
-
Hexane or Heptane
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place 1-25 mg of the lipid sample or the dried lipid extract into a screw-capped glass tube.[3][17]
-
Reagent Addition: Add 2 mL of 12-14% BF₃-methanol to the sample.[3][17]
-
Reaction: Cap the tube tightly and heat at 60-80°C for 60 minutes in a water bath or heating block.[3][18]
-
Cooling: Remove the tube from the heat and allow it to cool to room temperature.
-
Extraction: Add 1 mL of hexane (or heptane) and 1 mL of saturated sodium chloride solution to the tube.[17]
-
Mixing: Vortex the tube vigorously for 1 minute to extract the FAMEs into the organic layer.[18]
-
Phase Separation: Centrifuge at approximately 1,500 x g for 10 minutes to achieve clear phase separation.[3][18]
-
Collection: Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial.[17]
-
Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Quantification of Pentadecanoic Acid (C15:0) in Plasma by LC-MS/MS using Stable Isotope Dilution
This protocol outlines a robust method for the accurate quantification of C15:0 in plasma using a deuterated internal standard.[9]
Materials:
-
Plasma sample
-
d3-Pentadecanoic Acid (internal standard)
-
Methanol
-
Acetonitrile
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of d3-Pentadecanoic Acid internal standard solution to each plasma sample, calibration standard, and quality control sample.[9]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.[9]
-
Vortexing: Vortex vigorously for 1 minute.[9]
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube.[9]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[9]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).[9]
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer to Vial: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[9]
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 18. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Technical Support Center: Optimization of Derivatization Efficiency for Margaroleic Acid
Welcome to the technical support center for the derivatization of Margaroleic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental workflow.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the derivatization of this compound into its corresponding Fatty Acid Methyl Ester (FAME) for analysis, typically by Gas Chromatography (GC).
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Margaroleate Methyl Ester | Incomplete reaction due to insufficient reagent, time, or temperature. | - Increase the amount of the derivatization reagent (e.g., BF3-Methanol, methanolic HCl).[1][2] - Optimize reaction time and temperature. Start with recommended conditions (e.g., 60-100°C for 5-60 minutes) and test different time points.[1][2][3] - Ensure reagents are of high quality and not expired, as moisture can hinder the esterification reaction.[1] |
| Presence of water in the sample or reagents. | - Ensure the sample is completely dry before adding derivatization reagents. If the sample is aqueous, evaporate it to dryness first.[2][4] - Use anhydrous solvents and store derivatization reagents under dry conditions.[1] | |
| Incorrect pH for the chosen method. | - For acid-catalyzed methods, ensure the reaction mixture is acidic. - For base-catalyzed methods, ensure the catalyst has not been neutralized by acidic components in the sample. | |
| Peak Tailing for Margaroleate Methyl Ester in GC Analysis | Incomplete derivatization leaving polar free fatty acids. | - Re-optimize the derivatization procedure to ensure complete conversion to the less polar FAME.[5] - Check for and eliminate sources of water that could be hydrolyzing the esters. |
| Interaction of the analyte with the GC column. | - The presence of free carboxylic acid groups can interact with the stationary phase, causing peak tailing.[4] Derivatization is key to prevent this. | |
| Sample solvent is incompatible with the GC column's stationary phase. | - Choose a solvent that is more compatible with your GC column.[5] | |
| Presence of Extraneous Peaks (Artifacts) in Chromatogram | Side reactions occurring due to harsh derivatization conditions. | - Optimize reaction conditions to be as mild as possible while still achieving complete derivatization.[5] |
| Contamination from reagents or labware. | - Run a reagent blank (all reagents without the sample) to identify any contaminant peaks.[1][2] - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvents. | |
| Oxidation of the double bond in this compound. | - Handle samples under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] - Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the sample.[5][6] | |
| Poor Reproducibility of Results | Inconsistent reaction conditions (time, temperature). | - Use a heating block or water bath for precise temperature control and a timer for consistent reaction times.[5] |
| Variability in sample handling and reagent addition. | - Use calibrated pipettes for accurate volume measurements.[5] - Ensure thorough mixing of the reaction components.[5] | |
| Incomplete extraction of the FAME into the organic solvent. | - After derivatization, ensure vigorous shaking during the liquid-liquid extraction step to transfer the FAME into the non-polar solvent (e.g., hexane).[1][2] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for GC analysis?
A1: Derivatization is crucial for several reasons. Free fatty acids like this compound are highly polar and have low volatility, which leads to poor chromatographic performance, including peak tailing and potential adsorption to the column.[3][4][7] Converting them to Fatty Acid Methyl Esters (FAMEs) increases their volatility and reduces their polarity, resulting in sharper, more symmetrical peaks and more accurate quantification.[1][3]
Q2: What are the most common methods for derivatizing this compound?
A2: The most common methods involve esterification to form FAMEs. These include:
-
Acid-catalyzed esterification: Using reagents like Boron Trifluoride in Methanol (BF3-Methanol) or Hydrochloric Acid in Methanol.[4][8] This method is effective for both free fatty acids and transesterifying acylglycerols.
-
Base-catalyzed transesterification: Using reagents like methanolic Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). This method is rapid for transesterifying glycerolipids but is not effective for free fatty acids.[7][9]
-
Silylation: Using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form trimethylsilyl (TMS) esters. This method is also effective but can sometimes lead to more complex mass spectra.[4][10]
Q3: How can I optimize the reaction time and temperature for this compound derivatization?
A3: To determine the optimal derivatization time, you can perform a time-course experiment. Analyze aliquots of a representative sample at different derivatization times (e.g., 5, 10, 15, 30, 60 minutes) while keeping the temperature constant. Plot the peak area of the Margaroleate methyl ester against the derivatization time. The optimal time is the point where the peak area no longer significantly increases.[1][2] A similar approach can be used to optimize the temperature.
Q4: What is the role of a catalyst in the esterification of this compound?
A4: In acid-catalyzed esterification, the catalyst (e.g., H+ from HCl or the Lewis acid BF3) protonates an oxygen atom of the carboxyl group, making the carboxylic acid much more reactive towards nucleophilic attack by methanol.[1] This facilitates the formation of the methyl ester and the elimination of a water molecule.
Q5: Can I use the same derivatization protocol for free this compound and this compound present in a complex lipid mixture (e.g., triglycerides)?
A5: Acid-catalyzed methods, such as those using BF3-Methanol or methanolic HCl, are suitable for both free fatty acids and for transesterifying fatty acids from glycerolipids in a single step.[8] Base-catalyzed methods are primarily for transesterification and will not efficiently derivatize free fatty acids.[7] Therefore, for a sample containing a mix of lipid classes, an acid-catalyzed approach is generally preferred.
Quantitative Data Summary
Optimization of derivatization parameters is critical for achieving accurate and reproducible quantification of this compound. The following tables provide illustrative data on how reaction conditions can influence the yield of FAMEs, based on general findings for fatty acids.
Table 1: Effect of Reaction Time on FAME Yield (Illustrative Data for a C17:1 Fatty Acid using BF3-Methanol at 80°C)
| Reaction Time (minutes) | Relative Peak Area of Margaroleate Methyl Ester |
| 5 | 78,500 |
| 10 | 105,000 |
| 20 | 118,000 |
| 30 | 120,500 |
| 45 | 121,000 |
| 60 | 120,800 |
Note: The optimal reaction time is reached when the peak area plateaus, indicating the reaction is complete.[1][2]
Table 2: Comparison of Derivatization Methods on Recovery of a C17:1 Fatty Acid (Illustrative Data)
| Derivatization Method | Relative Recovery (%) | Key Considerations |
| Acid-Catalyzed (BF3-Methanol) | ~98% | Effective for both free fatty acids and transesterification.[8] |
| Base-Catalyzed (Methanolic KOH) | Lower for free fatty acids | Primarily for transesterification of glycerolipids.[7] |
| Silylation (BSTFA) | ~97% | Effective, but may derivatize other functional groups.[4] |
Experimental Protocols
Below are detailed methodologies for common derivatization techniques applicable to this compound.
Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This method is suitable for total fatty acid analysis, including free fatty acids and those in glycerolipids.
Materials:
-
Dried lipid extract containing this compound (1-25 mg)
-
BF3-Methanol reagent (12-14% w/w)
-
Hexane or Heptane (GC grade)
-
Saturated Sodium Chloride (NaCl) solution or water
-
Anhydrous Sodium Sulfate
-
Screw-capped glass tubes with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place the dried lipid extract into a screw-capped glass tube.[1][2]
-
Tightly cap the tube and flush with nitrogen if possible.
-
Heat the tube at 60-100°C for 5-60 minutes. A common starting point is 80°C for 30 minutes.[3] Optimization may be required.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane.[1][2][3]
-
Vortex vigorously for 1-2 minutes to extract the FAMEs into the hexane layer.[3]
-
Centrifuge briefly to aid phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1][2][3]
-
The sample is now ready for GC analysis.
Protocol 2: Base-Catalyzed Transesterification using Methanolic KOH
This rapid method is suitable for the transesterification of this compound from triglycerides and other glycerolipids. It is not efficient for free fatty acids.
Materials:
-
Lipid extract (up to 10 mg) dissolved in a suitable solvent (e.g., 2 mL of hexane/toluene)
-
2 M Methanolic Potassium Hydroxide (KOH)
-
1 M Hydrochloric Acid (HCl) for neutralization (optional, depending on subsequent steps)
-
Hexane (GC grade)
-
Screw-capped glass tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Dissolve the lipid sample in 2 mL of hexane in a screw-capped tube.[5]
-
Add 0.2 mL of 2 M methanolic KOH.[5]
-
Vortex the tube vigorously for 2 minutes at room temperature.[5]
-
Centrifuge briefly to separate the layers.[5]
-
Collect an aliquot of the upper hexane layer for GC analysis.[5] For some protocols, a neutralization step with HCl may be included before collection.[7]
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in troubleshooting the derivatization of this compound.
Caption: Experimental workflow for this compound derivatization and analysis.
Caption: Troubleshooting logic for low derivatization yield of this compound.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. labtorg.kz [labtorg.kz]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Margaroleic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Margaroleic acid (C17:1).
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS experiments involving this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or no signal for this compound | Ion Suppression: Co-eluting matrix components, such as phospholipids, can compete with this compound for ionization, reducing its signal.[1][2][3] | 1. Optimize Sample Preparation: Employ more rigorous extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][5] 2. Improve Chromatographic Separation: Modify the gradient, flow rate, or column chemistry to separate this compound from the suppression zone.[6][7] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Poor reproducibility of results (high %RSD) | Variable Matrix Effects: Inconsistent levels of interfering compounds across different samples can lead to variable ion suppression or enhancement.[8][9] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound (e.g., ¹³C-Margaroleic acid) will experience similar matrix effects and can compensate for variations.[10][11] 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to your samples to account for consistent matrix effects. |
| Non-linear calibration curve | Concentration-Dependent Matrix Effects: The degree of ion suppression or enhancement can change with the analyte concentration.[1] | 1. Narrow the Calibration Range: Use a more restricted calibration range where the response is linear. 2. Employ a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI).[1] |
| Peak shape distortion (e.g., tailing, fronting) | Chromatographic Interference: Co-eluting matrix components can interfere with the peak shape of this compound.[12] | 1. Optimize Chromatographic Conditions: Adjust the mobile phase composition, pH, or use a different stationary phase to improve peak shape.[6] 2. Enhance Sample Cleanup: Utilize more specific SPE cartridges or a multi-step extraction protocol to remove the interfering compounds. |
| Unexpected peaks or high background noise | Contamination: Introduction of contaminants from solvents, labware, or the instrument itself.[13] | 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are LC-MS grade. 2. Thoroughly Clean Labware: Use a rigorous cleaning protocol for all glassware and plasticware. 3. Implement a System Wash: Use a delay column or a divert valve to direct the early, unretained components (often containing salts and other interferences) to waste.[13] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting components in the sample matrix.[3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][9] In biological samples like plasma or serum, phospholipids are a major cause of ion suppression in ESI-based LC-MS/MS analysis.[2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A constant flow of a this compound standard solution is introduced into the mass spectrometer after the LC column. A blank matrix sample is then injected. A dip or rise in the constant signal baseline indicates regions of ion suppression or enhancement, respectively.[9][14]
-
Post-Extraction Spike: The response of this compound in a neat solution is compared to its response when spiked into a blank matrix extract at the same concentration. A significant difference in signal intensity indicates the presence of matrix effects.
Q3: What is the best type of internal standard to use for this compound analysis to mitigate matrix effects?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C- or D-labeled this compound.[10][11] A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[11] If a SIL-IS is not available, a close structural analog (an odd-chain fatty acid with a different chain length) can be used, but it may not compensate for matrix effects as effectively.[10]
Q4: Can derivatization of this compound help in overcoming matrix effects?
A: Yes, derivatization can be a useful strategy. By chemically modifying the carboxylic acid group of this compound, you can:
-
Improve Chromatographic Retention: Shift the retention time of the analyte away from the region where major matrix components, like phospholipids, elute.[15]
-
Enhance Ionization Efficiency: Introduce a permanently charged moiety, which can improve the analyte's response and potentially make it less susceptible to competition for ionization.[15][16]
Q5: What are some recommended sample preparation techniques to reduce matrix effects for this compound in plasma?
A: For plasma samples, the goal is to remove proteins and phospholipids effectively. Recommended techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all phospholipids. Acetonitrile is generally more effective than methanol for precipitating proteins while leaving fewer phospholipids in the supernatant.[13]
-
Liquid-Liquid Extraction (LLE): A more selective technique that can provide a cleaner extract. A common method involves a modified Folch extraction using chloroform and methanol.[4]
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can effectively remove a wide range of interferences. Various sorbents can be used depending on the specific matrix components to be removed.[16]
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
Prepare Spiking Solutions: From the stock solution, prepare working standard solutions at low, medium, and high concentrations within your expected calibration range.
-
Prepare Blank Matrix Extract: Extract a blank plasma sample (or the matrix of interest) using your established sample preparation protocol.
-
Prepare 'Neat' Samples (Set A): In clean vials, add the spiking solutions to the reconstitution solvent that will be used for your final samples.
-
Prepare 'Post-Spiked' Samples (Set B): To the dried blank matrix extract, add the same volume of the spiking solutions.
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix effect (ME) using the following formula for each concentration level:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 85% and 115% are often considered acceptable.
-
Protocol 2: Sample Preparation of Plasma for this compound Analysis using LLE
This protocol is a modified Folch extraction method.[4]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Internal Standard Spiking: Add the internal standard (e.g., ¹³C-Margaroleic acid) to each sample.
-
Protein Precipitation and Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of water and vortex for 1 minute. Centrifuge at 10,000 x g for 10 minutes.
-
Collection of Organic Layer: Carefully collect the lower organic layer (chloroform) and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Workflow for assessing and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 3. longdom.org [longdom.org]
- 4. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unitn.it [iris.unitn.it]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Method Validation for Margaroleic Acid in Complex Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the validation of analytical methods for the quantification of Margaroleic acid (C17:1) in complex biological samples such as plasma, serum, and tissues. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and method validation data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is more suitable for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
A1: Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound, and the choice depends on the specific requirements of your study.
-
GC-MS is a robust and widely used method for fatty acid analysis. It offers excellent chromatographic separation and sensitivity. However, it necessitates a derivatization step to convert the non-volatile this compound into a more volatile form, typically a fatty acid methyl ester (FAME). This adds a step to sample preparation.
-
LC-MS/MS offers high sensitivity and specificity and often allows for the analysis of fatty acids without derivatization, simplifying sample preparation. The use of Multiple Reaction Monitoring (MRM) provides highly selective and sensitive quantification.
Q2: Why is derivatization required for GC-MS analysis of this compound?
A2: Derivatization is a chemical process that modifies an analyte to make it more suitable for a particular analytical method. For GC-MS, the carboxylic acid group of this compound makes it polar and non-volatile. Derivatization to a FAME increases its volatility and reduces its polarity, leading to better peak shape, improved separation, and enhanced sensitivity during GC analysis.[1]
Q3: What are the common challenges in quantifying odd-chain fatty acids like this compound?
A3: The primary challenges include their relatively low abundance in biological samples compared to even-chain fatty acids, potential for co-elution with other isomeric fatty acids, and the need for sensitive and specific analytical methods to accurately measure their concentrations.
Q4: What is the biological significance of measuring this compound?
A4: this compound is an odd-chain monounsaturated fatty acid. Odd-chain fatty acids have been associated with various physiological processes and are being investigated as potential biomarkers for dietary intake and metabolic health.[2] They can act as signaling molecules by interacting with G protein-coupled receptors like GPR40 and GPR120, which are involved in insulin secretion and inflammatory responses.[3][4][5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Incomplete Derivatization: Residual free fatty acids can interact with the GC column. | - Ensure derivatization reagents are fresh and the reaction goes to completion. - Optimize reaction time and temperature. |
| Active Sites in the GC System: The injector liner or the column may have active sites. | - Use a deactivated injector liner. - Condition the column according to the manufacturer's instructions. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient Extraction: Poor recovery of this compound from the biological matrix. | - Optimize the extraction solvent system (e.g., Folch or Bligh & Dyer methods). - Ensure proper phase separation and collection of the lipid-containing layer. |
| Suboptimal MS Parameters: Incorrect ion source temperature or electron energy. | - Tune the mass spectrometer according to the manufacturer's recommendations. - Optimize the parameters for the specific FAME of this compound. | |
| Inconsistent Results / Poor Reproducibility | Inconsistent Sample Preparation: Variability in extraction or derivatization steps. | - Use a consistent and well-documented protocol. - Employ an internal standard (e.g., a deuterated analog of an odd-chain fatty acid) early in the sample preparation process to correct for variability. |
| Injector Discrimination: The injector temperature may be too low or too high. | - Optimize the injector temperature to ensure efficient and reproducible vaporization of the FAME. | |
| Ghost Peaks / Carryover | Contamination from Previous Injections: Residual sample in the syringe, injector, or column. | - Thoroughly rinse the syringe with an appropriate solvent between injections. - Bake out the column at a high temperature (within its limits) between runs. - Replace the injector septum and liner regularly. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement | Matrix Effects: Co-eluting compounds from the biological matrix can interfere with the ionization of this compound. | - Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). - Optimize chromatographic separation to resolve this compound from interfering matrix components. - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
| Poor Peak Shape (Broadening or Tailing) | Suboptimal Chromatographic Conditions: Inappropriate mobile phase composition, gradient, or column chemistry. | - Optimize the mobile phase pH and organic solvent composition. - Adjust the gradient profile to improve peak focusing. - Ensure the column is properly equilibrated before each injection. |
| Column Overload: Injecting too high a concentration of the sample. | - Dilute the sample extract before injection. | |
| Shifting Retention Times | Inconsistent Mobile Phase Preparation: Variations in the composition of the mobile phase. | - Prepare mobile phases accurately and consistently. - Degas the mobile phases before use. |
| Column Temperature Fluctuations: Inconsistent column temperature can affect retention times. | - Use a column oven to maintain a stable temperature. | |
| Low Signal Intensity | Poor Ionization Efficiency: Suboptimal ESI source parameters. | - Optimize the ESI source parameters (e.g., spray voltage, gas flow rates, and temperature) by infusing a standard solution of this compound. |
| Incorrect MRM Transitions: The selected precursor and product ions are not optimal. | - Optimize the MRM transitions by infusing a standard solution and performing a product ion scan. |
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for the quantification of this compound in biological samples. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
GC-MS Method Validation Data
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Linear Range | 0.1 - 20 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
LC-MS/MS Method Validation Data
| Parameter | Typical Performance |
| Linearity (r²) | > 0.995 |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound (as FAME)
1. Lipid Extraction (Folch Method)
-
To 100 µL of plasma or serum, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 1 minute.
-
Add 400 µL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer containing the lipids.
2. Derivatization to FAMEs
-
Evaporate the collected organic layer to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 14% boron trifluoride (BF₃) in methanol.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
3. GC-MS Conditions
-
GC Column: DB-23 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500 or selected ion monitoring (SIM) for target ions of this compound methyl ester.
Protocol 2: LC-MS/MS Analysis of this compound
1. Lipid Extraction (MTBE Method)
-
To 50 µL of plasma or serum, add 200 µL of methanol.
-
Vortex for 30 seconds.
-
Add 750 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute.
-
Add 188 µL of water and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Collect the upper organic layer.
2. Sample Preparation for Injection
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 methanol:water).
3. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transition for this compound: Monitor the transition from the precursor ion [M-H]⁻ to a characteristic product ion.
Mandatory Visualization
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Signaling Pathway
Caption: Simplified signaling pathway of fatty acids via GPR40 and GPR120.
References
- 1. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taste Preference for Fatty Acids Is Mediated by GPR40 and GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel selective ligands for free fatty acid receptors GPR120 and GPR40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyunsaturated fatty acid receptors, GPR40 and GPR120, are expressed in the hypothalamus and control energy homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory variation in odd-chain fatty acid measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with odd-chain fatty acid (OCFA) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is there significant inter-laboratory variation in odd-chain fatty acid measurements?
A1: Inter-laboratory variation in odd-chain fatty acid (OCFA) measurements can arise from a multitude of factors throughout the analytical workflow. Key contributors include discrepancies in sample handling and storage, inconsistencies in lipid extraction and derivatization procedures, and differences in gas chromatography-mass spectrometry (GC-MS) instrumentation and data analysis methods.[1] Even when analyzing the same standardized sample, variations in these techniques can lead to significant discrepancies in reported fatty acid levels, making direct comparisons between laboratories challenging.[1]
Q2: What are the most critical steps in the experimental protocol to minimize variation?
A2: To minimize inter-laboratory variation, it is crucial to standardize several key steps. The choice of internal standard is paramount for accurate quantification.[2] Additionally, the derivatization method, which converts fatty acids into their more volatile methyl esters (FAMEs), must be consistent and efficient.[3] Incomplete or side reactions during this step can lead to inaccurate results.[3] Finally, the GC-MS parameters, including the column type, temperature program, and mass spectrometer settings, must be carefully optimized and consistently applied.[3]
Q3: Are odd-chain fatty acids like C15:0 and C17:0 always present in low concentrations?
A3: Odd-chain fatty acids (OCFAs) are generally found in lower concentrations in human tissues compared to their even-chain counterparts, typically representing less than 2% of total fatty acids.[4] Their primary dietary sources are ruminant fats, such as those in dairy products and some meats. However, their endogenous production is also possible, meaning their presence is not solely dependent on dietary intake.[4]
Q4: Can I use an odd-chain fatty acid as an internal standard for my analysis?
A4: Historically, odd-chain fatty acids (OCFAs) were often used as internal standards because they were thought to be absent or present in negligible amounts in most biological samples.[4] However, with the growing understanding of their dietary and endogenous origins, using an OCFA that may be naturally present in your sample (like C15:0 or C17:0) can lead to inaccurate quantification. It is crucial to select an internal standard that is not naturally present in the samples being analyzed or to use a stable isotope-labeled version of the analyte of interest.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of odd-chain fatty acids.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram, with a "tail" extending from the back of the peak or a "front" pushing the peak forward.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Active Sites in the GC System | Free fatty acids can interact with active sites in the inlet liner or on the column, causing peak tailing. Ensure a deactivated inlet liner is used and that the column is in good condition.[3] |
| Column Overload | Injecting too much sample can lead to peak fronting. Try diluting the sample or using a split injection to reduce the amount of analyte reaching the column.[3] |
| Improper Column Installation | A poorly installed column can create dead volume, leading to peak tailing. Ensure the column is installed correctly in both the inlet and the detector. |
| Solvent Polarity Mismatch | The polarity of the injection solvent should be compatible with the stationary phase of the GC column. Consider changing the solvent if a mismatch is suspected. |
Issue 2: Co-elution with Other Fatty Acids
Symptoms:
-
Broad or misshapen peaks, or the inability to resolve two or more fatty acids that elute at very similar retention times. This can be a particular issue for OCFAs, which may co-elute with branched-chain fatty acids.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | The GC oven temperature program may not be optimal for separating the fatty acids in your sample. Modifying the temperature ramp rate or adding an isothermal hold can improve resolution. |
| Incorrect GC Column | The stationary phase of the GC column may not be suitable for separating your analytes of interest. For FAME analysis, highly polar cyanopropyl-based columns (e.g., HP-88, SP-2560) are often recommended. |
| Complex Sample Matrix | The sample may contain numerous isomeric fatty acids that are difficult to separate. In such cases, two-dimensional gas chromatography (GCxGC) can provide significantly higher resolution. |
Issue 3: Low or No Peak Intensity
Symptoms:
-
The signal for the odd-chain fatty acids is weak or absent in the chromatogram.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Derivatization | The conversion of fatty acids to FAMEs may be incomplete. Ensure that derivatization reagents are fresh and that the reaction conditions (temperature and time) are optimized. The presence of water can also hinder the reaction.[3] |
| Sample Degradation | Fatty acids can degrade if exposed to high temperatures in the GC injector. Consider using a lower injector temperature.[3] |
| Leaks in the GC System | Leaks in the injector or column connections can lead to a loss of sample and reduced peak intensity. Perform a leak check of the system. |
| MS Detector Issues | The mass spectrometer may not be properly tuned, or the detector voltage may be too low. Verify the MS detector performance.[3] |
Quantitative Data on Inter-laboratory Variation
The following tables summarize the inter-laboratory variation for C15:0 and C17:0 measurements from the NIST Fatty Acid Quality Assurance Program (FAQAP).
Table 1: Inter-laboratory Variation for Pentadecanoic Acid (C15:0) in Standard Reference Material (SRM) 2378-2
| Parameter | Value (µg/g) |
| Reference Value | 6.76 |
| Uncertainty | 0.16 |
Data extracted from the NIST Interlaboratory Analytical Comparison Study of Fatty Acid Concentrations in Human Serum- Results for Exercise 02: QA15FASER02 report.[3]
Table 2: Inter-laboratory Variation for Heptadecanoic Acid (C17:0) in Unknown Sample 01 from NIST FAQAP Exercise 02
| Parameter | Value |
| Number of Labs | 12 |
| Mean (µg/g) | 20.9 |
| Standard Deviation (µg/g) | 4.3 |
| Relative Standard Deviation (%) | 20.6 |
Data extracted from the NIST Interlaboratory Analytical Comparison Study of Fatty Acid Concentrations in Human Serum- Results for Exercise 02: QA15FASER02 report.[3]
Experimental Protocols
This section provides a detailed methodology for the analysis of odd-chain fatty acids in human plasma or serum.
Lipid Extraction (Folch Method)
-
To a 1 mL aliquot of plasma or serum, add a known amount of a suitable internal standard (e.g., a non-endogenous odd-chain fatty acid or a stable isotope-labeled standard).
-
Add 20 mL of a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 4 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge at 2000 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass pipette.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Seal the tube and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC Column: A highly polar capillary column, such as a DB-23 or SP-2560 (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of FAMEs.
-
Injector: Use a split/splitless injector, typically operated at 250°C.
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 100°C) and ramps up to a higher temperature (e.g., 240°C) to elute the FAMEs. An example program is: hold at 100°C for 4 minutes, then ramp to 240°C at 3°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: The mass spectrometer can be operated in either full scan mode to identify unknown fatty acids or in selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs.
Visualizations
Caption: Experimental workflow for odd-chain fatty acid analysis.
Caption: Troubleshooting logic for common chromatographic issues.
References
Preventing isomerization of Margaroleic acid during sample preparation
Technical Support Center: Margaroleic Acid Analysis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the isomerization of this compound (cis-9-heptadecenoic acid) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound isomerization and why is it a problem?
This compound is a monounsaturated fatty acid with a single cis double bond. Isomerization is the process where the spatial arrangement of atoms around this double bond changes, typically converting the cis isomer into its trans isomer (trans-9-heptadecenoic acid), or shifting the double bond's position along the carbon chain. This is problematic because cis and trans isomers have different physical and biological properties. In a research or clinical setting, unintended isomerization can lead to inaccurate quantification and misinterpretation of biological effects.
Q2: What are the primary causes of this compound isomerization during sample preparation?
The main factors that induce isomerization in unsaturated fatty acids are:
-
Heat: High temperatures, especially for prolonged periods during steps like solvent evaporation or derivatization, provide the energy needed to convert the cis double bond to the more stable trans form.
-
Light: Exposure to UV light can promote isomerization. Samples should be protected from direct light sources.
-
Acids and Bases: Strong acids or bases used as catalysts in certain derivatization procedures (e.g., preparing Fatty Acid Methyl Esters - FAMEs) can significantly accelerate isomerization.
-
Oxidation: The presence of oxygen and free radicals can lead to the formation of byproducts and promote isomerization.
Q3: How can I minimize isomerization during long-term storage?
For long-term stability, this compound or lipid extracts containing it should be stored at low temperatures, preferably at -80°C. To prevent oxidation, which can contribute to isomerization, samples should be stored under an inert gas atmosphere (e.g., nitrogen or argon) in amber glass vials to protect them from light.
Troubleshooting Guide
Problem: My analytical results (e.g., GC-MS, HPLC) show a significant peak corresponding to the trans-isomer of this compound, which is not expected.
This is a common issue indicating that isomerization has occurred during your sample handling or preparation. Use the following decision tree to identify the potential cause.
Caption: Troubleshooting flowchart for identifying sources of isomerization.
Quantitative Data Summary
The stability of monounsaturated fatty acids is highly dependent on experimental conditions. While specific data for this compound is sparse, the following table summarizes the expected impact of various factors on isomerization, based on studies of similar fatty acids like Oleic Acid.
| Condition | Parameter | Isomerization Level | Recommendation |
| Temperature | Derivatization at 100°C vs. 60°C | High | Perform reactions at the lowest effective temperature. |
| Catalyst | Strong Base (Sodium Methoxide) | Moderate to High | Prefer milder catalysts like Boron Trifluoride (BF₃) in methanol. |
| Strong Acid (e.g., H₂SO₄) | High | Use milder catalysts or methods that do not require harsh acids. | |
| Light Exposure | Direct sunlight vs. Dark | Moderate | Always use amber vials or wrap containers in foil. |
| Atmosphere | Air vs. Inert Gas (Nitrogen) | Moderate | Purge all sample vials with an inert gas before sealing. |
Experimental Protocols
Protocol: Isomerization-Minimizing FAME Preparation using BF₃-Methanol
This protocol describes the preparation of Fatty Acid Methyl Esters (FAMEs) for Gas Chromatography (GC) analysis while minimizing the risk of isomerization.
Caption: Workflow for FAME preparation with minimized isomerization risk.
Methodology:
-
Preparation: In a clean, amber glass tube with a PTFE-lined cap, add your lipid sample containing this compound.
-
Antioxidant Addition: To prevent oxidative damage, add a small amount of an antioxidant solution, such as 10 µL of 0.1% butylated hydroxytoluene (BHT) in methanol.
-
Solvent Evaporation: If the sample is in a solvent, evaporate it completely under a gentle stream of nitrogen gas at room temperature. Avoid heating.
-
Derivatization: Add 1 mL of 14% (w/v) Boron Trifluoride (BF₃) in methanol. This is a milder catalyst than strong acids or bases.
-
Incubation: Tightly cap the tube, purge with nitrogen, and heat at 60°C for 30 minutes. Do not exceed this temperature or time to minimize isomerization risk.
-
Quenching and Extraction: After incubation, cool the tube to room temperature. Add 1 mL of purified water and 2 mL of hexane.
-
Phase Separation: Vortex the tube for 1 minute, then centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean amber GC vial.
-
Analysis: The sample is now ready for injection into the Gas Chromatograph.
Visualization of Isomerization
The diagram below illustrates the structural difference between the naturally occurring cis isomer of this compound and the trans isomer that can be formed during improper sample handling.
Caption: Chemical structures of cis- and trans-Margaroleic acid isomers.
Technical Support Center: Improving Sensitivity for Margaroleic Acid Detection in Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Margaroleic acid detection in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect at low concentrations in plasma?
This compound (cis-9-heptadecenoic acid) is an odd-chain monounsaturated fatty acid. Detecting it at low concentrations in a complex matrix like plasma can be challenging due to its relatively low abundance compared to other fatty acids, potential for oxidation, and the presence of interfering substances. Achieving high sensitivity requires optimized sample preparation and analytical methods.
Q2: What are the primary analytical methods for this compound detection in plasma?
The two primary methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS typically requires derivatization of the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME), while LC-MS/MS can often analyze the free fatty acid directly.
Q3: How can I improve the sensitivity of my GC-MS analysis for this compound?
To enhance sensitivity in GC-MS, consider the following:
-
Derivatization: Use a derivatization agent that enhances ionization efficiency. For example, forming pentafluorobenzyl (PFB) esters allows for highly sensitive detection using negative chemical ionization (NCI) mass spectrometry.[1]
-
Injection Mode: A splitless injection mode can increase the amount of analyte introduced into the column, thereby improving sensitivity.[2]
-
Column Selection: Utilize a capillary column with a stationary phase appropriate for FAME analysis, such as a high-polarity cyanopropyl silicone column, to achieve good resolution and peak shape.
-
Ionization Technique: While Electron Ionization (EI) is common, Negative Chemical Ionization (NCI) can significantly improve detection limits for electronegative derivatives like PFB esters.[1]
Q4: What are the key factors for improving sensitivity in LC-MS/MS analysis of this compound?
For LC-MS/MS, focus on these areas:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for fatty acid analysis as they readily form [M-H]⁻ ions.[3]
-
Mobile Phase Additives: The addition of a weak base, such as ammonium acetate, to the mobile phase can improve the ionization efficiency of fatty acids in negative ESI.[3]
-
Source Parameters: Optimize ESI source parameters, including capillary voltage, gas flows (nebulizing and drying), and temperature, to maximize the signal for this compound.
-
MS Detection Mode: Use Multiple Reaction Monitoring (MRM) for quantification. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for the analyte and internal standard.[3]
Q5: Is an internal standard necessary for accurate quantification of this compound?
Yes, using a stable isotope-labeled internal standard, such as Heptadecanoic acid-d3 (for GC-MS) or a deuterated analog of another fatty acid, is crucial for accurate and precise quantification. The internal standard helps to correct for variations in sample extraction, derivatization efficiency, and instrument response.[1]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing) | - Incomplete derivatization- Active sites in the injector liner or column- Column contamination | - Optimize derivatization reaction time, temperature, and reagent concentration.- Use a fresh, deactivated injector liner.- Condition the column according to the manufacturer's instructions.- Trim the first few centimeters of the column. |
| Low Signal/Sensitivity | - Suboptimal derivatization- Inefficient extraction- Incorrect GC or MS parameters- Sample degradation | - Evaluate different derivatization reagents (e.g., BF₃-methanol, PFBBr).- Optimize the liquid-liquid or solid-phase extraction protocol.- Ensure appropriate injector temperature, oven program, and MS ionization mode (consider NCI for PFB derivatives).- Add an antioxidant like butylated hydroxytoluene (BHT) during sample preparation to prevent oxidation of the double bond.[1] |
| Ghost Peaks/Carryover | - Contamination of the syringe, injector, or column | - Thoroughly rinse the syringe with a strong solvent.- Bake out the column at a high temperature.- Replace the injector liner and septum. |
| Irreproducible Results | - Inconsistent sample preparation- Variability in injection volume- Unstable instrument conditions | - Ensure precise and consistent handling during extraction and derivatization.- Use an autosampler for consistent injection volumes.- Allow the GC-MS system to stabilize before running samples. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Signal/Sensitivity | - Poor ionization efficiency- Suboptimal MS parameters- Matrix effects (ion suppression or enhancement) | - Optimize mobile phase composition and additives (e.g., ammonium acetate).- Tune the MS parameters (e.g., capillary voltage, source temperature) for this compound.- Improve sample cleanup to remove interfering matrix components.- Dilute the sample to reduce matrix effects. |
| High Background Noise | - Contaminated mobile phase or LC system- Contamination from sample collection tubes or solvents | - Use high-purity LC-MS grade solvents and additives.- Flush the LC system thoroughly.- Use polypropylene tubes and pre-screen all materials for fatty acid contamination. |
| Poor Peak Shape | - Inappropriate column chemistry or mobile phase- Column degradation | - Use a C18 or C8 reversed-phase column suitable for lipid analysis.- Adjust the mobile phase gradient and pH.- Replace the column if it has deteriorated. |
| Inconsistent Retention Times | - Fluctuations in solvent composition or flow rate- Column temperature variations- Column aging | - Ensure proper solvent mixing and pump performance.- Use a column oven for stable temperature control.- Equilibrate the column sufficiently before each run.- Replace the column if it is old or has been subjected to harsh conditions. |
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂O₂ | PubChem |
| Molecular Weight | 268.4 g/mol | PubChem |
| IUPAC Name | (9Z)-heptadec-9-enoic acid | PubChem |
| Physical Description | Solid | HMDB |
| Solubility | Soluble in ethanol | Cayman Chemical[4] |
Comparison of Analytical Methods for Fatty Acid Detection in Plasma
| Parameter | GC-MS with PFB Derivatization (NCI) | LC-MS/MS (Negative ESI) |
| Sample Preparation | Lipid extraction, hydrolysis, derivatization | Lipid extraction (sometimes direct injection after protein precipitation) |
| Analysis Time per Sample | Longer (due to derivatization and GC run time) | Shorter |
| Selectivity | High (with MS detection) | Very High (with MRM) |
| Sensitivity (LOD) | Very low (pg range for some fatty acids)[1] | Low (nmol/L to µmol/L range)[3][5] |
| Throughput | Lower | Higher |
| Common Internal Standards | Deuterated fatty acids (e.g., C17:0-d3) | Deuterated fatty acids (e.g., various PUFA-dx)[3] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Total this compound in Plasma as Fatty Acid Methyl Esters (FAMEs)
This protocol is adapted from established methods for total fatty acid analysis in plasma.
1. Materials and Reagents:
-
Plasma sample
-
Heptadecanoic acid (C17:0) as internal standard
-
Methanol
-
Hexane
-
Acetyl chloride
-
Sodium bicarbonate (5% w/v solution)
-
Anhydrous sodium sulfate
-
Glass tubes with PTFE-lined screw caps
2. Sample Preparation and Lipid Extraction:
-
To 50 µL of plasma in a glass tube, add a known amount of Heptadecanoic acid internal standard.
-
Add 1 mL of methanol and vortex thoroughly to precipitate proteins.
-
Add 2 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the hexane extraction (steps 3-5) and combine the hexane layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
3. Derivatization to FAMEs:
-
To the dried lipid extract, add 1 mL of 2% (v/v) acetyl chloride in methanol.
-
Tightly cap the tube and heat at 75°C for 30 minutes.[6]
-
Cool the tube to room temperature.
-
Add 1 mL of 5% sodium bicarbonate solution to neutralize the reaction.
-
Add 1 mL of hexane and vortex to extract the FAMEs.
-
Centrifuge and transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
4. GC-MS Parameters (Example):
-
Column: HP-88 or similar high-polarity cyanopropyl silicone column (e.g., 60 m x 0.25 mm x 0.20 µm)
-
Injector: Splitless mode, 250°C
-
Oven Program: 100°C hold for 2 min, ramp to 240°C at 3°C/min, hold for 15 min
-
Carrier Gas: Helium at a constant flow rate
-
MS Ionization: Electron Ionization (EI) or Negative Chemical Ionization (NCI) if using PFB derivatives
-
MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification
Protocol 2: LC-MS/MS Analysis of Free this compound in Plasma
This protocol is a general method for the analysis of free fatty acids in plasma.
1. Materials and Reagents:
-
Plasma sample
-
Deuterated fatty acid internal standard (e.g., a commercially available mix)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Polypropylene microcentrifuge tubes
2. Sample Preparation:
-
To 100 µL of plasma in a polypropylene tube, add 5 µL of the internal standard solution.
-
Add 295 µL of acetonitrile, vortex for 1 minute to precipitate proteins.[2]
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an LC vial for analysis.
3. LC-MS/MS Parameters (Example):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 10 mM Ammonium acetate
-
Gradient: A suitable gradient starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the fatty acids.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Negative mode
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor/product ion transitions for this compound and the internal standard.
Visualizations
Caption: General experimental workflow for this compound analysis in plasma.
Caption: GPR40 (FFAR1) signaling pathway activated by long-chain fatty acids.
Caption: PPAR signaling pathway for fatty acid-mediated gene regulation.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. cpachem.com [cpachem.com]
Troubleshooting poor recovery of Margaroleic acid during extraction
Technical Support Center: Margaroleic Acid Extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the extraction of this compound, ensuring optimal recovery and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor recovery of this compound?
Poor recovery of this compound typically stems from three main issues: incomplete extraction, degradation of the analyte, or losses during sample processing. Incomplete extraction can be caused by using a solvent system with inappropriate polarity for your sample matrix or an insufficient solvent-to-sample ratio.[1][2] As a monounsaturated fatty acid, this compound is susceptible to oxidation, which can lead to degradation if not properly controlled.[3][4] Finally, physical losses can occur during phase separation, especially if emulsions form, or through adsorption to labware.[3][5]
Q2: How does my choice of solvent impact the extraction efficiency of this compound?
The selection of an appropriate solvent is the most critical factor for efficient lipid extraction.[1] this compound, like other fatty acids, is part of a complex lipid environment. A combination of a polar solvent (like methanol) and a non-polar solvent (like chloroform or hexane) is often necessary.[1][6] The polar solvent disrupts the bonds between lipids and proteins or carbohydrates, while the non-polar solvent dissolves the freed lipids.[1] Using a single non-polar solvent like hexane may be inefficient for releasing this compound from tissue matrices, whereas solvent systems like chloroform/methanol (used in Folch and Bligh & Dyer methods) are considered gold standards for total lipid recovery.[7][8][9]
Q3: I'm observing a thick intermediate layer (emulsion) during phase separation. How can I resolve this and is it affecting my yield?
Emulsion formation is a common problem, especially with high-fat samples, and it can significantly reduce recovery by trapping your target analyte.[5] This occurs when surfactant-like molecules in the sample, such as phospholipids or triglycerides, prevent the clean separation of the aqueous and organic layers.[5]
Solutions:
-
Prevention: Instead of vigorous shaking, use gentle swirling or inversion to mix the phases. This reduces the energy that creates emulsions.[5]
-
Disruption: If an emulsion has already formed, you can try:
-
Centrifugation: Spinning the sample can help break the emulsion and compact the layers.
-
Salting Out: Adding a saturated salt solution (brine) increases the ionic strength of the aqueous phase, forcing a cleaner separation.[5]
-
Adjusting Solvent: Adding a small amount of a different organic solvent can sometimes alter the solubility properties enough to break the emulsion.[5]
-
Q4: Could my this compound be degrading during the extraction process?
Yes, degradation is a significant risk, primarily due to oxidation. The double bond in this compound is a target for reactive oxygen species.
Prevention Strategies:
-
Add Antioxidants: Include an antioxidant like butylated hydroxytoluene (BHT) in your extraction solvent to prevent oxidative degradation.[3][10]
-
Control Temperature: Perform extraction steps at low temperatures (e.g., on ice) to reduce the rate of both oxidative and enzymatic degradation.[3] For long-term storage, samples should be kept at -80°C.[3]
-
Protect from Light: Carry out the procedure under conditions that protect the sample from light.[2]
-
Use an Inert Atmosphere: During solvent evaporation, use a stream of nitrogen gas to remove the solvent, which also protects the sample from oxygen.[2][11]
Q5: What are the key differences between the Folch and Bligh & Dyer methods for this application?
Both are highly regarded liquid-liquid extraction methods using a chloroform/methanol/water solvent system.[9] The main differences lie in the solvent ratios and the sample-to-solvent volume.
-
Folch Method: Typically uses a 2:1 (v/v) chloroform/methanol mixture with a final solvent volume that is 20 times the sample volume. It is often preferred for solid tissues or samples with higher lipid content (>2%).[1][6][11]
-
Bligh & Dyer Method: Uses a different ratio of chloroform/methanol/water (final biphasic ratio of 2:2:1.8) and a smaller solvent volume (around 4 times the sample volume). It is considered advantageous for biological fluids or samples with low lipid content (<2%).[1][11][12]
For samples with high lipid content, the higher solvent proportion in the Folch method can lead to more complete extraction.[1]
Q6: How critical is the sample-to-solvent ratio for achieving good recovery?
The sample-to-solvent ratio is a critical factor influencing lipid yield.[1] An insufficient volume of solvent may not be able to fully solubilize all the lipids in the sample, leading to lower recovery. Studies on plasma-based lipidomics have shown that decreasing the sample-to-solvent ratio (i.e., increasing the relative amount of solvent) from 1:4 to 1:20 can significantly increase the peak area of extracted lipids for both Folch and Bligh-Dyer methods.[13][14] A ratio of 1:20 (v/v) is often a good starting point for optimization.[13]
Troubleshooting Workflow
If you are experiencing low recovery of this compound, follow this workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting poor this compound recovery.
Quantitative Data Summary
While specific recovery percentages for this compound are not widely published, the following table summarizes expected recovery rates for long-chain fatty acids (LCFA) using different solvent systems, which can serve as a benchmark.
| Solvent System | Target Analyte(s) | Recovery (%) | Reference Matrix |
| Hexane/MTBE (1:1) with H₂SO₄ and NaCl | Saturated & Unsaturated LCFA (C10-C18) | 98 - 100 | Fermentation Medium |
| Chloroform/Methanol (Folch) | Total Fatty Acids | Generally considered the "gold standard" for quantitative recovery.[6] | Various Tissues |
| Chloroform/Methanol (Bligh & Dyer) | Total Fatty Acids | Highly efficient, especially for samples with <2% lipid.[1] | Fish Muscle |
| Acidified Bligh & Dyer (HCl) | Polyunsaturated Fatty Acids (PUFAs) | Can increase PUFA recovery by 30-50% compared to some standard methods.[12] | Various |
Key Experimental Protocols
Below are detailed methodologies for the two most common lipid extraction techniques, adapted for optimal recovery of unsaturated fatty acids like this compound.
Protocol 1: Modified Folch Method for Solid Tissues
This method is ideal for solid biological tissues and is designed to maximize the recovery of total lipids.[11]
-
Sample Preparation: Weigh approximately 1 gram of the tissue sample.
-
Homogenization: Place the sample in a glass homogenizer. Add 20 mL of a 2:1 (v/v) chloroform/methanol mixture containing an antioxidant (e.g., 0.01% BHT). Homogenize thoroughly until a uniform suspension is formed.[10][11]
-
Incubation: Transfer the homogenate to a glass tube, seal with a Teflon-lined cap, and agitate for 30 minutes at room temperature.
-
Phase Separation: Add 4 mL of a 0.9% NaCl solution to the homogenate. This will bring the final chloroform:methanol:water ratio to approximately 8:4:3, inducing phase separation.[11]
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to achieve a clean separation of the layers.[13]
-
Lipid Recovery: Carefully remove the upper aqueous layer. Using a glass pipette, transfer the lower chloroform layer, which contains the lipids, to a clean, pre-weighed round-bottom flask.
-
Re-extraction (Optional but Recommended): To maximize yield, add another 5 mL of chloroform to the remaining aqueous/solid phase, vortex, centrifuge again, and combine the lower chloroform layer with the first extract.
-
Drying: Evaporate the solvent from the collected chloroform phase under a gentle stream of nitrogen gas in a water bath set to no higher than 40°C.[15] Once the solvent is removed, the lipid extract is ready for downstream analysis.
Protocol 2: Modified Bligh & Dyer Method for Biological Fluids
This protocol is a rapid method well-suited for samples with high water content, such as plasma or cell culture media.[11][12]
-
Sample Preparation: Place 1 mL of the liquid sample into a glass centrifuge tube.
-
Monophasic Mixture Creation: Add 3.75 mL of a 1:2 (v/v) chloroform/methanol mixture containing an antioxidant (e.g., 0.01% BHT). Vortex vigorously for 1 minute to form a single-phase system and allow it to stand for 30 minutes on ice.[10][13]
-
Phase Separation: Add 1.25 mL of chloroform and vortex for 30 seconds. Then, add 1.25 mL of water and vortex again for 30 seconds. The final solvent ratio will be approximately 2:2:1.8 (chloroform:methanol:water).[11]
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will form: a lower organic (chloroform) layer, a middle protein disk, and an upper aqueous (methanol/water) layer.
-
Lipid Recovery: Carefully pipette through the upper aqueous layer and protein disk to collect the lower chloroform layer containing the lipids. Transfer it to a clean vial.
-
Drying: Evaporate the chloroform under a stream of nitrogen gas to obtain the purified lipid extract.
Visualization of Extraction Principle
The following diagram illustrates the fundamental principle of liquid-liquid extraction used in the Folch and Bligh & Dyer methods.
Caption: The partitioning of this compound during liquid-liquid extraction.
References
- 1. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. welchlab.com [welchlab.com]
- 3. benchchem.com [benchchem.com]
- 4. Margaric acid - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
Minimizing analytical interference in Margaroleic acid quantification
Welcome to the technical support center for the analytical quantification of Margaroleic acid (C17:1). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?
A1: Free fatty acids like this compound are polar and have low volatility due to their carboxyl group, which can form hydrogen bonds.[1][2][3][4] This leads to several analytical challenges, including poor peak shape (tailing), broad peaks, and potential adsorption to the GC column, resulting in inaccurate and irreproducible results.[1][2] Derivatization, most commonly through esterification to form fatty acid methyl esters (FAMEs), increases volatility and reduces polarity, making the analyte more suitable for GC analysis.[1] This process neutralizes the polar carboxyl group, leading to better chromatographic separation.
Q2: What are the most common derivatization methods for this compound for GC-MS analysis?
A2: The most prevalent methods involve the formation of fatty acid methyl esters (FAMEs). Common reagents include:
-
Boron Trifluoride (BF₃) in Methanol: A widely used and effective reagent for both esterification of free fatty acids and transesterification of esterified fatty acids under mild conditions.[1][2][5]
-
Methanolic HCl: A cost-effective alternative to BF₃-Methanol.[5][6]
-
Base-Catalyzed Transesterification: Methods using reagents like methanolic potassium hydroxide (KOH) or sodium methoxide (CH₃ONa) are rapid and efficient, particularly for glycerides.[5][6]
-
Silylation: Reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) can also be used to create trimethylsilyl (TMS) esters, which are suitable for GC analysis.[2][7]
Q3: I am observing poor signal and high variability in my LC-MS/MS analysis of this compound from plasma samples. What could be the cause?
A3: This is a classic sign of matrix effects , most often caused by phospholipids in biological samples like plasma or serum.[8][9] Matrix effects alter the ionization efficiency of the analyte, leading to ion suppression (decreased signal) or enhancement (increased signal).[9][10] This can result in poor data quality, reduced accuracy, and low reproducibility.[9]
Q4: How can I identify and mitigate matrix effects in my LC-MS/MS analysis?
A4: To identify matrix effects, you can perform a post-extraction spike experiment where you compare the analyte response in a pure solvent versus the sample matrix. A significant difference indicates the presence of matrix effects.[9]
Strategies to mitigate matrix effects include:
-
Optimized Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Can be used to separate analytes from interfering matrix components.[11]
-
Solid-Phase Extraction (SPE): Effective for cleaning up samples and removing interferences.[11]
-
Phospholipid Depletion: Specific techniques like HybridSPE-Phospholipid can selectively remove phospholipids.[8]
-
-
Chromatographic Separation: Modifying the chromatographic method to separate the elution of this compound from co-eluting matrix components.[12]
-
Use of Stable Isotope-Labeled Internal Standards: A deuterated or ¹³C-labeled this compound internal standard that co-elutes with the analyte can help to compensate for matrix effects.[12][][14]
Q5: My analysis shows multiple peaks around the expected retention time for this compound. What could be the issue?
A5: This could be due to the presence of isomers . This compound (C17:1) can exist as different positional and geometric (cis/trans) isomers, which may have very similar chromatographic behavior.[15][16] For example, cis-Δ9-heptadecenoic acid and cis-Δ11-heptadecenoic acid are positional isomers. It is also possible that you are seeing isobaric interference from other compounds with the same mass-to-charge ratio.[9][17][18]
Q6: How can I resolve and correctly identify this compound isomers?
A6: Resolving isomers can be challenging. Here are some approaches:
-
High-Resolution Chromatography: Using longer GC columns or specialized stationary phases can improve the separation of isomers.[15] For LC, optimizing the mobile phase and gradient can also enhance resolution.
-
Tandem Mass Spectrometry (MS/MS): While standard collision-induced dissociation (CID) may not distinguish all isomers, techniques like electron-activated dissociation (EAD) can provide diagnostic fragment ions to localize the double bond position.[16][19]
-
Derivatization: Derivatization can sometimes improve the chromatographic separation of isomers.[16][19]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in GC-MS Analysis
| Potential Cause | Troubleshooting Step |
| Incomplete Derivatization | - Ensure derivatization reagents are fresh and not exposed to moisture. - Optimize reaction time and temperature.[2][5] - Verify the absence of water in the sample, which can hinder the reaction.[1] |
| Active Sites in the GC System | - Deactivate the GC inlet liner. - Trim the front end of the GC column.[1] |
| Injector Temperature Too Low | - Increase the injector temperature to ensure complete volatilization of the derivatized analyte. |
| Column Overload | - Dilute the sample and re-inject. |
Issue 2: Low Signal Intensity and Poor Reproducibility in LC-MS/MS
| Potential Cause | Troubleshooting Step |
| Ion Suppression (Matrix Effect) | - Perform a post-extraction spike to confirm. - Implement a more rigorous sample cleanup procedure (e.g., SPE, phospholipid removal).[8][11] - Dilute the sample extract.[11] - Optimize chromatography to separate the analyte from the suppression zone.[12] |
| Suboptimal Ionization Parameters | - Optimize source parameters (e.g., spray voltage, gas flows, temperature) for this compound. |
| In-source Fragmentation | - Reduce the cone voltage or fragmentation voltage to minimize unwanted fragmentation in the ion source.[9] |
| Use of an Inappropriate Internal Standard | - Use a stable isotope-labeled internal standard (e.g., this compound-d5) for the most accurate correction of matrix effects and procedural losses.[][14][20] |
Issue 3: Inaccurate Quantification and High Variability
| Potential Cause | Troubleshooting Step |
| Isobaric Interference | - Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.[17][18] - Employ MS/MS with specific transitions for this compound. |
| Lack of a Suitable Internal Standard | - Incorporate a stable isotope-labeled this compound internal standard into the workflow. This is the gold standard for accurate quantification.[][14][20] |
| Calibration Curve Issues | - Ensure the calibration range brackets the expected concentration of this compound in the samples. - Prepare calibration standards in a matrix that mimics the study samples to account for matrix effects. |
| Sample Degradation | - Ensure proper sample storage conditions to prevent oxidation of the unsaturated fatty acid.[21] - Minimize sample handling time and exposure to air and light. |
Experimental Protocols
Protocol 1: Derivatization of this compound to FAMEs using BF₃-Methanol for GC-MS Analysis
This protocol is a general guideline and may require optimization.
Materials:
-
Lipid extract containing this compound
-
Hexane
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Saturated NaCl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials with caps
-
Heating block or water bath
Procedure:
-
Weigh approximately 1-5 mg of the lipid extract into a reaction vial.
-
Add 1 mL of hexane to dissolve the sample.
-
Add 0.5 mL of 14% BF₃-Methanol reagent to the vial.[5]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath.[5]
-
Cool the vial to room temperature.
-
Add 1 mL of saturated NaCl solution to stop the reaction and aid in phase separation.[2]
-
Vortex for 10 seconds and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.[5]
-
The sample is now ready for GC-MS analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of this compound from Plasma using Protein Precipitation and LLE
Materials:
-
Plasma sample
-
Internal standard solution (e.g., this compound-d5 in methanol)
-
Cold Acetonitrile
-
Hexane
-
Methanol
-
Water
-
Formic Acid
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Acidify the supernatant with 5 µL of formic acid.
-
Add 1 mL of hexane, vortex for 1 minute, and centrifuge to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction (steps 6-7) and combine the hexane layers.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 80:20 Methanol:Water) for LC-MS/MS analysis.
Visualizations
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Strategies to minimize analytical interference.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. jianhaidulab.com [jianhaidulab.com]
- 5. benchchem.com [benchchem.com]
- 6. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 7. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 8. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. e-b-f.eu [e-b-f.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 14. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. sciex.com [sciex.com]
- 17. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accurate quantification of lipid species affected by isobaric overlap in Fourier-transform mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciex.com [sciex.com]
- 20. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the appropriate capillary column for C17:1 analysis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals select the appropriate capillary column for the gas chromatography (GC) analysis of C17:1 (heptadecenoic acid).
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation critical for C17:1 analysis?
A1: For successful GC analysis, fatty acids like C17:1 must be converted into their more volatile and thermally stable fatty acid methyl ester (FAME) derivatives.[1][2] This derivatization process, typically a transesterification reaction, improves peak shape, reduces sample activity, and ensures accurate and reproducible data.[2][3] Incomplete derivatization can lead to broad or tailing peaks of the original free fatty acids, which may overlap with FAME peaks.[4]
Q2: What is the most important factor when selecting a GC column for C17:1 and other FAMEs?
A2: The most critical factor is the polarity of the stationary phase.[5] FAMEs are best separated on polar to very highly polar stationary phases.[3][5] Non-polar columns, which separate primarily by boiling point, can cause co-elution of FAMEs with different structures but similar boiling points.[5] In contrast, polar columns provide separation based on both the carbon number and the degree of unsaturation.[3][5]
Q3: Which specific stationary phases are recommended for FAME analysis?
A3: Two main types of polar stationary phases are highly recommended for the analysis of FAMEs, including C17:1:
-
Biscyanopropyl Polysiloxane Phases: These are very highly polar phases and are considered the gold standard for detailed FAME separations, especially for resolving geometric (cis/trans) isomers.[1][3] Columns with phases like Rt-2560, SP-2560, HP-88, and CP-Sil 88 are excellent choices for complex mixtures.[5][6][7]
-
Polyethylene Glycol (PEG) Phases: Commonly known by trade names such as FAMEWAX, DB-WAX, or HP-INNOWax, these "wax-type" columns are also highly effective for general FAME analysis.[1][5] They provide excellent resolution for polyunsaturated fatty acids (PUFAs) and separate FAMEs effectively by carbon chain length and degree of unsaturation.[5][8] However, a significant limitation of PEG columns is their inability to separate cis and trans isomers, which will co-elute.[3][8]
Q4: How do column dimensions (length, ID, film thickness) impact the separation of C17:1?
A4: Column dimensions are crucial for achieving the desired resolution in FAME analysis:[5]
-
Length: Longer columns (e.g., 100 m) provide higher efficiency and better resolution, which is essential for separating closely eluting peaks in complex FAME mixtures.[4][5]
-
Internal Diameter (ID): Narrower ID columns (e.g., 0.18 mm, 0.25 mm) offer higher resolution and efficiency compared to wider bore columns.[5][6][9]
-
Film Thickness: A thinner film (e.g., 0.14 µm, 0.20 µm) is generally preferred for analyzing volatile compounds like FAMEs as it helps ensure sharp peaks and can reduce analysis time.[5][6][9]
Capillary Column Selection Guide
The selection of a capillary column depends heavily on the specific analytical goals, such as the complexity of the sample and the need to separate isomers.
Comparison of Recommended Stationary Phases for FAME Analysis
| Stationary Phase Type | Polarity | Key Advantages | Common Applications | Recommended Columns |
| Biscyanopropyl Polysiloxane | Very High | Excellent for resolving complex mixtures and separating cis/trans isomers.[1][10] | Analysis of partially hydrogenated fats and oils, nutritional labeling.[1] | Rt-2560, SP-2560, HP-88, CP-Sil 88 for FAME[5][6][8] |
| Polyethylene Glycol (PEG) | High | Excellent resolution of PUFAs, fast analysis times possible.[1] | General analysis of saturated and unsaturated FAMEs from plant and animal sources.[1] | FAMEWAX, DB-FATWAX, Stabilwax, Rtx-Wax[1][8] |
| Mid-Polarity Cyanopropyl | Medium | Good separation for complex FAME mixtures with some cis/trans separation capability.[3] | General screening of FAMEs where complete isomer separation is not critical. | DB-23[3][11] |
| Non-Polar | Low | High thermal stability.[12] Separates based on boiling point. | Not recommended for complex FAME mixtures due to high risk of co-elution.[5][12] | Equity-1, DB-5[13] |
Logical Workflow for Column Selection
The following diagram outlines the decision-making process for selecting the appropriate GC column for your C17:1 analysis.
Caption: Workflow for selecting the appropriate GC capillary column.
Troubleshooting Guide
Problem: My C17:1 peak is co-eluting with another peak, appearing as a shoulder or a broad peak.
This is a common issue in FAME analysis that can compromise accurate quantification.[4]
Solution Steps:
-
Confirm Co-elution:
-
Peak Shape Analysis: Asymmetrical peaks or the presence of a "shoulder" are strong indicators of co-elution.[4][14]
-
Mass Spectrometry (MS) Detector: If you are using a GC-MS, examine the mass spectra across the peak. If the spectra are not consistent from the leading to the trailing edge, it indicates multiple components are present.[4][14]
-
-
Review Sample Preparation:
-
Incomplete Derivatization: Ensure the conversion of fatty acids to FAMEs is complete. An incomplete reaction can result in broad peaks of free fatty acids that may overlap with FAME peaks.[4]
-
System Contamination: Run a blank solvent injection to check for extraneous peaks from contaminated solvents, glassware, or carryover from previous injections.[4]
-
-
Optimize GC Method Parameters:
-
Temperature Program: Adjusting the oven temperature program is a powerful way to resolve co-eluting peaks.[15]
-
Lower the Initial Temperature: This can improve the separation of more volatile, early-eluting compounds.[4]
-
Reduce the Ramp Rate: A slower heating rate (e.g., changing from 10°C/min to 5°C/min) gives analytes more time to interact with the stationary phase, which generally increases resolution.[15] This can be particularly effective for difficult separations like resolving C17 anteiso and C16:4n1.[11]
-
Add an Isothermal Hold: Introducing a hold at a specific temperature can improve separation for compounds eluting during that period.[4]
-
-
-
Change the GC Column:
-
If optimizing the GC method does not resolve the co-elution, changing the column is the next logical step.[4]
-
Increase Polarity: If you are using a non-polar or mid-polar column, switching to a highly polar biscyanopropyl or PEG (wax) column will provide different selectivity and likely resolve the issue.[3][5] The choice between these will depend on whether cis/trans isomer separation is needed.[3]
-
GC Oven Program Optimization
| Parameter Adjustment | Effect | Best For |
| Lower Initial Temperature | Increases retention and resolution of early-eluting peaks. | Separating short-chain FAMEs from the solvent front.[4] |
| Slower Temperature Ramp | Increases resolution but also increases analysis time. | Separating complex mixtures or critical pairs that are closely eluting.[15] |
| Faster Temperature Ramp | Decreases analysis time but may reduce resolution. | Screening simple mixtures where critical pairs are not an issue.[4] |
| Add Isothermal Hold | Improves separation for compounds eluting during the hold. | Targeting a specific region of the chromatogram with known co-elution.[4] |
Experimental Protocols
Protocol 1: Sample Preparation - Transesterification of Lipids to FAMEs
This protocol describes a common method for preparing FAMEs from a lipid sample for GC analysis.[5]
Materials:
-
Lipid-containing sample (e.g., oil, extracted tissue)
-
Hexane
-
2N Potassium Hydroxide (KOH) in Methanol
-
Vortex mixer
-
Centrifuge tubes (e.g., 15 mL)
-
GC vials with inserts
Procedure:
-
Sample Weighing: Accurately weigh approximately 20-25 mg of the lipid sample into a centrifuge tube.
-
Dissolution: Add 10 mL of hexane to the tube to dissolve the sample.
-
Esterification: Add 100 µL of 2N KOH in methanol to the solution.
-
Reaction: Cap the tube tightly and vortex vigorously for 30 seconds. The solution will initially become cloudy and then turn clear as the reaction completes and glycerol separates.
-
Phase Separation: Allow the tube to stand until the upper hexane layer, which contains the FAMEs, clearly separates from the lower glycerol layer.
-
Extraction: Carefully transfer the upper hexane layer into a GC vial for analysis.
Protocol 2: Typical GC Conditions for FAME Analysis
These are general starting conditions for FAME analysis on a highly polar column. The temperature program may need to be optimized for specific separations.[1]
-
Column: Highly Polar Biscyanopropyl (e.g., 100 m x 0.25 mm, 0.20 µm film thickness)
-
Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min)
-
Injection:
-
Volume: 1 µL
-
Mode: Split (e.g., 20:1 ratio)
-
Injector Temperature: 225 °C
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 4 minutes
-
Ramp: 3 °C/min to 240 °C
-
Final Hold: Hold at 240 °C for 15 minutes
-
-
Detector (FID):
-
Temperature: 285 °C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N2): 45 mL/min
-
References
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
- 8. manuals.plus [manuals.plus]
- 9. gcms.cz [gcms.cz]
- 10. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Accurate Measurement of Margaroleic Acid
Welcome to the technical support center for the accurate quantification of Margaroleic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quantifying this compound?
A1: The most widely used and robust method for the quantification of this compound, like other fatty acids, is Gas Chromatography (GC) coupled with either a Mass Spectrometry (MS) or a Flame Ionization Detector (FID).[1][2][3] GC-MS is often preferred due to its high sensitivity and selectivity.[4] However, direct analysis of free fatty acids by GC is challenging due to their low volatility and polar nature, which necessitates a derivatization step.[5][6]
Q2: Why is derivatization necessary for this compound analysis by GC?
A2: Derivatization is a crucial step to convert the polar carboxylic acid group of this compound into a less polar and more volatile ester derivative.[5][6] This process improves chromatographic peak shape, reduces tailing, and enhances the accuracy of quantification.[6] The most common derivatization method is the conversion of fatty acids to Fatty Acid Methyl Esters (FAMEs).[5][7]
Q3: What type of internal standard is best for this compound quantification?
A3: The ideal internal standard is an isotopically labeled version of the analyte, in this case, a deuterated this compound (e.g., d-Margaroleic acid).[4][8] Isotope-labeled standards have nearly identical chemical and physical properties to the target analyte, allowing them to correct for variations during sample preparation, extraction, and instrumental analysis.[4] If a deuterated standard for this compound is not available, a non-endogenous, odd-chain fatty acid like Heptadecanoic acid (C17:0) or a deuterated analog of a similar fatty acid can be used.[9][10][11]
Q4: How should I prepare my calibration standards for this compound?
A4: Calibration standards should be prepared from a high-purity this compound standard. A stock solution is made in a suitable organic solvent, from which a series of working standards are prepared by serial dilution to cover the expected concentration range in your samples.[10][12] It is critical to add a constant amount of the chosen internal standard to each calibration standard and sample before the derivatization step.[12]
Q5: Can I analyze this compound using High-Performance Liquid Chromatography (HPLC)?
A5: While GC is the predominant technique, HPLC can also be used for fatty acid analysis, particularly for applications like separating geometrical isomers (cis/trans).[3] For HPLC analysis, derivatization may not be required, but labeling can be employed to increase detection sensitivity.[3]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Explanation |
| Incomplete Derivatization | Optimize derivatization reaction time and temperature. Ensure reagents are of high quality and not expired.[7] | The presence of underivatized, polar this compound can interact with the GC column, causing peak tailing.[6] |
| Active Sites in the GC System | Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. | Active sites can cause secondary interactions with the analyte. |
| Sample Overload | Dilute the sample or reduce the injection volume.[13] | Injecting a sample that is too concentrated can lead to peak fronting.[13] |
| Incompatible Solvent | Ensure the final extract is dissolved in a solvent compatible with the GC column's stationary phase (e.g., hexane or isooctane).[12] | Solvent mismatch can affect peak shape. |
Issue 2: Inconsistent or Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Explanation |
| Inefficient Extraction | Optimize the lipid extraction protocol. Ensure the correct solvent-to-sample ratio and sufficient mixing. | Incomplete extraction will lead to lower analyte amounts. |
| Loss of Analyte During Evaporation | Use a gentle stream of nitrogen for solvent evaporation and avoid overheating the sample. | This compound methyl ester can be volatile and lost during aggressive evaporation. |
| pH of Aqueous Phase During Extraction | Ensure the pH of the aqueous phase is acidic during liquid-liquid extraction to keep fatty acids protonated and in the organic phase.[12] | At higher pH, fatty acids can become deprotonated and move to the aqueous phase. |
| Degradation of Sample | Minimize exposure of the sample to high temperatures and oxygen. Consider using antioxidants like BHT during lipid extraction.[12] | Unsaturated fatty acids like this compound are susceptible to oxidation. |
Issue 3: Non-Linear Calibration Curve
| Potential Cause | Troubleshooting Step | Explanation |
| Detector Saturation | Prepare a multi-point calibration curve that covers the expected concentration range of your samples.[12] Dilute samples that fall outside the linear range. | The detector has a limited linear response range. |
| Inconsistent Standard Preparation | Ensure accurate and precise pipetting when preparing calibration standards and adding the internal standard. | Errors in standard preparation will directly impact the calibration curve. |
| Analyte Adsorption | Check for active sites in the GC system (see Issue 1). | Adsorption can lead to a non-linear response, especially at lower concentrations. |
Experimental Protocols
Protocol: Quantification of this compound by GC-MS
This protocol provides a general guideline for the analysis of this compound in biological samples. Optimization may be required for specific sample types and instrumentation.
1. Lipid Extraction:
-
Add a known amount of an appropriate internal standard (e.g., deuterated this compound or Heptadecanoic acid) to the sample.
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, with a mixture of chloroform and methanol.
-
Isolate the organic phase containing the lipids.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.[4]
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add 1-2 mL of 12-14% Boron Trifluoride (BF₃)-Methanol reagent.[4][5]
-
Tightly cap the tube and heat at 60-100°C for 10-60 minutes. A common starting point is 80°C for 30 minutes.[4][5]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water to the reaction tube.[4]
-
Vortex vigorously to extract the FAMEs into the hexane layer.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.[7]
3. GC-MS Analysis:
-
GC Column: A polar capillary column, such as a SUPELCOWAX-10 or similar, is recommended for FAME analysis.[14]
-
Injection: Inject 1 µL of the FAME extract in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 3°C/min to 200°C.
-
Ramp at 5°C/min to 240°C, hold for 10 minutes.[12]
-
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound methyl ester and the internal standard.
4. Calibration Curve Construction:
-
Prepare a series of calibration standards of this compound with a constant concentration of the internal standard.
-
Derivatize the standards using the same procedure as the samples.
-
Analyze each calibration standard by GC-MS.
-
Calculate the ratio of the peak area of the this compound FAME to the peak area of the internal standard FAME.
-
Plot this ratio against the known concentration of this compound in each standard to generate the calibration curve.[12]
Data Presentation
Table 1: Potential Internal Standards for this compound Analysis
| Internal Standard | Type | Rationale for Use |
| Deuterated this compound | Isotopically Labeled | Ideal standard; corrects for all stages of sample preparation and analysis.[4][8] |
| Heptadecanoic Acid (C17:0) | Odd-Chain Saturated Fatty Acid | Not naturally abundant in most biological systems; similar chain length to this compound.[10] |
| Deuterated Palmitic Acid (d3-C16:0) | Isotopically Labeled | Structurally similar fatty acid; provides good correction if a deuterated C17:1 is unavailable.[9] |
| Nonadecanoic Acid (C19:0) | Odd-Chain Saturated Fatty Acid | Another suitable odd-chain fatty acid that is not typically found in biological samples.[15] |
Table 2: Typical GC-MS Parameters for FAME Analysis
| Parameter | Setting |
| Injection Mode | Splitless |
| Injector Temperature | 220-250°C[10] |
| Column Type | Polar (e.g., WAX phase) |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Ramped (e.g., 100°C to 240°C)[12] |
| Detector | Mass Spectrometer (in SIM mode) |
| Detector Temperature | 250°C[10] |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Decision tree for troubleshooting peak shape issues.
References
- 1. An accurate and reliable method for identification and quantification of fatty acids and trans fatty acids in food fats samples using gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 2. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 3. hplc.eu [hplc.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. mdpi.com [mdpi.com]
Addressing baseline noise in chromatograms of odd-chain fatty acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing baseline noise in the chromatograms of odd-chain fatty acids.
Troubleshooting Guides
A stable baseline is crucial for the accurate quantification of odd-chain fatty acids. This guide provides a systematic approach to identifying and resolving common causes of baseline noise in your gas chromatography (GC) experiments.
Issue: High and Unstable Baseline Noise
A high or noisy baseline can obscure the peaks of interest, particularly for low-abundance odd-chain fatty acids, leading to inaccurate integration and quantification.
Initial Assessment:
-
Run a blank injection: Inject a solvent blank (e.g., hexane) to determine if the noise is originating from the sample or the GC system.
-
No-injection run: Perform a run without any injection to differentiate between septum bleed and column bleed. If extraneous peaks disappear, the vial cap septum is the likely source. If the noise persists, the issue is likely with the inlet septum or the column itself.[1]
Troubleshooting Workflow for High Baseline Noise
Caption: A logical workflow for troubleshooting high baseline noise in the GC-MS analysis of odd-chain fatty acids.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Carrier Gas | Install or replace high-purity gas filters for oxygen, moisture, and hydrocarbons.[1] | A significant reduction in baseline noise.[1] |
| Septum Bleed | Replace the inlet septum with a high-quality, low-bleed septum and condition it according to the manufacturer's instructions.[1] Regularly replace the septum, for instance, after every 50-100 injections. | Reduction of sharp, repetitive peaks, especially at high temperatures.[1] |
| Column Bleed | Condition the column by baking it out. Disconnect the column from the detector, set a low carrier gas flow (1-2 mL/min), and ramp the oven temperature to 20°C above your method's final temperature (without exceeding the column's maximum limit) for several hours or overnight.[1] | A lower and more stable baseline, particularly at higher oven temperatures.[1] If bleed persists, the column may be old or damaged and require replacement.[1] |
| Contaminated Inlet Liner | Replace the inlet liner. Regular replacement is crucial, especially when analyzing complex biological samples.[1] | Improved peak shapes and a cleaner baseline.[1] |
| Contaminated Syringe | Thoroughly clean the injection syringe with appropriate solvents or replace it. | Disappearance of ghost peaks if the syringe was the source of contamination.[1] |
| Contaminated Solvents/Reagents | Use high-purity, GC-grade solvents and freshly prepared derivatization reagents.[1] | A clean baseline in solvent blank injections.[1] |
| Dirty MS Source | If other troubleshooting steps fail, the mass spectrometer source may be contaminated and require cleaning according to the manufacturer's protocol.[1] | A significant drop in background ions and a reduction in overall baseline noise.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of odd-chain fatty acids by GC?
A1: Free fatty acids, including odd-chain fatty acids, are polar and have low volatility. This makes them challenging to analyze directly by Gas Chromatography (GC), as it can lead to poor peak shape (tailing) and adsorption to the column.[1] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity. This results in sharper peaks and better separation on the GC column.[1]
Q2: What are the best practices for sample preparation to minimize baseline noise when analyzing odd-chain fatty acids?
A2: To minimize baseline noise originating from sample preparation, it is crucial to:
-
Use high-purity solvents and reagents: Impurities in solvents and derivatization reagents are a common source of extraneous peaks.[1]
-
Avoid plasticware: Plasticizers and other contaminants can leach from plastic tubes, pipette tips, and vial caps. Whenever possible, use glassware.[1]
-
Ensure complete derivatization: Incomplete reactions can leave behind unreacted fatty acids or byproducts, contributing to baseline noise.[1]
-
Properly store samples: Store lipid extracts at low temperatures (e.g., -20°C) in glass vials with PTFE-lined caps to prevent contamination and degradation.[1]
Q3: How can I differentiate between column bleed and septum bleed?
A3: Septum bleed typically manifests as sharp, discrete peaks that appear at higher temperatures in the chromatogram.[1] In contrast, column bleed is characterized by a gradual rise in the baseline, especially at elevated temperatures.[1] A simple diagnostic test is to perform a run without an injection. If the extraneous peaks vanish, the vial cap septum is the likely culprit. If the baseline rise or peaks persist, the issue is more likely related to the inlet septum or the column itself.[1]
Q4: What are typical GC-MS parameters for the analysis of odd-chain fatty acids like C15:0 and C17:0?
A4: While optimal parameters depend on the specific instrument and column, a typical validated method for odd-chain fatty acid analysis using a polar capillary column (e.g., DB-23) would have the following characteristics:
| Parameter | Typical Specification | Description |
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating a strong linear relationship between concentration and response.[2] |
| Limit of Detection (LOD) | 0.5 - 10 ng/mL | The lowest concentration of an analyte that can be reliably detected.[2] |
| Limit of Quantification (LOQ) | 1 - 25 ng/mL | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[2] |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value.[2] |
| Precision (%RSD) | < 15% | The degree of agreement among individual measurements.[2] |
Experimental Protocols
Protocol 1: Derivatization of Odd-Chain Fatty Acids to FAMEs using BF₃-Methanol
This protocol describes the conversion of free fatty acids to their corresponding fatty acid methyl esters (FAMEs), a crucial step for successful GC-MS analysis.
Materials:
-
Dried lipid extract
-
0.5 M NaOH in methanol[2]
-
14% Boron trifluoride (BF₃) in methanol[2]
-
Hexane
-
Saturated NaCl solution
-
Glass tubes with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To the dried lipid extract in a glass tube, add 1 mL of 0.5 M NaOH in methanol.[2]
-
Heat the mixture at 100°C for 10 minutes to hydrolyze the lipids.[2]
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.[2]
-
Heat the mixture again at 100°C for 5 minutes to methylate the free fatty acids.[2]
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.[2]
-
Vortex the tube vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge to facilitate phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Derivatization Workflow
Caption: A simplified workflow for the derivatization of odd-chain fatty acids to FAMEs.
Protocol 2: System Bake-out to Reduce Column and System Contamination
A system bake-out can be effective in removing less volatile contaminants that have accumulated in the GC column and detector.[1]
Procedure:
-
Disconnect the column from the detector: This crucial step prevents contaminants from being baked into the detector.[1]
-
Set a low carrier gas flow: Ensure a steady but low flow of carrier gas through the column (e.g., 1-2 mL/min).[1]
-
Ramp and hold the oven temperature: Program the oven to ramp up to a temperature 20°C above the final temperature of your analytical method. Do not exceed the column's maximum isothermal temperature limit. Hold this temperature for several hours or overnight.[1]
-
Cool down: Cool the oven to the initial method temperature.
-
Reconnect the column: Reconnect the column to the detector.
-
Equilibrate: Allow the system to stabilize for at least 30 minutes before running any analyses.[1]
-
Run a blank: Perform a solvent blank injection to confirm that the background noise has been reduced.[1]
References
Validation & Comparative
Validating Margaroleic Acid as a Biomarker for Cardiovascular Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cardiovascular disease (CVD) diagnostics and prognostics is continually evolving, with a growing interest in the role of specific fatty acids as potential biomarkers. This guide provides a comprehensive comparison of Margaroleic acid (17:1n-7), a less-studied odd-chain monounsaturated fatty acid, with established biomarkers for cardiovascular health. We present available experimental data, detail relevant methodologies, and explore potential signaling pathways to objectively evaluate its current standing and future potential in clinical applications.
Performance Comparison of Cardiovascular Health Biomarkers
The following table summarizes the quantitative data on the association between various biomarkers and the risk of cardiovascular disease. This allows for a direct comparison of this compound's saturated counterpart, Margaric acid, and other fatty acids with well-established protein-based biomarkers.
| Biomarker | Biomarker Type | Risk Association with Increased Levels | Key Quantitative Data |
| Margaric Acid (17:0) | Odd-Chain Saturated Fatty Acid | Reduced Risk | - Inverse linear relationships observed with Type 2 Diabetes and CVD risk.[1][2] - An 18% decrease in CVD risk for every 50% increment in the percentage of 17:0 concentration. |
| Total Saturated Fatty Acids (SFAs) | Fatty Acid Class | Increased Risk | - Highest category of circulating total SFAs had a 50% higher risk of CVD compared to the lowest category (RR: 1.50, 95%CI: 1.31–1.71).[1] |
| Palmitic Acid (16:0) | Even-Chain Saturated Fatty Acid | Increased Risk | - Associated with a higher risk of Coronary Heart Disease (CHD) (RR: 1.43, 95%CI: 1.00–2.06). |
| Linoleic Acid (18:2n-6) | Polyunsaturated Fatty Acid (Omega-6) | Reduced Risk | - A 5% energy increment in LA intake replacing saturated fat was associated with a 9% lower risk of CHD events.[3] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | Inflammatory Protein | Increased Risk | - Levels > 3.0 mg/L indicate high risk for cardiovascular disease.[4] - Individuals with high-normal hs-CRP have a 1.5 to 4 times higher risk of a heart attack.[5] |
| Cardiac Troponin I (cTnI) | Cardiac Muscle Protein | Increased Risk | - Individuals in the top third of the population distribution have a 43% increased risk of any CVD.[6] |
| 10-heptadecenoate (this compound, 17:1) | Odd-Chain Monounsaturated Fatty Acid | No Causal Association Found | - A Mendelian randomization study found that genetically higher serum levels did not significantly affect the risk of CHD, MI, or stroke.[7] |
Experimental Protocols
Accurate and reproducible measurement of biomarkers is critical for their validation and clinical utility. The primary method for quantifying fatty acids, including this compound, in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol for Quantification of Plasma Fatty Acids by GC-MS
This protocol provides a standardized method for the extraction, derivatization, and analysis of total fatty acids from human plasma.
1. Sample Preparation and Lipid Extraction:
-
To 50 µL of plasma, add 50 µL of an internal standard mix containing deuterated fatty acids.
-
Hydrolyze the sample to release esterified fatty acids by adding 1 mL of acetonitrile:6 N HCl (9:1) and incubating at 100°C for 45 minutes.
-
Add 1 mL of methanol:10 N NaOH (9:1) and hydrolyze again at 100°C for 45 minutes.
-
Neutralize the sample by adding 180 µL of 6 N HCl.
-
Extract the fatty acids by adding 3 mL of hexane, vortexing for 2 minutes, and centrifuging to separate the phases.
2. Derivatization:
-
Transfer the hexane (upper) layer containing the fatty acids to a new tube and evaporate to dryness under a stream of nitrogen.
-
Re-suspend the dried extract in 25 µL of 1% diisopropylethylamine in acetonitrile.
-
Add 25 µL of 1% pentafluorobenzyl (PFB) bromide in acetonitrile to derivatize the fatty acids to their PFB esters.
-
Incubate at room temperature for 20 minutes.
-
Evaporate the solvent to dryness.
3. GC-MS Analysis:
-
Reconstitute the derivatized sample in 50 µL of iso-octane.
-
Inject 1-2 µL of the sample onto a GC column (e.g., ZB-1ms).
-
Use a temperature gradient to separate the fatty acid esters.
-
Employ negative chemical ionization (NCI) mass spectrometry for detection and quantification, using selected-ion monitoring (SIM) mode for each fatty acid and its corresponding internal standard.
Visualizing the Validation Process and Potential Signaling Pathways
Understanding the logical flow of biomarker validation and the potential biological mechanisms of action is crucial for comprehensive evaluation.
Biomarker Validation Workflow
The following diagram illustrates the typical phases involved in validating a novel biomarker like this compound.
Caption: A stepwise workflow for biomarker validation.
Potential Signaling Pathway for Unsaturated Fatty Acids
Long-chain unsaturated fatty acids can exert their biological effects through various signaling pathways, one of which involves the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). While direct evidence for this compound is still emerging, this pathway represents a plausible mechanism for its potential cardiovascular effects.
Caption: A potential signaling cascade for unsaturated fatty acids.
Conclusion
The validation of this compound as a standalone biomarker for cardiovascular health is still in its early stages. While its saturated counterpart, Margaric acid, shows a promising inverse association with CVD risk, a Mendelian randomization study did not find a causal link between genetically determined this compound levels and major cardiovascular events.[8][7] This suggests that while there may be an association, it might not be causal.
In comparison, established biomarkers like hs-CRP and cardiac troponins have well-defined clinical thresholds and a robust body of evidence supporting their prognostic value in cardiovascular disease.[4][5][6] The quantification of this compound is feasible and reliable using standard GC-MS protocols, which is a strength for its potential use in research and clinical settings.
Future research should focus on large-scale prospective cohort studies to clarify the observational association between circulating this compound and cardiovascular events. Furthermore, mechanistic studies are needed to elucidate its specific signaling pathways, including its potential interaction with receptors like GPR120, and its downstream effects on inflammation, lipid metabolism, and endothelial function. Until such data becomes available, this compound should be considered an emerging biomarker of interest that requires further rigorous validation before it can be integrated into clinical practice for cardiovascular risk assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. ahajournals.org [ahajournals.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Monounsaturated Fatty Acid Levels May Not Affect Cardiovascular Events: Results From a Mendelian Randomization Analysis [frontiersin.org]
A Comparative Analysis of the Biological Activities of Margaroleic and Palmitoleic Acids
For Immediate Release
[City, State] – December 17, 2025 – A comprehensive comparison of the biological activities of margaroleic acid and palmitoleic acid reveals distinct and overlapping functionalities with significant implications for therapeutic development. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their anti-inflammatory, antioxidant, and antimicrobial properties, supported by available experimental data and methodologies.
This compound (17:1n-8), an odd-chain monounsaturated fatty acid, and palmitoleic acid (16:1n-7), an omega-7 monounsaturated fatty acid, both exhibit a range of biological effects. While palmitoleic acid is well-characterized as a lipokine with roles in metabolic regulation, emerging research is beginning to shed light on the therapeutic potential of this compound.
Quantitative Comparison of Biological Activities
To facilitate a clear comparison, the following table summarizes the available quantitative data on the biological activities of this compound and palmitoleic acid. It is important to note that research on this compound is less extensive than that on palmitoleic acid, resulting in fewer available quantitative metrics.
| Biological Activity | This compound (Heptadecenoic Acid, C17:1) | Palmitoleic Acid (C16:1) |
| Anti-inflammatory Activity | - Reduces LPS-induced TNF-α production.[1] - Active against psoriasis, allergies, and autoimmune diseases (qualitative).[2] | - Inhibits LPS-induced TNF-α release by 73.14% (p≤0.05).[3] - Inhibits LPS-induced IL-1β release by 66.19% (p≤0.001).[3] - Inhibits LPS-induced IL-6 release by 75.19% (p≤0.001).[3] - Downregulates NFκB, COX-2, MCP-1, and IL-6 gene expression.[4] |
| Antioxidant Activity | - Possesses antioxidant properties (qualitative).[2] - Exhibits free radical scavenging activity (DPPH assay), but specific IC50 values are not widely reported. | - Increases total antioxidant capacity (TAC) in cardiomyocytes by 45% at 24h.[5] - Decreases malondialdehyde (MDA) levels in cardiomyocytes.[5] |
| Antimicrobial Activity | - Antifungal: 50% growth inhibition of Cucumerinum cucumerinum at 0.15 mg/ml.[1] - Antibacterial: Possesses antibacterial properties (qualitative).[2] | - Antibacterial: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus of 18.8 μg/mL.[6] - Bactericidal against various Gram-positive oral microorganisms at 25 μg/mL.[7] |
| Metabolic Regulation | - Higher circulating levels of odd-chain fatty acids are associated with a reduced risk of type 2 diabetes and cardiovascular disease.[6] | - Improves insulin sensitivity in liver and skeletal muscles.[8] - Described as a "lipokine" that orchestrates metabolic responses.[9] |
| Signaling Pathway Modulation | - Limited direct evidence. | - Activates Peroxisome Proliferator-Activated Receptor alpha (PPARα).[8] - Inhibits Nuclear Factor kappa B (NF-κB) signaling.[10] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to support reproducibility and further investigation.
Anti-inflammatory Activity Assessment
1. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages:
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Treatment: Cells are pre-incubated with varying concentrations of the test fatty acid (Margaroleic or Palmitoleic acid) for a specified period (e.g., 24 hours).
-
Stimulation: Cells are then stimulated with LPS (e.g., 2.5 μg/mL) for a defined duration (e.g., 4-24 hours) to induce an inflammatory response.
-
Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage inhibition of cytokine release by the fatty acid is calculated relative to the LPS-stimulated control group.
2. Acetic Acid-Induced Vascular Permeability in Mice:
-
Animal Model: Swiss albino mice.
-
Procedure: Animals are administered the test fatty acid or a reference anti-inflammatory drug (e.g., indomethacin) intraperitoneally. After a set time (e.g., 30 minutes), a vascular permeability-inducing agent (e.g., 0.6% acetic acid) is injected. A dye (e.g., Evans blue) is injected intravenously to assess leakage into the peritoneal cavity.
-
Measurement: The amount of dye that has extravasated into the peritoneal fluid is quantified spectrophotometrically.
-
Outcome: A reduction in dye leakage in the treated group compared to the control group indicates anti-inflammatory activity.
Antioxidant Activity Assessment
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Method: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test fatty acid. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The reduction of the DPPH radical is determined by measuring the decrease in absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.
2. Total Antioxidant Capacity (TAC) and Malondialdehyde (MDA) Assays in Cardiomyocytes:
-
Cell Culture: Adult rat cardiomyocytes are isolated and cultured.
-
Treatment: Cells are treated with the test fatty acid for different time intervals (e.g., 24h and 48h).
-
TAC Measurement: The total antioxidant capacity of the cell lysates is measured using a commercially available assay kit, which is typically based on the reduction of a specific chromogen.
-
MDA Measurement: The level of malondialdehyde, a marker of lipid peroxidation, is quantified in cell lysates using a thiobarbituric acid reactive substances (TBARS) assay.
-
Analysis: Changes in TAC and MDA levels in treated cells are compared to control cells.
Antimicrobial Activity Assessment
1. Minimum Inhibitory Concentration (MIC) Determination:
-
Method: A broth microdilution method is typically employed.
-
Procedure: A serial dilution of the test fatty acid is prepared in a suitable broth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination: The MIC is defined as the lowest concentration of the fatty acid that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
The biological effects of these fatty acids are mediated through complex signaling pathways. Palmitoleic acid, for instance, is known to exert its anti-inflammatory effects by modulating the NF-κB and PPARα signaling pathways. The precise signaling mechanisms for this compound are less defined and represent an active area of research.
Palmitoleic Acid Anti-inflammatory Signaling Pathway
Caption: Palmitoleic acid's anti-inflammatory mechanism.
General Experimental Workflow for Biological Activity Screening
Caption: Workflow for assessing fatty acid bioactivity.
References
- 1. cis-9,trans-11,cis-15 and cis-9,trans-13,cis-15 CLNA mixture activates PPARα in HEK293 and reduces triacylglycerols in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Experimental Evidence of ω-3 Polyunsaturated Fatty Acid Modulation of Inflammatory Cytokines and Bioactive Lipid Mediators: Their Potential Role in Inflammatory, Neurodegenerative, and Neoplastic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
A Head-to-Head Comparison: GC-FID vs. LC-MS for the Analysis of Margaroleic Acid
For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount. Margaroleic acid (C17:0), an odd-chain saturated fatty acid, is increasingly recognized for its biological significance and as a valuable internal standard in lipidomics. The choice of analytical technique for its quantification is critical and depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides an objective, data-driven comparison of two of the most common analytical platforms for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Gas Chromatography (GC) has long been a staple for fatty acid analysis, prized for its high resolution and robustness. When coupled with a Flame Ionization Detector (FID), it offers a reliable and cost-effective method for quantification. However, a key requirement for GC analysis of non-volatile compounds like fatty acids is the necessity of a derivatization step to convert them into more volatile esters, typically fatty acid methyl esters (FAMEs).[1][2][3]
In contrast, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, often allowing for the direct analysis of free fatty acids without the need for derivatization.[4][5] This simplification of sample preparation can lead to higher throughput and reduced potential for analyte loss or degradation. Furthermore, the mass spectrometer provides an additional layer of specificity, enabling more confident identification and quantification, especially in complex biological matrices.
Quantitative Performance: A Comparative Summary
The selection of an analytical method is often dictated by its quantitative performance. The following table summarizes key validation parameters for the analysis of this compound (or closely related fatty acids) using both GC-FID and LC-MS, based on data reported in the scientific literature. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | > 0.999[2] | > 0.98[6] |
| Limit of Detection (LOD) | 0.21–0.54 µg/mL[2] | 5–100 nM[7] |
| Limit of Quantification (LOQ) | 0.63–1.63 µg/mL[2] | ~2 nM[6] |
| Precision (RSD) | < 1.5% (intraday, peak areas)[2] | < 15% (intraday and interday)[7] |
| Recovery | 86.2–92.5%[8] | Not explicitly found for this compound, but generally high |
| Derivatization | Mandatory (e.g., FAMEs) | Often not required |
| Sample Throughput | Lower due to derivatization and longer run times | Generally higher |
| Selectivity | Good, based on retention time | Excellent, based on retention time and mass-to-charge ratio |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results. Below are representative protocols for the quantification of this compound using GC-FID and LC-MS.
GC-FID Protocol for this compound (as FAME)
This protocol outlines the derivatization of this compound to its fatty acid methyl ester (FAME) followed by GC-FID analysis.
1. Sample Preparation and Derivatization (Transesterification):
-
Lipid Extraction (if necessary): For complex matrices like plasma or tissues, a lipid extraction step using a method such as the Folch or Bligh-Dyer procedure is required.
-
Transesterification: To the extracted lipids or a standard solution of this compound, add a solution of 14% boron trifluoride in methanol (BF3/MeOH).[5]
-
Incubate the mixture at 100°C for 1 hour in a sealed tube.[5]
-
After cooling, add hexane and water to the mixture. Vortex and centrifuge to separate the layers.[5]
-
Carefully collect the upper hexane layer containing the FAMEs for GC-FID analysis.[5]
2. GC-FID Instrumental Parameters:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.15 µm film thickness) or equivalent.
-
Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
LC-MS Protocol for this compound
This protocol describes the direct analysis of this compound without derivatization.
1. Sample Preparation:
-
Protein Precipitation (for plasma/serum): To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
2. LC-MS/MS Instrumental Parameters:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).[7]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and ramp up to a high percentage to elute the fatty acids.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 3200) operated in negative electrospray ionization (ESI) mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) using a specific precursor-to-product ion transition for this compound (e.g., m/z 269.3 -> 269.3 in pseudo MRM).[6][7]
-
Injection Volume: 5 µL.
Visualizing the Workflow and Decision-Making Process
To further clarify the procedural differences and aid in the selection process, the following diagrams illustrate the experimental workflows and a logical decision tree.
Conclusion: Making the Right Choice
Both GC-FID and LC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the research.
GC-FID is a robust and cost-effective method that is well-suited for routine quantitative analysis, especially when the identity of the fatty acids is known and the sample matrix is relatively clean. Its high precision and the extensive availability of established methods make it a workhorse in many laboratories.
LC-MS , on the other hand, offers superior sensitivity and selectivity, making it the ideal choice for analyzing complex biological samples and quantifying trace levels of this compound. The ability to often bypass derivatization significantly streamlines the sample preparation process, leading to higher throughput. The added confirmation from the mass spectrometric data provides a higher degree of confidence in the analytical results.
For researchers in drug development and clinical studies, where sensitivity, specificity, and throughput are often critical, LC-MS is generally the preferred method. For quality control applications in less complex matrices, GC-FID remains an excellent and economical choice. Ultimately, the optimal technique will depend on a careful consideration of the analytical goals, sample characteristics, and available resources.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. jppres.com [jppres.com]
- 4. shimadzu.com [shimadzu.com]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Margaroleic Acid Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Margaroleic acid (Heptadecenoic acid, C17:1), an odd-chain monounsaturated fatty acid, is crucial for its investigation as a potential biomarker and its role in various physiological processes. This guide provides an objective comparison of the most prevalent analytical methodologies for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).
Quantitative Performance Comparison
The selection of an appropriate analytical method is contingent on its performance characteristics. The following table summarizes key quantitative parameters for the discussed techniques based on published data for the analysis of fatty acids. It is important to note that these values can vary depending on the specific instrumentation, the fatty acid being analyzed, and the complexity of the sample matrix.
| Performance Parameter | GC-MS | LC-MS/MS | GC-FID | HPLC-ELSD |
| Linearity (R²) | >0.99 | >0.99 | >0.999 | ≥ 0.997 |
| Limit of Detection (LOD) | 0.05 - 1.0 pg on column[1] | 0.8 - 10.7 nmol/L[2] | 0.21 - 0.54 µg/mL[3] | 0.02 - 0.04 µg[4] |
| Limit of Quantitation (LOQ) | 9 - 88 ng[1] | 2.4 - 285.3 nmol/L[2] | 0.64 - 1.63 µg/mL[3] | 0.04 - 0.10 µg[4] |
| Precision (RSD) | <15% | <10% (intraday), <10% (interday)[1] | < 2% (repeatability) | < 5% (intermediate repeatability)[4] |
| Accuracy (Recovery) | 88.0 - 99.2%[1] | 83.4 - 112.8%[1] | 96.2% to 103.9%[5] | 92.9% to 108.5%[4] |
| Derivatization | Mandatory | Often not required | Mandatory | Not required |
Experimental Workflows
The procedural differences between chromatography-based methods are significant, particularly concerning sample preparation. The following diagrams illustrate the typical experimental workflows for fatty acid analysis.
Detailed Experimental Protocols
Detailed and standardized experimental protocols are fundamental for achieving accurate and reproducible results in fatty acid analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of fatty acids requires a derivatization step to convert them into volatile fatty acid methyl esters (FAMEs).
-
Sample Preparation (Lipid Extraction and Derivatization):
-
To a 100 µL sample (e.g., plasma), add an appropriate internal standard (e.g., deuterated C17:1).
-
Extract total lipids using a chloroform:methanol (2:1, v/v) solution according to the Folch method.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Add 1 mL of 14% boron trifluoride (BF3) in methanol to the dried lipid extract.
-
Heat the mixture at 100°C for 30 minutes to facilitate the formation of FAMEs.
-
After cooling, add 1 mL of water and 1 mL of hexane, then vortex.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[1]
-
-
GC-MS Instrumental Parameters:
-
Injection: 1 µL, splitless mode at 250°C.
-
Column: A capillary column suitable for FAMEs analysis (e.g., DB-225ms).
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 3°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for targeted quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing free fatty acids directly without derivatization.
-
Sample Preparation (Protein Precipitation and Extraction):
-
To 50 µL of plasma, add an internal standard (e.g., deuterated C17:1).
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumental Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM) for targeted quantification.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Similar to GC-MS, GC-FID requires derivatization to FAMEs.
-
Sample Preparation: Follow the same lipid extraction and derivatization protocol as for GC-MS.
-
GC-FID Instrumental Parameters:
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: Start at 100°C, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Column: A highly polar capillary column (e.g., DB-FATWAX UI).
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method is suitable for the analysis of non-volatile compounds and does not require derivatization.
-
Sample Preparation:
-
Extract lipids from the sample using a suitable method (e.g., Folch).
-
Dissolve the extracted lipids in a solvent compatible with the HPLC mobile phase (e.g., chloroform/methanol).
-
-
HPLC-ELSD Instrumental Parameters:
-
Column: A reversed-phase C18 or a normal-phase silica column depending on the specific application.
-
Mobile Phase: A gradient of solvents such as hexane, isopropanol, and water for normal-phase, or acetonitrile, methanol, and water for reversed-phase.
-
Flow Rate: 1.0 mL/min.
-
ELSD Settings: Nebulizer temperature 30°C, evaporator temperature 50°C, and nitrogen gas pressure 3.5 bar.
-
This compound in Signaling Pathways
While this compound is not a primary signaling molecule itself, as a fatty acid, it contributes to the cellular lipid pool and can be a precursor or a component of signaling lipids. Fatty acids are integral to various signaling pathways.
This diagram illustrates two major routes of fatty acid signaling. Firstly, fatty acids incorporated into cell membranes can be released by enzymes like phospholipase A2 (PLA2) to serve as precursors for potent signaling molecules known as eicosanoids. Secondly, extracellular fatty acids can directly activate specific cell surface receptors, such as Free Fatty Acid Receptors (FFARs), to initiate intracellular signaling cascades that regulate a variety of cellular functions.
References
A Comparative Guide to the Metabolic Fate of Margaroleic Acid versus Even-Chain Monounsaturated Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic fate of margaroleic acid (C17:1), an odd-chain monounsaturated fatty acid (MUFA), with that of even-chain MUFAs, primarily focusing on oleic acid (C18:1) as a representative example. The information presented is based on established principles of fatty acid metabolism and supported by experimental data from related studies.
Introduction
This compound (cis-9-heptadecenoic acid) is an odd-chain monounsaturated fatty acid found in trace amounts in ruminant fats and some plant oils.[1] Unlike the more common even-chain fatty acids, the metabolism of odd-chain fatty acids presents unique pathways and end-products. Understanding these differences is crucial for research in nutrition, metabolic diseases, and drug development, as the metabolic fate of a fatty acid dictates its physiological and pathological roles. This guide will delve into the comparative metabolism of this compound and even-chain MUFAs, focusing on beta-oxidation, elongation and desaturation, incorporation into complex lipids, and their influence on cellular signaling pathways.
Beta-Oxidation: A Tale of Two End-Products
The primary catabolic pathway for fatty acids is mitochondrial beta-oxidation, a cyclical process that shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2.[2][3] While both this compound and even-chain MUFAs undergo beta-oxidation, their final breakdown products differ significantly.
Even-chain MUFAs like oleic acid are completely oxidized to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of ketones and other lipids.[2]
This compound, being an odd-chain fatty acid, undergoes beta-oxidation, producing acetyl-CoA in each cycle until a final three-carbon molecule, propionyl-CoA, remains.[4][5][6] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the TCA cycle, through a series of enzymatic reactions involving biotin and vitamin B12-dependent enzymes.[5] This makes odd-chain fatty acids, including this compound, partially glucogenic, as succinyl-CoA can be converted to glucose through gluconeogenesis.[5]
Comparative Oxidation Rates
Direct comparative studies on the beta-oxidation rates of this compound versus oleic acid are limited. However, a study comparing the postprandial metabolism of stearic acid (C18:0) and oleic acid (C18:1) in postmenopausal women provides valuable insights. The study found that stearic acid had a lower cumulative oxidation rate (-34%) compared to oleic acid.[7] While this compound is a MUFA, its odd-chain nature might influence its oxidation rate differently. Further research is needed to quantify the precise oxidation kinetics of this compound in comparison to even-chain MUFAs.
Elongation and Desaturation
Fatty acids can be modified through elongation (addition of two-carbon units) and desaturation (introduction of double bonds) by elongase (ELOVL) and desaturase (FADS) enzymes, respectively.[8][9][10][11] These processes contribute to the diversity of fatty acids within the cell.
Even-chain MUFAs like oleic acid (18:1n-9) can be elongated to longer-chain MUFAs and polyunsaturated fatty acids (PUFAs) through the action of ELOVLs and FADS enzymes.[8]
The elongation and desaturation of this compound (17:1n-8) are less characterized. It is plausible that it can be elongated to C19:1 and subsequently to C21:1. Desaturation of this compound would depend on the substrate specificity of the FADS enzymes.
Incorporation into Complex Lipids
Fatty acids are incorporated into various complex lipids, including phospholipids, triglycerides, and cholesterol esters, which are essential for membrane structure, energy storage, and signaling.
Studies have shown that oleic acid is readily incorporated into triglycerides and phospholipids.[12][13] The incorporation into different lipid fractions can vary depending on the tissue and metabolic state. For instance, in a comparative study, stearic acid was preferentially incorporated into cholesteryl esters and triglycerides compared to oleic acid.[7]
The pattern of this compound incorporation into complex lipids is not well-documented. However, it is expected to be incorporated into phospholipids and triglycerides.[14][15][16] The extent and preference of its incorporation compared to even-chain MUFAs would likely depend on the specificity of the acyltransferases involved in the synthesis of these complex lipids.
Signaling Pathways
Fatty acids are not just metabolic fuels; they are also important signaling molecules that can regulate gene expression and cellular function.
Oleic acid has been shown to stimulate the cAMP/protein kinase A (PKA) pathway, leading to the activation of the SIRT1-PGC1α transcriptional complex.[17] This, in turn, increases the expression of genes involved in fatty acid oxidation and enhances the rate of complete fatty acid oxidation.[17]
The specific signaling pathways modulated by this compound are largely unknown. As an odd-chain fatty acid, its unique metabolite, propionyl-CoA, and its subsequent conversion to succinyl-CoA, could potentially influence cellular signaling in ways distinct from even-chain fatty acids. Further research is warranted to elucidate the signaling roles of this compound.
Summary of Metabolic Differences
| Metabolic Process | This compound (Odd-Chain MUFA) | Even-Chain MUFAs (e.g., Oleic Acid) |
| Beta-Oxidation End Product | Acetyl-CoA and Propionyl-CoA | Acetyl-CoA only |
| Gluconeogenic Potential | Yes (via Propionyl-CoA to Succinyl-CoA) | No |
| Elongation Products | Potentially C19:1, C21:1 | C20:1, C22:1, etc. |
| Signaling Pathways | Largely uncharacterized | Activates cAMP/PKA/SIRT1-PGC1α pathway |
Experimental Protocols
Protocol 1: In Vitro Analysis of Fatty Acid Beta-Oxidation
This protocol is adapted from methods used for measuring fatty acid oxidation in cultured cells or isolated mitochondria.
Objective: To compare the rate of beta-oxidation of radiolabeled this compound and oleic acid.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes) or isolated mitochondria
-
[1-¹⁴C]this compound and [1-¹⁴C]Oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium or mitochondrial respiration buffer
-
Scintillation counter and vials
Procedure:
-
Prepare a stock solution of the ¹⁴C-labeled fatty acids complexed to BSA.
-
Incubate the cells or mitochondria with the labeling medium containing either [1-¹⁴C]this compound or [1-¹⁴C]oleic acid for a defined period.
-
Terminate the reaction and separate the aqueous phase (containing water-soluble metabolites) from the lipid phase.
-
Measure the radioactivity in the aqueous phase, which represents the products of beta-oxidation (e.g., acetyl-CoA, propionyl-CoA).
-
The rate of beta-oxidation is calculated based on the amount of radioactivity in the aqueous phase per unit of time and protein content.
Protocol 2: Analysis of Fatty Acid Incorporation into Complex Lipids by GC-MS
This protocol outlines the steps for determining the incorporation of fatty acids into different lipid classes.
Objective: To quantify the incorporation of this compound and oleic acid into phospholipids and triglycerides.
Materials:
-
Cultured cells treated with unlabeled this compound or oleic acid
-
Lipid extraction solvents (e.g., chloroform/methanol)
-
Thin-layer chromatography (TLC) plates or solid-phase extraction (SPE) cartridges
-
Methanol with 2.5% H₂SO₄ for transesterification
-
Hexane
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Harvest the cells and perform a total lipid extraction using a method like the Folch or Bligh-Dyer procedure.[18]
-
Separate the different lipid classes (phospholipids, triglycerides) from the total lipid extract using TLC or SPE.
-
Perform transesterification on the isolated lipid fractions to convert the fatty acids into fatty acid methyl esters (FAMEs).[18]
-
Extract the FAMEs with hexane.
-
Analyze the FAMEs by GC-MS to identify and quantify the amount of this compound and oleic acid incorporated into each lipid class.[18]
Visualizing Metabolic Pathways
Beta-Oxidation Pathways
Caption: Comparative beta-oxidation pathways of even- and odd-chain MUFAs.
Experimental Workflow for Fatty Acid Metabolism Analysis
Caption: General experimental workflow for comparing fatty acid metabolism.
Conclusion and Future Directions
The metabolic fate of this compound differs from that of even-chain MUFAs primarily due to its odd-chain structure, which results in the production of propionyl-CoA and confers gluconeogenic potential. While the fundamental pathways of beta-oxidation, elongation, and incorporation into complex lipids are likely similar, the specific kinetics and substrate preferences of the enzymes involved may lead to significant quantitative differences in their metabolic processing.
Currently, there is a notable lack of direct comparative studies on the metabolism of this compound versus even-chain MUFAs. Future research should focus on head-to-head comparisons using stable isotope tracers to quantify the rates of oxidation, elongation, desaturation, and incorporation into various lipid pools. Furthermore, investigating the impact of this compound on cellular signaling pathways will be crucial for a comprehensive understanding of its physiological roles. Such studies will provide valuable data for the scientific and drug development communities, potentially uncovering new therapeutic targets for metabolic diseases.
References
- 1. Margaric acid - Wikipedia [en.wikipedia.org]
- 2. jackwestin.com [jackwestin.com]
- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 4. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 5. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 6. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Polyunsaturated fatty acid elongation and desaturation in activated human T-cells: ELOVL5 is the key elongase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Elongation and desaturation of fatty acids. - Public Library of Science - Figshare [plos.figshare.com]
- 10. agrilife.org [agrilife.org]
- 11. bio.ijs.si [bio.ijs.si]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Involvement of Phospholipids in Triglyceride Biosynthesis by Developing Soybean Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 20 Lipids: Triglyceride and Phospholipid Synthesis | Basicmedical Key [basicmedicalkey.com]
- 16. Incorporation of dietary linoleic acid into triglycerides of irradiated bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oleic Acid Stimulates Complete Oxidation of Fatty Acids through Protein Kinase A-dependent Activation of SIRT1-PGC1α Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Dietary Margaroleic Acid: A Guide to its Correlation with Plasma Levels and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the correlation between dietary intake of Margaroleic acid (C17:0) and its plasma concentrations. It further compares this correlation with that of other significant dietary fatty acids, supported by experimental data and detailed methodologies.
Introduction
This compound, a saturated odd-chain fatty acid, has garnered increasing interest in the scientific community. While present in small quantities in the human diet, primarily from dairy products and some fish, its plasma levels are considered a potential biomarker for the intake of these foods. However, the correlation is not always straightforward, with evidence suggesting a role for endogenous synthesis. This guide delves into the quantitative relationship between dietary this compound and its circulating levels, offering a comparative perspective with other fatty acids to aid researchers in interpreting dietary biomarker data.
Quantitative Correlation of Dietary Fatty Acids with Plasma Levels
The following table summarizes the correlation between the dietary intake of this compound and other selected fatty acids with their respective plasma concentrations, as reported in various studies. The correlation is primarily assessed using Spearman's rank correlation coefficient (r).
| Fatty Acid | Primary Dietary Sources | Plasma Matrix | Correlation Coefficient (r) with Dietary Intake | Reference(s) |
| This compound (C17:0) | Dairy fat, some fish, ruminant meat | Plasma, Plasma phospholipids, Red blood cells | 0.16 - 0.36 | [1][2] |
| Pentadecanoic acid (C15:0) | Dairy fat, some fish, ruminant meat | Plasma phospholipids, Dried blood spots | 0.10 - 0.53 | [2][3][4] |
| Eicosapentaenoic acid (EPA) | Oily fish, fish oil supplements | Plasma phospholipids | 0.26 - 0.47 | [4] |
| Docosahexaenoic acid (DHA) | Oily fish, fish oil supplements | Plasma phospholipids | 0.22 - 0.50 | [4] |
| Total Saturated Fatty Acids | Various | Plasma | 0.029 | [5] |
| Total Monounsaturated Fatty Acids | Various | Plasma | 0.162 | [5] |
| Total Polyunsaturated Fatty Acids | Various | Plasma | 0.191 | [5] |
Note: The strength of the correlation can be influenced by various factors, including the specific dietary assessment method used, the population studied, and the analytical method for plasma fatty acid measurement. A correlation coefficient between 0.3 and 0.7 is generally considered to represent a moderate positive linear relationship[5].
Experimental Protocols
Accurate quantification of plasma fatty acids is crucial for establishing reliable correlations with dietary intake. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for this purpose. Below is a detailed, synthesized protocol based on established methodologies.
Protocol: Quantification of Plasma Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Collection and Preparation:
-
Collect whole blood samples from subjects in EDTA-containing tubes.
-
Separate plasma by centrifugation at approximately 1000-2000 x g for 15 minutes at 4°C.
-
Store plasma samples at -80°C until analysis.
2. Lipid Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated this compound) to correct for extraction losses and variations in derivatization and injection.
-
Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v) according to the Folch method or a methyl-tert-butyl ether (MTBE) based method.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Carefully collect the organic (lower) phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a derivatizing agent such as boron trifluoride-methanol (BF3-methanol) or methanolic HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-60 minutes) to convert the fatty acids to their more volatile methyl esters.
-
After cooling, add water and a nonpolar solvent like hexane or iso-octane to extract the FAMEs.
-
Vortex and centrifuge to separate the layers.
-
Collect the upper organic layer containing the FAMEs.
-
The sample is now ready for GC-MS analysis.
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.
-
Column: A capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a nonpolar column like a DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period to ensure all compounds elute.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is commonly used.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Acquisition Mode: Full scan mode to identify all eluting compounds or selected ion monitoring (SIM) mode for targeted quantification of specific FAMEs, which offers higher sensitivity and specificity.
-
5. Data Analysis and Quantification:
-
Identify the FAME peaks in the chromatogram based on their retention times and mass spectra by comparing them to known standards.
-
Quantify the concentration of each fatty acid by integrating the peak area and comparing it to the peak area of the internal standard and a calibration curve generated from standards of known concentrations.
-
Express the results as a percentage of total fatty acids or as absolute concentrations (e.g., µg/mL).
6. Statistical Analysis of Correlation:
-
Assess the relationship between the quantified plasma fatty acid levels and the dietary intake data (obtained from food frequency questionnaires or dietary records) using non-parametric statistical tests such as Spearman's rank correlation. This is often preferred as dietary and biomarker data may not be normally distributed[5].
-
Multivariable linear regression models can also be employed to adjust for potential confounding factors such as age, sex, BMI, and total energy intake[6].
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in assessing the correlation between dietary fatty acid intake and plasma levels.
Caption: Experimental workflow for correlating dietary fatty acid intake with plasma levels.
Simplified Fatty Acid Metabolism Pathway
This diagram outlines a simplified pathway of dietary fatty acid absorption and incorporation into plasma lipids, highlighting the origins of circulating this compound.
Caption: Simplified overview of dietary and endogenous sources of plasma this compound.
Conclusion
The correlation between dietary intake of this compound and its plasma levels is moderate, suggesting that while it can serve as a biomarker of dairy and certain fish consumption, other factors such as endogenous synthesis play a significant role. In comparison, Pentadecanoic acid (C15:0) often shows a slightly stronger correlation with dairy intake. The correlation for essential polyunsaturated fatty acids like EPA and DHA with their dietary sources is also generally moderate. Researchers should consider these complexities and employ robust analytical methodologies, such as the detailed GC-MS protocol provided, to ensure accurate and reliable data for their studies. The provided workflows and pathways offer a conceptual framework for designing and interpreting research on dietary fatty acid biomarkers.
References
- 1. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma phospholipid pentadecanoic acid, EPA, and DHA, and the frequency of dairy and fish product intake in young children [foodandnutritionresearch.net]
- 5. mdpi.com [mdpi.com]
- 6. nutrition.org [nutrition.org]
In Vitro Showdown: Unraveling the Anti-Inflammatory Properties of C17:1 and C18:1 Fatty Acids
A comparative analysis of heptadecenoic acid (C17:1) and oleic acid (C18:1) reveals a significant knowledge gap in the anti-inflammatory potential of C17:1, while highlighting the well-documented immunomodulatory effects of C18:1. This guide synthesizes the available in vitro data, offering researchers a clear perspective on the current scientific landscape and identifying critical areas for future investigation.
For scientists and drug development professionals exploring the therapeutic potential of fatty acids, understanding their distinct effects on inflammatory pathways is paramount. While oleic acid (C18:1), a cornerstone of the Mediterranean diet, has been the subject of extensive research, heptadecenoic acid (C17:1), a less common monounsaturated odd-chain fatty acid, remains largely uncharacterized in the context of inflammation. This guide provides a detailed comparison based on existing in vitro studies, experimental protocols, and the signaling pathways implicated in their bioactivity.
Quantitative Comparison of Anti-Inflammatory Effects
Direct comparative in vitro studies detailing the anti-inflammatory effects of C17:1 versus C18:1 are not available in the current scientific literature. The following tables summarize the available quantitative data for each fatty acid individually, primarily focusing on their impact on key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage models, a standard in vitro method for inducing an inflammatory response.
Table 1: Effect of Oleic Acid (C18:1) on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | Concentration of C18:1 | Incubation Time | Inhibition (%) | Reference |
| TNF-α | 50 µM | 24 hours | ~30% | [1] |
| IL-6 | 50 µM | 24 hours | ~30% | [1] |
| IL-1β | 50 µM | 24 hours | ~30% | [1] |
| TNF-α | 200 µM | 20 hours | Significant reduction in mRNA expression | [2] |
| IL-6 | 200 µM | 20 hours | Significant reduction in mRNA expression | [2] |
| IL-1β | 200 µM | 20 hours | Significant reduction in mRNA expression | [2] |
Table 2: Effect of Oleic Acid (C18:1) on Other Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages
| Marker | Concentration of C18:1 | Incubation Time | Effect | Reference |
| Nitric Oxide (NO) | 50 µM | 24 hours | Reduction | [3] |
| Nitric Oxide (NO) | 200 µM | 20 hours | Significant reduction | [1][2] |
| iNOS mRNA | 200 µM | 20 hours | Significant reduction | [2] |
| COX-2 mRNA | 200 µM | 20 hours | Significant reduction | [2] |
Table 3: Effect of Heptadecenoic Acid (C17:1) on Inflammatory Markers
| Marker | Concentration of C17:1 | Incubation Time | Effect | Reference |
| Pro-inflammatory Cytokines | Data not available | Data not available | Data not available | |
| Nitric Oxide (NO) | Data not available | Data not available | Data not available |
Note: The lack of data for C17:1 in Table 3 underscores the significant research gap regarding its specific anti-inflammatory properties. While some studies suggest potential anti-inflammatory roles for odd-chain fatty acids as a class, specific in vitro data for C17:1 is absent.
Mechanistic Insights: Signaling Pathways and Macrophage Polarization
Oleic acid (C18:1) has been shown to exert its anti-inflammatory effects through multiple mechanisms, primarily by modulating the nuclear factor-kappa B (NF-κB) signaling pathway and promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype.[4][5][6][7][8]
In contrast, the specific signaling pathways modulated by heptadecenoic acid (C17:1) in the context of inflammation have not yet been elucidated.
Oleic Acid (C18:1) and the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. In vitro studies have demonstrated that oleic acid can inhibit this process.[9]
Macrophage Polarization
Macrophages can be broadly categorized into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2. Oleic acid has been shown to promote the polarization of macrophages towards the M2 phenotype, characterized by the expression of markers such as CD206 and Arginase-1 (Arg1).[5][6][7][8] This shift in macrophage phenotype contributes to the resolution of inflammation.
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key in vitro experiments are provided below.
General Experimental Workflow for Assessing Anti-inflammatory Effects
1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 murine macrophages are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Fatty Acid Preparation: Oleic acid is typically dissolved in ethanol or dimethyl sulfoxide (DMSO) and then complexed with fatty acid-free bovine serum albumin (BSA) to enhance solubility and cellular uptake.
-
Treatment Protocol: Cells are seeded in appropriate culture plates and allowed to adhere. They are then pre-treated with varying concentrations of the fatty acid-BSA complex for a specified period (e.g., 2-4 hours) before being stimulated with LPS (e.g., 10-100 ng/mL) for the desired duration (e.g., 20-24 hours).[1][2]
2. Measurement of Inflammatory Mediators:
-
Cytokine Quantification (ELISA): The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1]
-
Nitric Oxide (NO) Assay: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[1][2] The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells, and complementary DNA (cDNA) is synthesized. Real-time quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of target genes (e.g., Tnf, Il6, Il1b, Nos2, Ptgs2 [COX-2]) relative to a housekeeping gene (e.g., Gapdh or Actb).[2]
3. Western Blot Analysis for Signaling Proteins:
-
Protein Extraction and Quantification: Cells are lysed, and the total protein concentration is determined using a BCA protein assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, p65) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[9]
Conclusion and Future Directions
The available in vitro evidence strongly supports the anti-inflammatory properties of oleic acid (C18:1), primarily through its inhibition of the NF-κB signaling pathway and its ability to promote an anti-inflammatory M2 macrophage phenotype. In stark contrast, the immunomodulatory effects of heptadecenoic acid (C17:1) remain a significant unknown in the field of lipid research.
This guide highlights a critical need for foundational in vitro studies to characterize the anti-inflammatory potential of C17:1. Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head in vitro comparisons of C17:1 and C18:1 to assess their relative potency in modulating inflammatory responses.
-
Dose-Response and Time-Course Analyses: Establishing the optimal concentrations and incubation times for observing the anti-inflammatory effects of C17:1.
-
Mechanistic Investigations: Elucidating the molecular mechanisms by which C17:1 may influence inflammatory signaling pathways and macrophage function.
A thorough understanding of the bioactivities of less common fatty acids like C17:1 is essential for the development of novel nutritional and therapeutic strategies for inflammatory diseases. The methodologies and data presented for C18:1 in this guide provide a robust framework for initiating such investigations into the largely unexplored properties of heptadecenoic acid.
References
- 1. Olive Oil Extracts and Oleic Acid Attenuate the LPS-Induced Inflammatory Response in Murine RAW264.7 Macrophages but Induce the Release of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dietary Oleic Acid Increases M2 Macrophages in the Mesenteric Adipose Tissue | PLOS One [journals.plos.org]
- 6. Dietary oleic acid increases m2 macrophages in the mesenteric adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary Oleic Acid Increases M2 Macrophages in the Mesenteric Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Guide to the Accurate Measurement of Margaroleic Acid Utilizing Standard Reference Materials
For researchers, scientists, and professionals in drug development, the precise quantification of fatty acids is paramount. This guide provides a comprehensive comparison of analytical methods for measuring Margaroleic acid (C17:1), a monounsaturated odd-chain fatty acid, with a focus on the use of Standard Reference Materials (SRMs) to ensure accuracy and traceability.
This compound, also known as (9Z)-heptadecenoic acid, is a fatty acid found in trace amounts in dairy products and certain fish. Its role as a biomarker and its potential physiological effects are of growing interest in various research fields. Accurate measurement is therefore critical for reliable study outcomes. This guide details the use of NIST SRM 2378, a well-characterized reference material, to validate and compare analytical methods for this compound quantification.
Standard Reference Material for Method Validation: NIST SRM 2378
The National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 2378, "Fatty Acids in Frozen Human Serum," which is intended for validating methods for determining fatty acids in human serum and similar matrices.[1] This SRM consists of three serum levels with different fatty acid concentrations. While this compound (C17:1) is not a certified analyte, NIST provides reference mass fraction values for it in all three serum levels, making it an invaluable tool for assessing the accuracy of analytical methods.[1]
Table 1: Reference Mass Fraction Values for this compound (C17:1) in NIST SRM 2378
| Serum Level | Reference Mass Fraction (µg/g) | Expanded Uncertainty (µg/g) |
| Serum 1 | 10.8 | 1.1 |
| Serum 2 | 10.3 | 1.0 |
| Serum 3 | 11.4 | 1.2 |
Data sourced from the NIST SRM 2378 Certificate of Analysis.[1]
Comparative Analysis of Measurement Methods
The accuracy of this compound measurement is commonly assessed using gas chromatography (GC) based methods, primarily Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Interlaboratory comparison studies, such as the NIST Fatty Acid Quality Assurance Program (FAQAP), provide valuable data on the performance of different laboratories and methods in analyzing fatty acids in SRMs like SRM 2378.[2][3][4]
While specific performance data for this compound from these interlaboratory studies is not always individually reported in publications, the overall performance for fatty acids provides an indication of the expected accuracy and precision. The agreement among laboratories for individual fatty acids in the FAQAP studies was generally within 20%, with the precision of individual laboratory data showing relative standard deviations of less than 20%.[4]
For the purpose of this guide, a hypothetical comparison of results from different analytical approaches for the measurement of this compound in SRM 2378 Serum Level 3 is presented below to illustrate how such data can be used for method evaluation.
Table 2: Hypothetical Performance Data for this compound (C17:1) Measurement in NIST SRM 2378 (Serum 3)
| Analytical Method | Mean Measured Value (µg/g) | Accuracy (% Bias from Reference Value) | Precision (% RSD) | Limit of Detection (LOD) (µg/g) | Limit of Quantification (LOQ) (µg/g) |
| GC-FID | 11.1 | -2.6% | 4.5% | 0.5 | 1.5 |
| GC-MS (Scan) | 11.5 | +0.9% | 3.8% | 0.2 | 0.7 |
| GC-MS (SIM) | 11.3 | -0.9% | 2.5% | 0.05 | 0.15 |
Note: The data in this table are illustrative and intended to demonstrate how to compare different methods. Actual performance will vary between laboratories and specific instrument setups.
Experimental Protocols for this compound Measurement
The accurate quantification of this compound in serum requires a multi-step process involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by GC.
Lipid Extraction (Folch Method)
This is a widely used method for extracting total lipids from biological samples.
-
Reagents: Chloroform, Methanol, 0.9% NaCl solution.
-
Procedure:
-
Homogenize the serum sample with a 2:1 (v/v) mixture of chloroform and methanol.
-
Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Centrifuge to separate the layers. The lower chloroform layer contains the lipids.
-
Carefully collect the lower lipid-containing layer and evaporate the solvent under a stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, fatty acids are converted to their more volatile methyl esters.
-
Reagents: Boron trifluoride-methanol solution (BF3-MeOH) or methanolic HCl, Hexane.
-
Procedure:
-
Add BF3-MeOH or methanolic HCl to the dried lipid extract.
-
Heat the mixture at 100°C for a specified time (e.g., 30-60 minutes) to facilitate the methylation reaction.
-
After cooling, add water and hexane to the mixture.
-
Vortex and centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC analysis.
-
Gas Chromatography (GC) Analysis
-
Principle: FAMEs are separated based on their boiling points and polarity on a capillary column and detected by a flame ionization detector.
-
Typical GC Conditions:
-
Column: A polar capillary column (e.g., biscyanopropyl polysiloxane).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 240°C) to elute all FAMEs.
-
Detector Temperature: 280°C.
-
Carrier Gas: Helium or Hydrogen.
-
-
Quantification: Based on the peak area relative to an internal standard (e.g., a non-naturally occurring fatty acid like C17:0 for samples not containing it, or a stable isotope-labeled fatty acid).
-
Principle: Provides higher selectivity and specificity than GC-FID. FAMEs are separated by GC and then ionized and fragmented in the mass spectrometer. The resulting mass spectra allow for positive identification and quantification.
-
Modes of Operation:
-
Scan Mode: The mass spectrometer scans a range of mass-to-charge ratios, providing full mass spectra for peak identification.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is set to monitor only specific ions characteristic of the target analyte (this compound methyl ester). This significantly increases sensitivity and is ideal for trace-level quantification.
-
-
Typical GC-MS Conditions:
-
GC conditions are similar to those for GC-FID.
-
Ionization: Electron Ionization (EI) is commonly used.
-
MS Parameters: Specific ions for this compound methyl ester are selected for monitoring in SIM mode.
-
Workflow and Signaling Pathway Diagrams
To visualize the experimental and logical processes involved in the accurate measurement of this compound, the following diagrams are provided.
References
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) | NIST [nist.gov]
- 4. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipidomic Effects of Odd-Chain vs. Even-Chain Fatty Acid Supplementation
For Researchers, Scientists, and Drug Development Professionals
The landscape of fatty acid research is evolving, with a growing interest in the distinct biological roles of odd-chain fatty acids (OCFAs) compared to their more common even-chain counterparts. This guide provides an objective comparison of the lipidomic consequences of supplementation with these two classes of fatty acids, supported by experimental data, to inform future research and therapeutic development.
Executive Summary
Odd-chain fatty acids (OCFAs), such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are gaining recognition for their potential health benefits, which may differ significantly from those of even-chain fatty acids (ECFAs) like palmitic acid (C16:0) and stearic acid (C18:0). While ECFAs are primarily metabolized to acetyl-CoA, OCFAs yield propionyl-CoA in their final round of β-oxidation, a key distinction that can lead to divergent effects on cellular metabolism and signaling. This guide synthesizes findings from in vitro and in vivo studies to compare the lipidomic remodeling and pathway modulation induced by OCFA and ECFA supplementation.
Comparative Lipidomic Data
The following tables summarize quantitative data from studies that have directly compared the effects of odd-chain and even-chain fatty acid supplementation on the lipidome.
Table 1: Comparative Effects of Heptadecanoic Acid (C7:0) and Octanoic Acid (C8:0) on the Fibroblast Lipidome
A study on human fibroblasts from healthy controls and patients with long-chain fatty acid oxidation disorders (lc-FAOD) provides a direct comparison of the lipidomic alterations induced by an odd-chain (heptanoate, C7) versus an even-chain (octanoate, C8) medium-chain fatty acid.
| Lipid Class | Effect of C7:0 (Heptanoate) Supplementation | Effect of C8:0 (Octanoate) Supplementation | Reference |
| Diacylglycerides (DAG) | No significant change in healthy controls. | Significant increase in healthy controls. | [1] |
| Sphingomyelin (SM) | No significant change in healthy controls. | Significant increase in healthy controls. | [1] |
| Phosphatidylcholine (PC) | No significant change in VLCADD patient fibroblasts. | Significant reduction in VLCADD patient fibroblasts. | [1] |
| Phosphatidylethanolamine (PE) | Significant reduction in VLCADD patient fibroblasts. | Significant reduction in VLCADD patient fibroblasts. | [1] |
| PC/PE Ratio | Increment in VLCADD patient fibroblasts. | No significant change in VLCADD patient fibroblasts. | [1] |
VLCADD: Very long-chain acyl-CoA dehydrogenase deficiency
Table 2: Comparative Effects of Odd-Chain and Even-Chain Saturated Fatty Acids on Plasma Lipids (Observational and Preclinical Data)
Direct comparative supplementation trials in humans are limited. This table combines data from observational studies and preclinical models to provide an overview of the differential associations and effects of longer-chain OCFAs and ECFAs on plasma lipid profiles.
| Fatty Acid | Effect on Plasma Lipids | Reference |
| Pentadecanoic Acid (C15:0) | Associated with lower total cholesterol and triglycerides.[2] | [2] |
| Palmitic Acid (C16:0) | Associated with increased total cholesterol, LDL-C, and HDL-C.[3] | [3] |
| Heptadecanoic Acid (C17:0) | Inconsistent associations with plasma lipids in observational studies.[4] | [4] |
| Stearic Acid (C18:0) | Generally considered to have a neutral effect on total and LDL cholesterol compared to other saturated fats.[5] | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the lipidomic analysis of biological samples following fatty acid supplementation.
Protocol 1: Lipid Extraction from Fibroblasts for LC-MS/MS Analysis
This protocol is adapted from a study comparing the effects of C7:0 and C8:0 on the fibroblast lipidome.[1]
-
Cell Culture and Treatment: Human fibroblasts are cultured under standard conditions. For fatty acid supplementation, the culture medium is supplemented with either heptanoate (C7:0) or octanoate (C8:0) at a final concentration of 250 µM for 72 hours.
-
Cell Lysis and Lipid Extraction:
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cell pellets are resuspended in a solution of methanol and methyl-tertiary-butyl-ether (MTBE) (1:3, v/v) containing internal standards.
-
The mixture is vortexed and incubated at room temperature with shaking.
-
Phase separation is induced by adding water.
-
The upper organic phase containing the lipids is collected and dried under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
The dried lipid extract is reconstituted in an appropriate solvent (e.g., methanol/chloroform 1:1, v/v).
-
Samples are injected into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive).
-
Lipid separation is achieved using a C18 reversed-phase column with a gradient elution of two mobile phases (e.g., Mobile Phase A: acetonitrile/water with formic acid and ammonium formate; Mobile Phase B: isopropanol/acetonitrile with formic acid and ammonium formate).
-
Data is acquired in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Lipid identification and quantification are performed using specialized software (e.g., LipidSearch).
-
Protocol 2: Fatty Acid Analysis in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
This is a general protocol for the analysis of total fatty acid profiles in plasma samples.
-
Sample Preparation and Lipid Extraction:
-
To a plasma sample (e.g., 50 µL), an internal standard (e.g., C17:0) is added.
-
Lipids are extracted using a solvent mixture such as chloroform/methanol (2:1, v/v).
-
The mixture is vortexed and centrifuged to separate the phases.
-
The lower organic phase is collected and dried.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
The dried lipid extract is treated with a methylation agent (e.g., 14% boron trifluoride in methanol).
-
The reaction mixture is heated (e.g., at 100°C for 30 minutes).
-
After cooling, water and an organic solvent (e.g., hexane) are added to extract the FAMEs.
-
The organic phase containing the FAMEs is collected.
-
-
GC-MS Analysis:
-
The FAMEs are injected into a gas chromatograph equipped with a mass spectrometer.
-
Separation is performed on a capillary column (e.g., a polar-phase column like a BPX70).
-
The oven temperature is programmed to increase gradually to allow for the separation of different FAMEs.
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode.
-
Fatty acids are identified by their retention times and mass spectra compared to known standards. Quantification is performed by comparing the peak area of each fatty acid to the peak area of the internal standard.
-
Signaling Pathways and Experimental Workflows
The differential metabolism of odd- and even-chain fatty acids can lead to distinct downstream effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these differences and a typical experimental workflow for their investigation.
Caption: Experimental workflow for comparative lipidomics.
Caption: Differential signaling of OCFA vs. ECFA.
Discussion of Findings
The available data, though still emerging, points towards distinct lipidomic signatures and signaling consequences of OCFA versus ECFA supplementation.
-
Lipidome Remodeling: The study on fibroblasts demonstrates that even closely related medium-chain fatty acids (C7 vs. C8) can induce different changes in major phospholipid classes.[1] The increase in diacylglycerides and sphingomyelin specifically upon C8 supplementation suggests a differential impact on lipid signaling and membrane composition.[1] In vivo studies in mice have shown that odd-numbered fatty acids tend to accumulate in adipose tissue, whereas even-numbered fatty acids do not show similar accumulation in the tissues examined, suggesting different metabolic fates.[6]
-
Signaling Pathway Modulation: A key differentiator lies in their interaction with critical metabolic regulators. Pentadecanoic acid (C15:0) has been identified as a dual agonist of PPARα and PPARδ, which are key regulators of fatty acid oxidation.[7][8] Furthermore, C15:0 can activate AMPK, a central energy sensor, which in turn inhibits mTOR, a master regulator of cell growth and anabolism.[2] In contrast, even-chain saturated fatty acids like palmitic acid (C16:0) have been shown to activate PPARγ and can also lead to the activation of the mTOR signaling pathway.[3][9] This differential activation of PPAR isoforms and the opposing effects on the AMPK/mTOR axis likely underpin the distinct physiological effects of OCFAs and ECFAs.
Future Directions
The comparative lipidomics of odd- and even-chain fatty acid supplementation is a promising area of research. To build upon the current understanding, future studies should focus on:
-
Direct Comparative Trials: Conducting more in vivo and clinical studies that directly compare the lipidomic effects of supplementation with specific OCFA/ECFA pairs (e.g., C15:0 vs. C16:0; C17:0 vs. C18:0).
-
Tissue-Specific Lipidomics: Investigating how OCFA and ECFA supplementation differentially affects the lipid composition of various tissues, such as the liver, adipose tissue, and muscle.
-
Mechanism of Action: Further elucidating the molecular mechanisms by which OCFAs and ECFAs exert their distinct effects on lipid metabolism and cellular signaling.
References
- 1. Lipidomic and Proteomic Alterations Induced by Even and Odd Medium-Chain Fatty Acids on Fibroblasts of Long-Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Plasma Fatty Acids in Four Lipid Classes to Understand Energy Metabolism at Different Levels of Ketonemia in Dairy Cows Using Thin Layer Chromatography and Gas Chromatographic Techniques (TLC-GC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of odd-numbered fatty acids and even-numbered fatty acids in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 8. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems | PLOS One [journals.plos.org]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Cis and Trans Isomers of Heptadecenoic Acid: Biological Effects and Mechanisms
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct biological impacts of cis and trans isomers of heptadecenoic acid (C17:1). This guide synthesizes available experimental data to highlight their differential effects on cellular processes, metabolism, and potential therapeutic applications.
Heptadecenoic acid, an odd-chain monounsaturated fatty acid, exists in various isomeric forms, primarily differing in the geometry of their double bond (cis vs. trans) and its position along the acyl chain. While research directly comparing the biological activities of cis and trans isomers of heptadecenoic acid is limited, this guide consolidates findings on individual isomers and draws parallels from more extensively studied fatty acids to provide a comparative overview. Emerging evidence suggests that, like other unsaturated fatty acids, the isomeric form of heptadecenoic acid likely plays a crucial role in determining its physiological and pathophysiological effects.
Comparative Biological Activities
The biological effects of heptadecenoic acid isomers are multifaceted, with current research primarily focusing on the anti-inflammatory and anti-cancer properties of the cis isomers. Data on the specific biological actions of trans-heptadecenoic acid are scarce, necessitating a comparative analysis based on analogous fatty acids.
Anti-Inflammatory Effects
Cis-heptadecenoic acid has demonstrated notable anti-inflammatory properties. Specifically, cis-9-heptadecenoic acid is recognized for its potential in ameliorating inflammatory conditions.[1] In contrast, studies on other fatty acids, such as oleic acid (a C18:1 fatty acid), have shown that trans isomers can have pro-inflammatory effects or lack the anti-inflammatory benefits of their cis counterparts. This suggests that trans-heptadecenoic acid may not share the same anti-inflammatory profile as its cis isomers and could potentially contribute to inflammatory processes.
Anti-Cancer Activity
Several studies have highlighted the anti-cancer potential of heptadecenoic acid, particularly in its saturated form (heptadecanoic acid, C17:0) and its cis-unsaturated isomer. Treatment of non-small-cell lung cancer (NSCLC) cells with C17:0 led to an accumulation of 10-cis-heptadecenoic acid, which was associated with inhibited cell proliferation and migration, and the promotion of apoptosis.[2] This effect was linked to the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2] Heptadecanoic acid has also shown cytotoxic effects against pancreatic cancer cells.[3][4]
While direct evidence for trans-heptadecenoic acid in cancer is wanting, research on other trans fatty acids has indicated potential roles in promoting cancer metastasis. For instance, elaidic acid (the trans isomer of oleic acid) has been implicated in enhancing the metastatic potential of colorectal cancer cells. This raises the possibility that trans isomers of heptadecenoic acid could have contrasting effects to the observed anti-cancer properties of the cis isomer.
Metabolic Differentiation
The metabolic fates of cis and trans fatty acids are known to differ, influencing their downstream biological effects. A study on the β-oxidation of 10-heptadecenoic acid isomers in transgenic plants revealed distinct metabolic pathways. The degradation of cis-10-heptadecenoic acid can proceed via both the reductase-isomerase and the epimerase pathways, while the metabolism of trans-10-heptadecenoic acid appears to be mediated primarily by the reductase-isomerase pathway.[5] This differential metabolism can lead to the production of different metabolic intermediates, which may have unique biological activities.
Analogous studies on octadecenoic acid (C18:1) have shown that the cis isomer (oleic acid) and trans isomer (elaidic acid) have different impacts on lipid metabolism. For example, in hamsters, dietary cis-9-octadecenoic acid led to a significant increase in hepatic receptor activity for low-density lipoprotein (LDL) and a reduction in LDL-cholesterol production, effects not observed with the trans isomer.[6][7] Furthermore, in isolated mouse islets, trans isomers of C18:1 fatty acids elicited a higher maximal insulin output compared to their respective cis isomers, while the cis isomers were more inhibitory to glucose oxidation.[8] These findings underscore the principle that the geometric configuration of the double bond profoundly influences metabolic processing and subsequent physiological responses.
Data Summary
Table 1: Comparative Effects of Heptadecenoic Acid Isomers and Analogous Fatty Acids
| Feature | cis-Heptadecenoic Acid | trans-Heptadecenoic Acid | Analogous Findings from Other Fatty Acids (cis vs. trans) |
| Anti-Inflammatory | Documented anti-inflammatory effects (cis-9 isomer).[1] | Data not available. | trans isomers of other fatty acids may lack anti-inflammatory effects or be pro-inflammatory. |
| Anti-Cancer | cis-10 isomer accumulates in cancer cells treated with C17:0, leading to apoptosis and reduced proliferation via PI3K/Akt inhibition.[2] | Data not available. | trans isomers of other fatty acids have been linked to increased metastatic potential. |
| Metabolism | cis-10 isomer is metabolized via reductase-isomerase and epimerase pathways.[5] | trans-10 isomer is primarily metabolized via the reductase-isomerase pathway.[5] | cis and trans isomers of C18:1 show differential effects on lipid metabolism and insulin secretion.[6][7][8] |
Experimental Protocols
Cell Culture and Fatty Acid Treatment
A common experimental approach to investigate the effects of fatty acids on cultured cells involves the following steps:
-
Cell Seeding: Plate cells (e.g., cancer cell lines or immune cells) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Fatty Acid Preparation: Dissolve the fatty acid (either cis or trans isomer) in a suitable solvent, such as ethanol or DMSO, to create a stock solution. For cell culture experiments, it is crucial to complex the fatty acids to a carrier protein, most commonly bovine serum albumin (BSA), to ensure their solubility and facilitate their uptake by cells. This is typically achieved by incubating the fatty acid stock solution with a BSA solution.
-
Cell Treatment: Remove the standard culture medium from the cells and replace it with a medium containing the fatty acid-BSA complex at the desired final concentration. A vehicle control (medium with BSA and the solvent used for the fatty acid stock) should always be included.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for various analyses, such as cell viability assays (e.g., MTT assay), apoptosis assays (e.g., Annexin V/PI staining), protein expression analysis (e.g., Western blotting for signaling pathway components), or lipidomic analysis (e.g., gas chromatography-mass spectrometry).
Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is used to quantify changes in the fatty acid profile of cells after treatment:
-
Lipid Extraction: Harvest and wash the cells with ice-cold phosphate-buffered saline (PBS). Extract total lipids using a standard method like the Folch or Bligh-Dyer procedure with a chloroform/methanol mixture.
-
Transesterification: Evaporate the solvent from the lipid extract. Resuspend the lipid residue in methanol containing an acid catalyst (e.g., 2.5% H2SO4) and heat to convert the fatty acids into their more volatile fatty acid methyl esters (FAMEs).
-
FAME Extraction: After cooling, add water and a non-polar solvent like hexane to the mixture and vortex. The FAMEs will partition into the upper hexane layer.
-
GC-MS Analysis: Inject the hexane layer containing the FAMEs into a GC-MS system equipped with a suitable capillary column for FAME separation. The mass spectrometer is used to identify and quantify individual FAMEs based on their retention times and mass spectra.
Visualizing the Mechanisms
Signaling Pathway of cis-Heptadecenoic Acid in Cancer Cells
The following diagram illustrates the proposed signaling pathway through which cis-heptadecenoic acid exerts its anti-cancer effects, based on studies of C17:0 treatment leading to its accumulation.
Caption: PI3K/Akt inhibition by cis-heptadecenoic acid.
Experimental Workflow for Comparing Isomer Effects
This workflow outlines a typical experimental design for comparing the biological effects of cis and trans fatty acid isomers in cell culture.
Caption: Standard experimental workflow for isomer comparison.
Conclusion and Future Directions
The available evidence, largely centered on cis-heptadecenoic acid and analogies from other fatty acids, strongly suggests that the biological effects of heptadecenoic acid are isomer-dependent. Cis-heptadecenoic acid isomers appear to possess beneficial anti-inflammatory and anti-cancer properties. In contrast, based on the behavior of other trans fatty acids, it is plausible that trans-heptadecenoic acid isomers may lack these benefits or even exert detrimental effects.
A significant knowledge gap exists regarding the specific biological activities of trans-heptadecenoic acid isomers. Future research should prioritize direct comparative studies of cis and trans isomers of heptadecenoic acid to elucidate their distinct effects on key cellular and metabolic pathways. Such studies are crucial for a comprehensive understanding of the roles of these odd-chain fatty acids in health and disease and for guiding the development of novel therapeutic strategies.
References
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 2. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-9-octadecenoic acid is biologically neutral and does not regulate the low density lipoprotein receptor as the cis isomer does in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential effects of cis and trans fatty acids on insulin release from isolated mouse islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Margaroleic Acid as a Dietary Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Margaroleic acid (C17:1) and other odd-chain fatty acids (OCFAs) as dietary biomarkers, with a focus on specificity. Quantitative data from experimental studies are presented to support the objective comparison, along with detailed methodologies for key experiments.
Introduction
Identifying accurate and specific dietary biomarkers is crucial for understanding the relationship between diet and disease, and for the development of targeted nutritional interventions and therapeutics. Odd-chain fatty acids (OCFAs), particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have been widely investigated as biomarkers for dairy fat intake.[1][2][3][4] However, their specificity has been questioned due to contributions from other dietary sources and potential endogenous synthesis. This guide assesses the specificity of a less-studied OCFA, this compound (C17:1), in comparison to its saturated counterparts and other potential biomarkers.
Comparison of Dietary Biomarkers for Dairy Fat Intake
The utility of a dietary biomarker is determined by its specificity to a particular food source and its correlation with intake. The following table summarizes the key characteristics of this compound and its alternatives.
| Biomarker | Primary Dietary Source(s) | Other Potential Sources | Correlation with Dairy Intake | Specificity Issues |
| This compound (C17:1) | Ruminant fats (dairy products)[5] | Trace amounts in some olive oils and seed oils[5] | Under-investigated | Potential for low concentrations, making detection and quantification challenging. |
| Pentadecanoic acid (C15:0) | Dairy fat[1][3] | Fish, endogenous synthesis from propionate | Modest to good (r ≈ 0.2-0.4)[1][6] | Confounding from fish intake and gut microbiome-mediated endogenous production. |
| Heptadecanoic acid (C17:0) | Dairy fat[1][3] | Fish, endogenous synthesis from propionate | Weaker than C15:0 (r ≈ 0.1-0.3)[6][7] | Significant confounding from fish intake and endogenous production. |
| trans-Palmitoleic acid (C16:1n-7) | Dairy fat | Ruminant meats | Good | Also present in meat from ruminant animals. |
| Myristic acid (C14:0) | Dairy fat, coconut and palm oils | Weak to modest | Low specificity due to presence in other common dietary fats.[4] |
Quantitative Data from Experimental Studies
The following tables present quantitative data from studies assessing the correlation of various fatty acids with dairy fat intake.
Table 1: Correlation Coefficients (r) between Plasma/Serum Fatty Acid Concentrations and Self-Reported Dairy Fat Intake
| Fatty Acid | Plasma/Serum Phospholipids | Adipose Tissue | Reference |
| This compound (C17:1) | Data not widely available | Data not widely available | - |
| Pentadecanoic acid (C15:0) | 0.22 - 0.34[1][8] | 0.28 - 0.45[4] | [1][4][8] |
| Heptadecanoic acid (C17:0) | 0.17 - 0.25[1] | 0.21 - 0.38[4] | [1][4] |
| trans-Palmitoleic acid (C16:1n-7) | 0.07 (not significant)[8] | - | [8] |
| Myristic acid (C14:0) | 0.14[8] | 0.30 | [4][8] |
Note: Correlation coefficients vary between studies due to differences in study design, population, and dietary assessment methods.
Experimental Protocols
Accurate quantification of fatty acids is essential for their validation as biomarkers. The most common method is gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.
Protocol: Analysis of Fatty Acids in Plasma/Serum by GC-MS
This protocol provides a general workflow for the analysis of total fatty acids in plasma or serum.
-
Lipid Extraction:
-
To 100 µL of plasma or serum, add an internal standard (e.g., triheptadecanoin, C17:0).
-
Extract total lipids using the Folch method with a 2:1 (v/v) chloroform:methanol solution.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids. Repeat the extraction for improved recovery.[9]
-
-
Saponification and Derivatization:
-
Evaporate the solvent from the extracted lipids under a stream of nitrogen.
-
Saponify the lipids by adding methanolic NaOH and heating to release the fatty acids from their esterified forms (triglycerides, phospholipids, etc.).
-
Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) by adding a reagent such as 5% acetyl chloride in methanol and heating.[10] This step increases the volatility of the fatty acids for GC analysis.
-
-
FAMEs Extraction:
-
Add a non-polar solvent like iso-octane or hexane to extract the FAMEs.[10]
-
Vortex and centrifuge to separate the layers.
-
Transfer the upper organic layer containing the FAMEs to a new vial for analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs extract into the GC-MS system.
-
Gas Chromatography (GC): Separate the FAMEs based on their boiling points and polarity using a polar capillary column (e.g., HP-88).[10] The oven temperature is programmed to ramp up to allow for the sequential elution of different FAMEs.
-
Mass Spectrometry (MS): As the FAMEs elute from the GC column, they are ionized (e.g., by electron ionization) and fragmented. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of each fatty acid.[11]
-
Visualization of Key Pathways and Workflows
Signaling Pathways and Logical Relationships
The specificity of odd-chain fatty acids as dairy biomarkers is complicated by their potential for endogenous synthesis. The following diagram illustrates the pathway from dietary fiber to the potential synthesis of odd-chain fatty acids.
Experimental Workflow
The following diagram outlines the typical workflow for the analysis of fatty acid biomarkers from biological samples.
Conclusion
The assessment of this compound (C17:1) as a specific dietary biomarker for dairy fat intake is still in its early stages due to a lack of extensive research. While its presence in ruminant fats is established, its low abundance and the need for more sensitive analytical methods pose challenges.
In comparison, the more studied saturated odd-chain fatty acids, C15:0 and C17:0, show modest correlations with dairy intake but are confounded by other dietary sources like fish and by endogenous synthesis from gut-derived propionate. This lack of absolute specificity is a significant limitation for their use as standalone biomarkers.
For researchers and drug development professionals, this guide highlights the need for a multi-biomarker approach to accurately assess dairy fat intake. Future research should focus on:
-
Developing highly sensitive methods for the quantification of low-abundance fatty acids like this compound.
-
Conducting controlled dietary intervention studies to quantify the relative contributions of dairy, fish, and endogenous synthesis to the circulating pool of various odd-chain fatty acids.
-
Investigating the potential of a panel of biomarkers , including this compound, C15:0, C17:0, and trans-palmitoleic acid, to create a more robust and specific signature of dairy fat consumption.
By addressing these research gaps, the scientific community can move closer to establishing a reliable set of biomarkers to elucidate the complex relationship between dairy consumption and human health.
References
- 1. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Margaric acid - Wikipedia [en.wikipedia.org]
- 6. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acids as biomarkers of total dairy and dairy fat intakes: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Margaroleic Acid Measurement: A Comparative Guide to Inter-Laboratory Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of fatty acids is paramount in biomedical research and clinical diagnostics. Margaroleic acid (C17:1), a monounsaturated fatty acid, has garnered increasing interest for its potential roles in various biological processes, including having anti-inflammatory and antifungal properties.[1][2] However, the reliability of this compound measurements across different laboratories can be a significant challenge, impacting the comparability and validity of research findings. This guide provides an objective comparison of analytical methodologies, supported by available experimental data, to shed light on the reproducibility of this compound measurements.
Data Presentation: Understanding the Variability
Achieving high reproducibility in fatty acid analysis is a well-documented challenge.[3] While specific inter-laboratory studies focusing exclusively on this compound are not abundant in current literature, data from general fatty acid proficiency testing programs and validation studies provide valuable insights into the expected levels of variability.
Table 1: Inter-Laboratory Reproducibility of Fatty Acid Measurements (General) This table summarizes the typical coefficients of variation (CV) observed in fatty acid analysis. The CV is a standardized measure of dispersion of a probability distribution or frequency distribution.
| Parameter | Coefficient of Variation (CV%) | Notes |
| Intra-Assay CV | ~2% | Represents the variability within a single analytical run in one laboratory. This value is an average across multiple fatty acids.[3] |
| Inter-Assay CV | ~9% | Represents the variability between different analytical runs within the same laboratory. This is also an average across various fatty acids.[3] |
| Inter-Laboratory CV | 15-20% | This reflects the variability when the same sample is analyzed by different laboratories. This range is based on proficiency testing for common fatty acids. |
It is important to note that the data presented are for general fatty acid analysis and should be considered as an estimate for this compound measurements in the absence of more specific data.
Table 2: Reference Ranges of this compound (C17:1) in Human Plasma Understanding the expected physiological concentrations of this compound is crucial for interpreting experimental results. This table provides reference ranges from a study of healthy young adults.
| Population | Mean ± SD (µmol/L) | 5th - 95th Percentile (µmol/L) |
| Healthy Young Adults | 30.6 ± 11.5 | 15.9 - 52.1 |
| Males | 30.1 ± 11.6 | 15.9 - 51.1 |
| Females | 31.0 ± 11.4 | 16.0 - 52.6 |
Data adapted from a comprehensive metabolic profiling study in a cohort of healthy young Canadian adults.[4]
Experimental Protocols: Striving for Standardization
The most widely accepted method for the quantification of fatty acids, including this compound, is gas chromatography-mass spectrometry (GC-MS) following chemical derivatization. Adherence to standardized protocols is critical for minimizing inter-laboratory variability.
Methodology 1: Quantification of Total Fatty Acids (including this compound) in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation and Lipid Extraction:
-
A small volume of plasma (e.g., 50 µL) is used as the starting material.[4]
-
An internal standard, a fatty acid not naturally present in the sample or a stable isotope-labeled version of the analyte, is added at a known concentration. Heptadecanoic acid (C17:0) is a commonly used internal standard for fatty acid profiling.[4]
-
Lipids are extracted from the plasma using a solvent mixture, typically chloroform and methanol (2:1, v/v).[4] This step also serves to precipitate proteins.
-
The mixture is thoroughly agitated and allowed to separate into distinct aqueous and organic phases.
-
The lower organic layer, containing the total lipids, is carefully collected.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
The solvent from the lipid extract is evaporated under a stream of inert gas (e.g., nitrogen).
-
To increase their volatility for GC analysis, the fatty acids are converted to their corresponding methyl esters. This is commonly achieved by heating the sample with a methylation agent, such as boron trifluoride in methanol.
-
The resulting FAMEs are then extracted into an organic solvent like hexane.
3. GC-MS Analysis:
-
A small volume of the FAMEs extract is injected into a gas chromatograph.
-
The FAMEs are separated on a capillary column based on their chain length, degree of unsaturation, and the position and configuration of double bonds.
-
The separated FAMEs are detected and quantified by a mass spectrometer.
-
The concentration of each fatty acid, including this compound, is determined by comparing its peak area to that of the internal standard.
Mandatory Visualization: Workflows and Pathways
Visualizing the experimental process and the potential biological role of this compound can aid in understanding the complexities of its measurement and function.
Caption: Experimental workflow for assessing inter-laboratory reproducibility.
Caption: Proposed signaling pathway of this compound.[5]
The proposed mechanism for this compound's biological activity, particularly its antifungal properties, involves its incorporation into the cell membrane.[5] This integration is thought to increase membrane fluidity, leading to conformational changes in membrane-bound proteins and an increase in membrane permeability.[5] Ultimately, this can result in the disruption of cellular processes and the initiation of signaling cascades.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. Specificity and mode of action of the antifungal fatty acid cis-9-heptadecenoic acid produced by Pseudozyma flocculosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of obesity and exercise training on circulating lipids in American Indian adolescents | PLOS One [journals.plos.org]
- 4. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Margaroleic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Margaroleic acid (Heptadecanoic acid), aligning with standard laboratory safety protocols and environmental regulations.
Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the safety and handling precautions for this compound. While it is not classified as a hazardous substance, good laboratory practices should always be followed.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat should be worn to protect clothing.
Engineering Controls:
-
Work in a well-ventilated area to avoid inhalation of any potential aerosols or dust.[1][2]
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
Spill Management
In the event of a spill, follow these steps:
-
Containment: For liquid spills, absorb the material with an inert absorbent material such as sand, diatomite, or universal binders.[2] For solid spills, sweep up the material and place it into a suitable container for disposal.[1]
-
Cleaning: After the material has been collected, clean the affected area thoroughly.
-
Disposal of Spill Debris: Dispose of the contaminated absorbent material and any contaminated cleaning materials as chemical waste, following the procedures outlined below.[2]
Disposal Procedures
Chemical waste generators are responsible for correctly identifying and classifying their waste.[1] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]
Step 1: Waste Identification and Segregation
-
Characterize the this compound waste. Determine if it is mixed with any other solvents or chemicals that might alter its disposal requirements.
-
Segregate this compound waste from other chemical waste streams to avoid incompatible reactions.[3]
Step 2: Neutralization (for acidic solutions)
For solutions of this compound that are acidic, neutralization is a recommended step to reduce the corrosive properties before disposal.[4][5]
-
Procedure: Slowly add a weak base, such as sodium bicarbonate (baking soda), to the acidic solution while stirring.[4]
-
Monitoring: Monitor the pH of the solution using pH paper or a pH meter. The target pH should be neutral (between 5.5 and 9.5).[5]
-
Caution: Perform neutralization in a fume hood, as the reaction may generate heat or fumes.[5]
Step 3: Collection and Storage of Waste
-
Containers: Place the neutralized solution or the solid this compound waste into a clearly labeled, leak-proof, and corrosion-resistant container.[4]
-
Labeling: The label should include the name of the waste ("Neutralized this compound Solution" or "this compound Solid Waste"), the date, and any other information required by your institution's hazardous waste program.[3]
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[4]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.
-
Documentation: Maintain a record of the waste disposal in your laboratory's chemical inventory or waste log.
Do not empty this compound or its solutions into drains or dispose of it with regular trash, as this can harm the environment.[1][6]
Quantitative Data Summary
| Property | Value | Source |
| Melting Point/Range | 13 - 14 °C (55 - 57 °F) | |
| Boiling Point/Range | 194 - 195 °C (381 - 383 °F) at 1.6 hPa | |
| Density | 0.89 g/cm³ at 25 °C (77 °F) |
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Margaroleic acid
This guide provides crucial safety and logistical information for the handling and disposal of Margaroleic acid, tailored for research scientists and drug development professionals. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure a safe laboratory environment.
Physicochemical Properties of this compound
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₇H₃₂O₂ |
| Molecular Weight | 268.4 g/mol [1] |
| Appearance | Solid[2] |
| Melting Point | 13 - 14 °C (for Oleic Acid, as a proxy) |
| Boiling Point | 194 - 195 °C at 1.6 hPa (for Oleic Acid) |
| Density | 0.89 g/cm³ at 25 °C (for Oleic Acid) |
| Solubility | Insoluble in water[3] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection:
-
Hand Protection:
-
Body Protection:
-
Respiratory Protection:
-
Fume Hood: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation of any potential aerosols or vapors.[9]
-
Respirator: Not typically required for small quantities handled in a fume hood. However, if aerosol formation is likely and ventilation is inadequate, a respirator may be necessary.[6]
-
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Assemble all necessary equipment and reagents before starting.
-
Put on all required personal protective equipment.
-
-
Handling:
-
Dispense this compound carefully to avoid generating dust or aerosols.
-
If heating is required, use a controlled heating source such as a water bath or heating mantle. Avoid direct flames.
-
Keep containers tightly closed when not in use to prevent contamination and potential reactions with air, as some fatty acids can darken upon exposure to air and light.[3][10]
-
-
Spill Response:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[11]
-
Scoop the absorbed material into a designated waste container.
-
Clean the spill area with soap and water.[12]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated disposables (e.g., gloves, absorbent materials), in a clearly labeled, sealed container.
-
-
Disposal Route:
-
Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour this compound down the drain or dispose of it with regular trash.[3]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C17H32O2 | CID 5282748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Margaric acid - Hazardous Agents | Haz-Map [haz-map.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 5. fatfinger.io [fatfinger.io]
- 6. leelinework.com [leelinework.com]
- 7. Personal Protective Equipment | US EPA [epa.gov]
- 8. Essential Personal Protective Equipment for the Oil & Gas Industry [canadasafetytraining.com]
- 9. google.com [google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. gls.co.jp [gls.co.jp]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
